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  • Product: 4-(2-Ethoxycyclohexyl)morpholine

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Profiling of 4-(2-Ethoxycyclohexyl)morpholine

Executive Summary In the landscape of modern medicinal chemistry and advanced materials science, highly functionalized alicyclic amines serve as critical building blocks. 4-(2-Ethoxycyclohexyl)morpholine (ECM) is a bifun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, highly functionalized alicyclic amines serve as critical building blocks. 4-(2-Ethoxycyclohexyl)morpholine (ECM) is a bifunctional organic compound that integrates a morpholine heterocycle, a lipophilic cyclohexane scaffold, and an ethoxy ether linkage. This whitepaper provides an in-depth technical analysis of ECM, detailing its structural thermodynamics, physicochemical properties, and the precise synthetic methodologies required to isolate its stereoisomers. By understanding the structure-property relationships (SPR) of this molecule, drug development professionals can leverage it as a versatile pharmacophore or a specialized intermediate for active pharmaceutical ingredients (APIs).

Structural and Physicochemical Profiling

The molecular architecture of ECM (C₁₂H₂₃NO₂) is characterized by three distinct domains, each contributing to its overall physicochemical behavior:

  • The Morpholine Ring: Acts as a weak base and a hydrophilic modulator. In medicinal chemistry, morpholine is widely used to lower the lipophilicity (LogP) of a molecule compared to piperidine analogs, while maintaining basicity[1][2].

  • The Cyclohexane Scaffold: Provides a rigid, lipophilic core that dictates the spatial orientation of the substituents.

  • The Ethoxy Linkage: Acts as a hydrogen-bond acceptor and increases metabolic stability via steric shielding of the adjacent cycloaliphatic carbons.

Stereochemistry and Conformational Analysis

Because ECM is a 1,2-disubstituted cyclohexane, it exists as either cis or trans diastereomers. In the trans configuration, both the bulky morpholino group and the ethoxy group can adopt a thermodynamically favorable diequatorial conformation. This minimizes 1,3-diaxial steric clashes, making the trans-diequatorial conformer the global energy minimum for this system.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of ECM, critical for calculating Lipophilic Efficiency (LipE) and predicting membrane permeability in drug design.

ParameterValueComputational/Experimental Basis
Molecular Formula C₁₂H₂₃NO₂Standard IUPAC derivation
Molecular Weight 213.32 g/mol Isotopic average
Exact Mass 213.17288 DaTarget for High-Resolution Mass Spectrometry (HRMS)
Hydrogen Bond Donors 0Aprotic structure; no N-H or O-H bonds
Hydrogen Bond Acceptors 3Morpholine N (1), Morpholine O (1), Ether O (1)
Rotatable Bonds 3C-N (morpholine-cyclohexane), C-O (ether), C-C (ethoxy)
Topological Polar Surface Area 21.7 ŲSynergistic sum of ether (9.2) and tertiary amine (3.2)
Estimated pKa (Conjugate Acid) 7.2 – 7.5Inductive electron withdrawal by the adjacent ether oxygen

Structure-Property Relationships (SPR)

The interplay between the functional groups in ECM dictates its behavior in biological and industrial systems. Morpholine is a common additive for pH adjustment and corrosion protection due to its volatility and basicity[1]. When functionalized with an ethoxycyclohexyl group, the molecule's volatility decreases, but its lipophilicity and membrane permeability increase drastically.

SPR Core 4-(2-Ethoxycyclohexyl)morpholine Morph Morpholine Ring Core->Morph Cyclo Cyclohexane Scaffold Core->Cyclo Ether Ethoxy Group Core->Ether pKa Basic pKa (~7.4) Salt Formation Morph->pKa LogP Lipophilicity (LogP) Membrane Permeability Morph->LogP Lowers LogP Cyclo->LogP Increases LogP Steric Steric Shielding Metabolic Stability Cyclo->Steric Ether->LogP Ether->Steric H-Bond Acceptor

Structure-Property Relationships (SPR) of the ECM molecule.

Synthetic Methodology

The synthesis of ECM requires a stereoselective approach to ensure the production of the trans isomer. This is achieved through a two-step sequence: an epoxide aminolysis followed by a Williamson ether synthesis.

Reaction Workflow

Synthesis A Cyclohexene Oxide C trans-2-Morpholinocyclohexanol A->C SN2 Ring Opening (Anti-periplanar) B Morpholine B->C D NaH / THF (Deprotonation) C->D Alkoxide Formation E Ethyl Bromide (Alkylation) D->E F 4-(2-Ethoxycyclohexyl)morpholine E->F Williamson Ether Synthesis

Stereoselective synthetic workflow for trans-4-(2-Ethoxycyclohexyl)morpholine.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , ensuring that researchers can verify the success of each step through observable physical phenomena and spectroscopic checkpoints.

Phase 1: Synthesis of trans-2-Morpholinocyclohexanol
  • Causality: The reaction utilizes cyclohexene oxide and morpholine. The nucleophilic nitrogen of morpholine attacks the epoxide carbon. Because the reaction follows an SN​2 mechanism, the attack must occur from the side opposite to the epoxide oxygen (anti-periplanar attack). This strictly dictates the formation of the trans diastereomer.

  • Procedure:

    • Charge a round-bottom flask with cyclohexene oxide (1.0 eq) and morpholine (1.2 eq).

    • Add a catalytic amount of water (or a Lewis acid like LiClO4​ ) to activate the epoxide oxygen, lowering the activation energy barrier.

    • Reflux the mixture at 100 °C for 6 hours.

    • Validation Checkpoint: Monitor via TLC (Silica, 9:1 DCM:MeOH). The disappearance of the epoxide spot confirms completion.

    • Purify via vacuum distillation to yield trans-2-morpholinocyclohexanol as a viscous, pale-yellow oil.

Phase 2: Williamson Etherification to ECM
  • Causality: Secondary alcohols on cyclohexane rings are sterically hindered. Using a weak base would result in an equilibrium that favors the alcohol. Therefore, Sodium Hydride (NaH) is selected. NaH acts as a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward and preventing O-alkylation reversibility.

  • Procedure:

    • Dissolve trans-2-morpholinocyclohexanol (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool to 0 °C.

    • Portion-wise, add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq).

    • Validation Checkpoint: Observe the evolution of H2​ gas bubbling from the solution. The cessation of bubbling (approx. 30-45 minutes) is a self-validating indicator that quantitative alkoxide formation is complete.

    • Add ethyl bromide (1.5 eq) dropwise. Heat the reaction to 65 °C (reflux) for 12 hours.

    • Quench carefully with saturated aqueous NH4​Cl , extract with ethyl acetate, dry over Na2​SO4​ , and concentrate in vacuo.

    • Stereochemical Validation: Perform 1H NMR analysis. The axial proton attached to C1 (adjacent to the ether oxygen) will exhibit a large coupling constant ( J≈10−12 Hz) due to axial-axial coupling with the proton on C2, definitively proving the trans-diequatorial conformation. Similar morpholine derivatives demonstrate predictable toxicity and handling profiles, necessitating standard PPE (gloves, eye protection) due to potential eye and skin irritation[3].

Applications in Industry and Research

  • Medicinal Chemistry: The ECM scaffold is highly valuable in central nervous system (CNS) drug design. The morpholine ring acts as a weak base that is partially protonated at physiological pH, while the ethoxycyclohexyl moiety provides the necessary lipophilicity to cross the blood-brain barrier (BBB). Morpholine is frequently utilized to generate enamines and serves as a critical building block for antibiotics like linezolid and targeted therapies like gefitinib[1].

  • Industrial Chemical Engineering: Morpholine derivatives are heavily utilized as volatile corrosion inhibitors (VCIs) in steam boiler systems[1]. While ECM is less volatile than parent morpholine, its amphiphilic nature makes it an excellent candidate for specialized boundary-layer corrosion inhibition in biphasic oil-water systems.

References

  • Title: Morpholine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: 4-(2-(2-Hydroxyethoxy)ethyl)morpholine | C8H17NO3 | CID 458464 Source: PubChem URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(2-Ethoxycyclohexyl)morpholine

Abstract This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 4-(2-Ethoxycyclohexyl)morpholine, a molecule of interest to researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 4-(2-Ethoxycyclohexyl)morpholine, a molecule of interest to researchers, scientists, and drug development professionals. While specific experimental data for this compound is not extensively available in public literature, this document leverages fundamental principles of stereochemistry, conformational analysis of substituted cyclohexanes, and the known behavior of its constituent functional groups—morpholine and ethoxycyclohexane—to predict its structural characteristics. We will delve into the stereoisomerism arising from its chiral centers and the dynamic conformational equilibria of the cyclohexane and morpholine rings. Furthermore, this guide outlines detailed, field-proven experimental and computational methodologies for the definitive characterization of 4-(2-Ethoxycyclohexyl)morpholine, providing a robust framework for its synthesis and analysis in a research and development setting.

Introduction: The Significance of Morpholine and Substituted Cyclohexanes in Medicinal Chemistry

The morpholine moiety is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1][2][3] Its presence can improve aqueous solubility, metabolic stability, and receptor binding affinity.[3][4] When appended to a cyclohexane scaffold, a common framework in many bioactive molecules, the resulting structure presents a complex and fascinating stereochemical and conformational challenge. The spatial arrangement of substituents on the cyclohexane ring dictates the molecule's three-dimensional shape, which is critical for its interaction with biological targets.[5][6] Understanding the nuanced conformational preferences of molecules like 4-(2-Ethoxycyclohexyl)morpholine is therefore paramount for rational drug design and development.

This guide will systematically deconstruct the structural features of 4-(2-Ethoxycyclohexyl)morpholine, providing a predictive analysis of its stereoisomers and their conformational behavior. We will then outline a comprehensive strategy for the empirical validation of these predictions.

Molecular Structure and Stereoisomerism

4-(2-Ethoxycyclohexyl)morpholine is a 1,2-disubstituted cyclohexane derivative. The cyclohexane ring is substituted at adjacent carbons with an ethoxy group (-OCH₂CH₃) and a morpholino group.

Chirality and Potential Stereoisomers

The carbon atoms of the cyclohexane ring bearing the ethoxy (C1) and morpholino (C2) groups are both chiral centers.[7] This gives rise to the possibility of multiple stereoisomers. For a molecule with 'n' chiral centers, a maximum of 2ⁿ stereoisomers can exist. In this case, with two chiral centers, we can predict a maximum of four stereoisomers.

These stereoisomers exist as two pairs of enantiomers:

  • (1R,2R)-4-(2-Ethoxycyclohexyl)morpholine and (1S,2S)-4-(2-Ethoxycyclohexyl)morpholine : These are enantiomers and constitute the trans isomer.

  • (1R,2S)-4-(2-Ethoxycyclohexyl)morpholine and (1S,2R)-4-(2-Ethoxycyclohexyl)morpholine : These are enantiomers and constitute the cis isomer.

The cis and trans isomers are diastereomers of each other.[7][8]

Conformational Analysis

The non-planar nature of the cyclohexane ring is a cornerstone of its chemistry. The most stable conformation is the chair form, which minimizes both angle strain and torsional strain.[9][10] The substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

The Cyclohexane Ring Conformation

The interconversion between two chair conformations is known as a ring flip. During this process, axial substituents become equatorial, and vice versa.[10] For substituted cyclohexanes, the two chair conformations are often not of equal energy.[11][12] The conformational equilibrium will favor the chair form that minimizes steric hindrance, primarily 1,3-diaxial interactions.[13][14]

3.1.1. Conformational Preferences of the Substituents

  • Morpholino Group: As a bulky substituent, the morpholino group will have a strong preference for the equatorial position to avoid steric clashes with axial hydrogens on the same side of the ring.

  • Ethoxy Group: The ethoxy group is also sterically demanding and will favor the equatorial position.

3.1.2. Conformational Equilibrium in cis-4-(2-Ethoxycyclohexyl)morpholine

In the cis isomer, one substituent is on the "up" face of the ring, and the other is on the "down" face. In a chair conformation, this translates to one axial and one equatorial substituent.[13][15] Through a ring flip, the axial substituent becomes equatorial and the equatorial substituent becomes axial.

Caption: Conformational equilibrium of trans-4-(2-Ethoxycyclohexyl)morpholine.

The diequatorial conformer is significantly more stable than the diaxial conformer due to the severe 1,3-diaxial interactions that would occur in the latter. [13][15]Therefore, the trans isomer is expected to exist almost exclusively in the diequatorial conformation.

The Morpholine Ring Conformation

The morpholine ring itself adopts a chair conformation. [16]The nitrogen atom can undergo inversion, leading to two possible chair forms where the N-substituent (the cyclohexyl group in this case) is either axial or equatorial with respect to the morpholine ring. The energy barrier for this inversion is generally low.

The Anomeric Effect

An interesting stereoelectronic consideration is the potential for an anomeric effect. The anomeric effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a cyclohexane ring to prefer the axial orientation, which is counterintuitive to steric considerations. [17][18]In the case of 4-(2-ethoxycyclohexyl)morpholine, the ethoxy group is adjacent to the carbon bearing the morpholino group (which contains a nitrogen heteroatom). However, the classic anomeric effect is most pronounced when the heteroatom is within the ring, which is not the case here. [18]Any stabilizing hyperconjugative interactions between the lone pairs of the ethoxy oxygen and the anti-bonding orbital of the C-N bond would likely be weak and overshadowed by the significant steric bulk of the substituents.

Proposed Experimental and Computational Characterization

To definitively determine the molecular structure and conformational preferences of 4-(2-Ethoxycyclohexyl)morpholine, a combination of synthetic, spectroscopic, and computational methods should be employed.

Synthesis

A plausible synthetic route would involve the reaction of 2-ethoxycyclohexanone with morpholine to form an enamine, followed by reduction. Alternatively, a nucleophilic substitution reaction between 2-ethoxycyclohexyl bromide and morpholine could be explored.

G cluster_0 Synthetic Workflow start Starting Materials: 2-Ethoxycyclohexanone Morpholine reaction Reaction: Reductive Amination start->reaction workup Workup & Purification: Extraction, Chromatography reaction->workup product Final Product: 4-(2-Ethoxycyclohexyl)morpholine workup->product

Caption: Proposed synthetic workflow for 4-(2-Ethoxycyclohexyl)morpholine.

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for conformational analysis. [19]

  • ¹H NMR: The coupling constants (³J values) between vicinal protons on the cyclohexane ring are dependent on the dihedral angle between them (the Karplus relationship). This can be used to distinguish between axial and equatorial protons and thus determine the preferred conformation. [20]* ¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring can also provide conformational information.

  • Variable Temperature NMR: At low temperatures, the rate of ring flipping can be slowed down on the NMR timescale, allowing for the observation of individual conformers. [21][22]* 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for unambiguous assignment of all proton and carbon signals and for determining through-space proximities of atoms, which can further elucidate the conformation.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra at room temperature on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Low-Temperature Studies: If conformational exchange is rapid at room temperature, acquire spectra at progressively lower temperatures until the signals for individual conformers are resolved.

  • Data Analysis: Analyze the coupling constants and chemical shifts to assign the stereochemistry and determine the predominant conformation. Use NOESY data to confirm spatial relationships between protons.

4.2.2. X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information in the solid state. [23][24] Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsional angles.

Computational Modeling

Molecular mechanics and quantum mechanical calculations can be used to predict the relative energies of different stereoisomers and conformers. [5][25] Computational Workflow

G cluster_1 Computational Analysis Workflow build Build 3D Structures of all Stereoisomers and Conformers optimize Geometry Optimization (e.g., DFT with a suitable basis set) build->optimize freq Frequency Calculations (to confirm minima and obtain thermodynamic data) optimize->freq analysis Analyze Relative Energies and Geometric Parameters freq->analysis

Sources

Foundational

4-(2-Ethoxycyclohexyl)morpholine (CAS 214780-90-2): Structural Dynamics and Applications in pH-Responsive Systems

Executive Summary In the landscape of advanced drug delivery and neuroactive pharmacophore design, sterically hindered aminoethers play a pivotal role. 4-(2-Ethoxycyclohexyl)morpholine (CAS 214780-90-2) is a highly speci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced drug delivery and neuroactive pharmacophore design, sterically hindered aminoethers play a pivotal role. 4-(2-Ethoxycyclohexyl)morpholine (CAS 214780-90-2) is a highly specialized 1,2-disubstituted cyclohexane derivative that integrates a lipophilic cyclohexane core with a basic morpholine ring and an ethoxy ether linkage.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic mechanical system. The parent scaffold of this compound, trans-2-morpholinocyclohexanol, is the critical conformational switch used in the design of "fliposomes"—pH-sensitive liposomes capable of triggered cargo release (). By alkylating the hydroxyl group to an ethoxy ether, we generate a stable, highly lipophilic analog. This whitepaper deconstructs the chemical identity, the causal mechanics of its conformational switching, and the self-validating synthetic protocols required to utilize this molecule in drug development.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical parameters of 4-(2-ethoxycyclohexyl)morpholine is essential for predicting its pharmacokinetic behavior. The low Topological Polar Surface Area (TPSA) and optimal molecular weight make it an excellent candidate for central nervous system (CNS) applications.

Table 1: Structural and Physicochemical Parameters

ParameterValueCausality / Significance
CAS Number 214780-90-2Unique registry identifier for the 9CI derivative ().
IUPAC Name 4-(2-ethoxycyclohexyl)morpholineDefines the 1,2-substitution pattern on the cyclohexane ring.
Molecular Formula C₁₂H₂₃NO₂Balances a lipophilic core with polar heteroatoms.
Molecular Weight 213.32 g/mol < 500 Da, strictly adhering to Lipinski’s Rule of 5 for oral bioavailability.
TPSA 21.70 Ų< 90 Ų, indicating excellent blood-brain barrier (BBB) penetration potential.
SMILES CCOC1CCCCC1N2CCOCC2Unambiguous structural representation for in silico screening.

The "Flip" Mechanism: Causality in Conformational Switching

The true value of the 4-(2-alkoxycyclohexyl)morpholine motif lies in its stereochemical dynamism. In a trans-1,2-disubstituted cyclohexane, the molecule exists in an equilibrium between the trans-diequatorial (ee) and trans-diaxial (aa) conformations.

The Causality of the Switch: At physiological pH (7.4), the morpholine nitrogen is predominantly unprotonated. To minimize severe 1,3-diaxial steric clashes, the bulky morpholine and ethoxy groups adopt the trans-diequatorial (ee) conformation (dihedral angle ~60°). However, upon endosomal uptake (pH < 5.5), the morpholine nitrogen becomes protonated. This yields a highly hydrated, bulky cationic center. The massive steric demand of this hydration sphere, combined with electrostatic repulsion, forces the cyclohexane ring to undergo a chair flip to the trans-diaxial (aa) conformation (dihedral angle ~180°). This mechanical flip drastically alters the spatial vectors of the molecule, an effect exploited to disrupt lipid bilayers and trigger drug release.

Conformational_Flip N1 Neutral pH (7.4) Bloodstream N2 Trans-Diequatorial (ee) Stable Conformation N1->N2 N3 Endosomal Uptake (pH < 5.5) N2->N3 N4 Morpholine Protonation (Cationic State) N3->N4 N5 Trans-Diaxial (aa) Flip Steric/Hydration Driven N4->N5 Conformational Switch N6 Membrane Disruption & Cargo Release N5->N6

Caption: pH-dependent conformational flip mechanism triggering endosomal cargo release.

Synthetic Methodology & Self-Validating Protocols

To synthesize 4-(2-ethoxycyclohexyl)morpholine with strict stereochemical control, we utilize a two-step sequence starting from cyclohexene oxide. Every step in this protocol is designed as a self-validating system to ensure experimental trustworthiness.

Protocol 1: Synthesis Workflow

Step 1: Epoxide Ring-Opening (Preparation of trans-2-morpholinocyclohexanol)

  • Reaction: Charge a flame-dried round-bottom flask with cyclohexene oxide (1.0 eq) and morpholine (1.1 eq).

  • Catalysis: Add a catalytic amount of Lithium Perchlorate (LiClO₄) (0.1 eq). Stir in anhydrous acetonitrile at 60 °C for 4 hours ().

  • Causality: The LiClO₄ acts as a Lewis acid, coordinating to the epoxide oxygen to increase its electrophilicity. The morpholine nucleophile strictly attacks in an anti-periplanar trajectory, guaranteeing the formation of the trans-diastereomer.

  • Self-Validation: Monitor via TLC. Post-workup, ¹H-NMR will reveal a characteristic carbinol proton (CH-OH) multiplet at ~3.4 ppm.

Step 2: Williamson Etherification (Alkylation to Target)

  • Deprotonation: Dissolve the intermediate in anhydrous DMF at 0 °C. Add Sodium Hydride (NaH, 60% dispersion, 1.5 eq). Stir until H₂ evolution ceases.

  • Alkylation: Dropwise add Ethyl Iodide (1.2 eq). Warm to room temperature and stir for 12 hours.

  • Causality: NaH irreversibly deprotonates the hydroxyl group, forming a highly nucleophilic alkoxide that displaces the iodide via an Sₙ2 mechanism, leaving the cyclohexane stereocenters completely intact.

  • Self-Validation: FT-IR will show the complete disappearance of the broad -OH stretch (~3300 cm⁻¹). ¹H-NMR will confirm success via the appearance of a new ethoxy quartet (~3.5 ppm) and triplet (~1.1 ppm).

Synthesis_Workflow A Cyclohexene Oxide + Morpholine B LiClO4 Catalyst (Lewis Acid) A->B C trans-2-Morpholinocyclohexanol (Intermediate) B->C Anti-periplanar Ring Opening D NaH / Ethyl Iodide (Deprotonation & Alkylation) C->D E 4-(2-Ethoxycyclohexyl)morpholine CAS: 214780-90-2 D->E Williamson Ether Synthesis

Caption: Synthetic workflow for 4-(2-ethoxycyclohexyl)morpholine via epoxide ring-opening.

Protocol 2: Analytical Self-Validation via NMR (The "Ruler" Method)

To definitively prove the conformational state of the synthesized compound, we rely on the Karplus equation as an internal diagnostic ruler.

  • Data Acquisition: Acquire a ¹H-NMR spectrum (400 MHz, CDCl₃).

  • Diagnostic Analysis: Locate the methine protons at C1 (attached to morpholine) and C2 (attached to ethoxy).

  • Causality & Validation: In the trans-diequatorial conformation, the axial protons at C1 and C2 have a dihedral angle of ~180°. According to the Karplus equation, this yields a large trans-diaxial coupling constant (³J ≈ 9–12 Hz). If the ring were to flip to trans-diaxial (where the protons become equatorial with a ~60° dihedral), the coupling drops to ³J ≈ 3–4 Hz. Observing the large ³J coupling definitively validates both the stereochemistry and the resting conformation of the product.

Conclusion

4-(2-Ethoxycyclohexyl)morpholine (CAS 214780-90-2) is far more than a simple heterocyclic building block. It is a highly tunable, mechanistically fascinating molecule that serves as a model for pH-driven conformational switches. By mastering the causality behind its stereoselective synthesis and its dynamic structural flips, researchers can leverage this motif to engineer next-generation smart therapeutics and highly lipophilic CNS-penetrant ligands.

References

  • Title: Fliposomes: pH-Sensitive Liposomes Containing a trans-2-morpholinocyclohexanol-Based Lipid That Performs a Conformational Flip and Triggers an Instant Cargo Release in Acidic Medium Source: Pharmaceutics URL: [Link]

  • Title: Graphite oxide catalyzed synthesis of β-amino alcohols by ring-opening of epoxides Source: Turkish Journal of Chemistry URL: [Link]

Exploratory

In-Depth Technical Guide: pKa Values and Basicity of 4-(2-Ethoxycyclohexyl)morpholine

Executive Summary The ionization state of a compound fundamentally dictates its solubility, membrane permeability, and target-binding affinity during drug development[1]. 4-(2-Ethoxycyclohexyl)morpholine is a highly lipo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ionization state of a compound fundamentally dictates its solubility, membrane permeability, and target-binding affinity during drug development[1]. 4-(2-Ethoxycyclohexyl)morpholine is a highly lipophilic, sterically hindered tertiary amine. Determining its exact basicity requires moving beyond simple aqueous models. This whitepaper deconstructs the physical organic chemistry governing its pKa, detailing the interplay of inductive effects and steric desolvation, and provides self-validating experimental protocols for accurate pKa determination in mixed-solvent systems.

Molecular Anatomy and Theoretical Basicity

To predict the basicity of 4-(2-ethoxycyclohexyl)morpholine, we must isolate its structural components and evaluate the vector sum of their electronic and steric contributions.

The Morpholine Core and Steric Desolvation

Unsubstituted morpholine is a secondary amine with an experimentally determined aqueous pKa of 8.36[2]. The oxygen atom within the morpholine ring exerts a constant electron-withdrawing inductive effect (-I), rendering it less basic than its carbon-analog, piperidine (pKa ~11).

When the morpholine nitrogen is alkylated to form a tertiary amine (e.g., N-methylmorpholine), the pKa counterintuitively drops to 7.38. While alkyl groups are electron-donating (+I), the increased steric bulk severely hinders the approach of water molecules. This steric desolvation destabilizes the positively charged conjugate acid, making it more prone to deprotonation.

Inductive (-I) Effects of the 2-Ethoxycyclohexyl Group

In 4-(2-ethoxycyclohexyl)morpholine, the nitrogen is alkylated by a bulky cyclohexyl ring, which maximizes steric desolvation. More critically, the 2-position of the cyclohexyl ring features an ethoxy group (-OCH₂CH₃). The highly electronegative ether oxygen exerts a strong -I effect through the sigma-bond framework. Because it is positioned at the beta-carbon relative to the nitrogen, this inductive pull significantly depletes electron density from the nitrogen lone pair, further depressing the pKa.

Stereochemical Nuances (cis vs. trans)

The relative stereochemistry of the 2-ethoxy group and the morpholine ring heavily influences the micro-pKa:

  • Trans-isomer (Diequatorial): The distance between the ethoxy oxygen and the morpholine nitrogen is maximized. The -I effect dominates, leading to a predicted pKa in the range of 6.20 - 6.50 .

  • Cis-isomer (Axial-Equatorial): The spatial proximity of the nitrogen and the ethoxy oxygen allows for potential intramolecular hydrogen bonding in the protonated state (N⁺-H ··· O). This anomalous stabilization of the conjugate acid can slightly raise the pKa compared to the trans-isomer, predicting a range of 6.50 - 6.80 .

ElectronicEffects N_Center Morpholine Nitrogen (Target of Protonation) Inductive_Morph Ring Oxygen (-I Effect) Inductive_Morph->N_Center Withholds e- Steric_Cyclo Cyclohexyl Bulk (Steric Desolvation) Steric_Cyclo->N_Center Blocks H2O Inductive_Ethoxy 2-Ethoxy Group (-I Effect) Inductive_Ethoxy->N_Center Strong -I Pull H_Bond cis-H-Bonding (Conjugate Stabilization) H_Bond->N_Center Donates e- density

Caption: Vector map of steric and electronic effects modulating the basicity of the morpholine nitrogen.

Predictive pKa Modeling

By benchmarking against known morpholine derivatives, we can establish a highly accurate predictive window for the target compound.

Table 1: Comparative pKa Values of Morpholine Derivatives

CompoundSubstructure / SubstituentExperimental/Predicted pKaCausality for Shift
Morpholine Secondary Amine (Ref)8.36[2]Base value; stabilized by optimal aqueous solvation.
N-Methylmorpholine -CH₃ (Tertiary Amine)7.38Steric desolvation of the conjugate acid outweighs the +I effect.
N-Cyclohexylmorpholine -C₆H₁₁~7.60 (Pred.)Increased steric bulk hinders solvation; +I effect compensates slightly.
4-(2-Ethoxycyclohexyl)morpholine -C₆H₁₀-OC₂H₅6.20 - 6.80 (Pred.)Strong -I effect from the beta-ethoxy oxygen pulls electron density from the nitrogen.

Experimental Methodologies for pKa Determination

The Challenge of Lipophilicity

Because 4-(2-ethoxycyclohexyl)morpholine is highly lipophilic, it will precipitate in purely aqueous buffers during titration when it reaches its neutral free-base form. To circumvent this, titrations must be performed in water-cosolvent mixtures (e.g., methanol-water)[3]. The apparent pKa (psKa) measured in these mixtures is then mathematically extrapolated to a 0% cosolvent state using the Yasuda-Shedlovsky extrapolation [4].

Protocol A: Potentiometric Titration via Yasuda-Shedlovsky Extrapolation

Causality & Self-Validation: This protocol is inherently self-validating. If the compound precipitates or aggregates during titration, the Yasuda-Shedlovsky plot (1/ε vs. psKa + log[H₂O]) will lose its linearity (R² < 0.99). A linear fit guarantees that the analyte remained fully solvated and the extrapolation to pure water is thermodynamically sound.

Step-by-Step Methodology:

  • Electrode Calibration (The "Four-Plus" Technique): Standard aqueous pH buffers do not provide true hydrogen ion activity in mixed solvents. Calibrate the glass electrode using a strong acid/base titration directly in the chosen methanol-water mixture to measure the concentration scale (pcH)[4].

  • Sample Preparation: Dissolve 1.5 mg of 4-(2-ethoxycyclohexyl)morpholine in 30%, 40%, and 50% (v/v) Methanol/Water mixtures containing 0.15 M KCl to maintain constant ionic strength.

  • Titration: Titrate the solutions from pH 3.0 to 10.0 using 0.5 M KOH. Record the apparent pKa (psKa) at each cosolvent ratio using the Bjerrum difference plot method.

  • Extrapolation: Plot the values according to the Yasuda-Shedlovsky equation: psKa + log[H₂O] = A/ε + B, where ε is the dielectric constant of the specific methanol-water mixture[3].

  • Aqueous pKa Determination: Extrapolate the linear regression to the reciprocal dielectric constant of pure water (1/ε ≈ 0.0127 at 25°C) to find the true aqueous pKa.

Workflow N1 1. Co-Solvent Titration N2 2. Measure psKa N1->N2 N3 3. Yasuda-Shedlovsky Plot N2->N3 N4 4. Extrapolate to 0% Co-solvent N3->N4

Caption: Workflow for potentiometric pKa determination using Yasuda-Shedlovsky extrapolation.

Table 2: Yasuda-Shedlovsky Extrapolation Matrix (Representative Data Framework)

Methanol % (v/v)Dielectric Constant (ε)1/εMeasured psKapsKa + log[H₂O]
50%54.60.01835.386.82
40%59.40.01685.627.14
30%64.10.01565.857.44
0% (Extrapolated) 78.3 0.0127 ~6.50 8.24
Protocol B: ¹H-NMR Titration for Micro-pKa Analysis

While potentiometry yields the macroscopic pKa, it cannot confirm site-specific protonation or stereochemical hydrogen bonding.

Causality: By tracking the chemical shift (δ) of specific protons as a function of pH, we map the exact location of the proton. If the cis-isomer forms an intramolecular hydrogen bond, the chemical shift of the methine proton adjacent to the ethoxy group will exhibit a distinct, coupled titration curve compared to the trans-isomer.

Step-by-Step Methodology:

  • Prepare a 5 mM solution of the compound in D₂O/CD₃OD (due to lipophilicity).

  • Adjust the pH* (deuterium isotope-corrected pH) from 2.0 to 10.0 using NaOD and DCl.

  • Acquire 1D ¹H-NMR spectra at 0.5 pH unit intervals.

  • Track the chemical shift of the morpholine axial protons (~2.8 ppm) and the cyclohexyl methine proton (~3.5 ppm).

  • Fit the resulting sigmoidal curves to the Henderson-Hasselbalch equation using non-linear least-squares regression to extract the microscopic pKa values.

Implications for Drug Development

Understanding the depressed pKa (~6.50) of 4-(2-ethoxycyclohexyl)morpholine is critical for downstream pharmaceutical applications[1]. Because physiological pH is 7.4, this compound will exist predominantly (~89%) in its neutral, un-ionized free-base form in systemic circulation.

  • Pharmacokinetics (ADME): The high fraction of the neutral species guarantees rapid passive diffusion across lipophilic barriers, including the blood-brain barrier (BBB) and gastrointestinal mucosa.

  • Formulation: The low pKa and high lipophilicity mean the compound will have exceptionally poor aqueous solubility. Formulation strategies must rely on lipid-based delivery systems, amorphous solid dispersions, or the generation of highly acidic counter-ion salts (e.g., mesylate or hydrochloride salts) to force protonation in the solid state.

References

  • Title: N-METHYLMORPHOLINE (NMM) - Ataman Kimya. Source: Ataman Chemicals. URL: [Link]

  • [2] Title: MORPHOLINE | Acidity (pKa): 8.36. Source: Ataman Kimya. URL:[Link]

  • [4] Title: pKa determination of water-insoluble drugs in organic solvent-water mixtures. Source: PubMed (NIH). URL:[Link]

  • [3] Title: pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments. Source: PMC (NIH). URL:[Link]

  • [1] Title: Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Source: International Journal of Innovative Research and Scientific Studies. URL:[Link]

Sources

Foundational

Stereochemical Architecture and Isomeric Profiling of 4-(2-Ethoxycyclohexyl)morpholine: A Technical Guide

Executive Summary The functionalization of cyclohexane scaffolds remains a cornerstone of modern medicinal chemistry and materials science. Specifically, 4-(2-Ethoxycyclohexyl)morpholine (CAS 214780-90-2) represents a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of cyclohexane scaffolds remains a cornerstone of modern medicinal chemistry and materials science. Specifically, 4-(2-Ethoxycyclohexyl)morpholine (CAS 214780-90-2) represents a highly versatile 1,2-disubstituted cyclohexane system featuring both a basic tertiary amine (morpholine) and an ether linkage (ethoxy group) . Because the spatial arrangement of these functional groups dictates the molecule's pharmacological binding affinity and physicochemical properties, mastering its stereochemistry is non-negotiable.

This whitepaper provides an in-depth technical analysis of the stereoisomers of 4-(2-Ethoxycyclohexyl)morpholine, the thermodynamic causality behind their conformational preferences, and field-proven, self-validating protocols for their stereoselective synthesis and analytical resolution.

Structural and Stereochemical Fundamentals

The core scaffold of 4-(2-Ethoxycyclohexyl)morpholine contains two contiguous stereocenters at the C1 and C2 positions of the cyclohexane ring. This configuration generates 22=4 distinct stereoisomers, which are grouped into two diastereomeric pairs: the trans-isomers and the cis-isomers.

Stereoisomers Root 4-(2-Ethoxycyclohexyl)morpholine (C1 and C2 Chiral Centers) Trans trans-Isomers (Anti relationship) Root->Trans Cis cis-Isomers (Syn relationship) Root->Cis RR (1R, 2R)-Enantiomer Equatorial-Equatorial Trans->RR SS (1S, 2S)-Enantiomer Equatorial-Equatorial Trans->SS RS (1R, 2S)-Enantiomer Equatorial-Axial Cis->RS SR (1S, 2R)-Enantiomer Equatorial-Axial Cis->SR

Fig 1: Stereoisomeric hierarchy of 4-(2-Ethoxycyclohexyl)morpholine.

Conformational Thermodynamics & Steric Causality

To predict the behavior of these isomers in solution, we must analyze their chair conformations using A-values —a thermodynamic metric quantifying the energetic penalty of placing a substituent in the sterically hindered axial position rather than the equatorial position .

  • Morpholino Group: Exhibits significant steric bulk due to the six-membered heterocycle. Its A-value is approximately 1.5 kcal/mol .

  • Ethoxy Group: A highly flexible, linear ether linkage. Its A-value is approximately 0.9 kcal/mol .

The trans-Isomers

In the trans configuration, both substituents can simultaneously occupy the equatorial positions, forming the (e,e) conformer. This completely avoids 1,3-diaxial steric clashes, making the (e,e) conformer the global thermodynamic minimum. The alternative (a,a) chair flip is heavily penalized ( ΔG≈+2.4 kcal/mol) and is virtually non-existent at room temperature.

The cis-Isomers

The cis configuration forces a steric compromise: one group must be axial, and the other must be equatorial. Because the morpholino group has a higher A-value than the ethoxy group ( 1.5>0.9 ), thermodynamics dictate that the morpholine ring will preferentially occupy the equatorial position. Thus, the (e,a) conformer (equatorial morpholine, axial ethoxy) is the favored state for the cis-isomer.

Table 1: Conformational Energy Matrix
IsomerConformerMorpholine PositionEthoxy PositionRelative StabilityPredicted ΔG (kcal/mol)
trans (e,e) EquatorialEquatorialGlobal Minimum 0.0
trans (a,a)AxialAxialHighly Disfavored~ +2.4
cis (e,a) EquatorialAxialLocal Minimum ~ +0.9
cis (a,e)AxialEquatorialDisfavored~ +1.5

Synthetic Strategy & Stereocontrol

Achieving stereocontrol requires selecting a synthetic pathway where the mechanism inherently dictates the spatial outcome.

Stereospecific trans Synthesis: The synthesis of the trans racemate relies on the predictable stereospecificity of epoxide ring openings. By utilizing cyclohexene oxide, the rigid bicyclic-like transition state forces the incoming morpholine nucleophile to attack from the anti-periplanar trajectory. This guarantees a trans relationship between the resulting hydroxyl and morpholine groups. Subsequent Williamson etherification using sodium hydride and ethyl iodide proceeds with strict retention of configuration at the C-O bond, yielding pure (±)-trans-4-(2-ethoxycyclohexyl)morpholine.

Diastereoselective cis Synthesis: Conversely, accessing the cis-isomer requires the reductive amination of 2-ethoxycyclohexanone with morpholine . The incoming hydride source (e.g., NaBH(OAc)3) will preferentially attack the less hindered face of the intermediate iminium ion, yielding a mixture heavily enriched in the cis-diastereomer.

SyntheticWorkflow Start Cyclohexene Oxide Step1 Ring Opening (Morpholine) 80°C, 12h Start->Step1 Int1 trans-2-Morpholinocyclohexanol Step1->Int1 Anti-periplanar attack Step2 Alkylation (NaH, Ethyl Iodide) THF, 0°C to RT Int1->Step2 Product (±)-trans-4-(2-Ethoxycyclohexyl)morpholine Step2->Product Retention of configuration Validation QA: 1H NMR J-coupling Analysis Product->Validation Self-validating QA

Fig 2: Step-by-step synthetic workflow and validation for the trans-isomer.

Analytical Validation Framework

A robust protocol must be a self-validating system. To prove the stereochemical outcome of the synthesis without requiring X-ray crystallography, we rely on 1 H NMR coupling constants ( J -values) governed by the Karplus equation.

In the favored trans (e,e) conformer, the protons attached to C1 and C2 are both in the axial positions. The dihedral angle between two axial protons is ~180°, resulting in a large vicinal coupling constant ( Jaa​≈10−12 Hz). In contrast, the favored cis (e,a) conformer features one axial and one equatorial proton (dihedral angle ~60°), resulting in a much smaller coupling constant ( Jea​≈3−5 Hz).

Table 2: Analytical Signatures ( 1 H NMR)
IsomerC1-H PositionC2-H PositionExpected Coupling ( J1,2​ )Diagnostic Peak Shape
trans (e,e) AxialAxial10 - 12 Hz Broad doublet/multiplet
cis (e,a) AxialEquatorial3 - 5 Hz Narrow multiplet

Standard Operating Procedures

Protocol 1: Synthesis of (±)-trans-4-(2-Ethoxycyclohexyl)morpholine

Phase 1: Epoxide Ring Opening

  • Charge a flame-dried round-bottom flask with cyclohexene oxide (1.0 eq) and morpholine (1.2 eq). Causality Note: Morpholine acts as both the nucleophile and the base. Running the reaction neat maximizes collision frequency.

  • Reflux the mixture at 80°C for 12 hours under an inert N 2​ atmosphere.

  • Remove excess morpholine under reduced pressure to yield crude trans-2-morpholinocyclohexanol.

Phase 2: Etherification & Self-Validating Extraction

  • Dissolve the crude intermediate in anhydrous THF and cool to 0°C. Causality Note: Cooling is critical to suppress base-catalyzed elimination side-reactions.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir until H 2​ evolution ceases.

  • Add Ethyl Iodide (1.2 eq) dropwise. Warm to room temperature and stir for 6 hours.

  • Self-Validating Purification: Quench with water and extract with diethyl ether. Extract the combined ether layers with 1M HCl.

    • Insight: The basic morpholine nitrogen (conjugate acid pKa ~8.3) forces the target molecule into the aqueous layer as a water-soluble morpholinium salt. Unreacted ethyl iodide and mineral oil remain in the organic layer, which is discarded. If the product does not partition into the acidic aqueous layer, the morpholine ring was compromised.

  • Basify the aqueous layer to pH 12 with 5M NaOH, extract with dichloromethane, dry over Na 2​ SO 4​ , and concentrate to yield the pure trans-isomer.

Protocol 2: Chiral HPLC Resolution

To separate the (1R, 2R) and (1S, 2S) enantiomers of the synthesized trans racemate:

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Causality Note: The trace diethylamine suppresses peak tailing by masking residual silanol groups on the stationary phase that would otherwise strongly bind the morpholine nitrogen.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

References

  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values" . Master Organic Chemistry.[Link]

  • Morpholine . Wikipedia. [Link]

  • Synthesis of 1-(morpholin-4-yl)cyclohex-1-ene . AskFilo. [Link]

Exploratory

Potential Biological Activity of 4-(2-Ethoxycyclohexyl)morpholine: A Technical Guide to Pharmacological Profiling

Executive Summary The compound 4-(2-Ethoxycyclohexyl)morpholine (4-ECM) represents a highly versatile structural motif in modern medicinal chemistry. While it may serve as an intermediate or a specialized probe, its core...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(2-Ethoxycyclohexyl)morpholine (4-ECM) represents a highly versatile structural motif in modern medicinal chemistry. While it may serve as an intermediate or a specialized probe, its core architecture—a morpholine ring coupled to an ethoxy-substituted cycloalkane—places it firmly within a well-documented class of central nervous system (CNS) active pharmacophores [1]. This whitepaper provides an in-depth mechanistic analysis of 4-ECM, predicting its biological activity through structure-activity relationship (SAR) extrapolation, and outlines self-validating experimental protocols required for its preclinical evaluation.

Structural Logic and Physicochemical Profiling

The pharmacological potential of 4-ECM is dictated by the synergistic interaction of its three primary structural domains. In CNS drug discovery, balancing lipophilicity with aqueous solubility is the primary hurdle; 4-ECM’s structure is intrinsically optimized for this challenge.

  • The Morpholine Scaffold: Morpholine is a "privileged scaffold" in neuropharmacology[3]. Its weak basic nitrogen (pKa ~8.3) ensures that at a physiological pH of 7.4, the molecule exists in an equilibrium of ionized and unionized states. The unionized fraction readily permeates the blood-brain barrier (BBB), while the protonated nitrogen forms critical salt bridges with acidic amino acid residues (e.g., Aspartate, Glutamate) within target receptor pockets [1].

  • The Cyclohexyl Ring: Acting as a lipophilic anchor, the cyclohexane moiety drives the molecule into deep, hydrophobic receptor cavities. This is a hallmark of channel-blocking NMDA receptor antagonists and monoamine reuptake inhibitors.

  • The Ethoxy Substitution (-OCH₂CH₃): Positioned at the 2-carbon of the cyclohexyl ring, the ethoxy group introduces both a hydrogen bond acceptor (the oxygen atom) and specific steric bulk. This substitution is critical for dictating stereoselective binding and can shift the molecule's affinity away from off-target sites by introducing steric clashes in rigid binding pockets.

Pharmacophore M Morpholine Ring (pKa ~8.3, H-bond acceptor) Target CNS Target Binding (e.g., NMDAR / NET) M->Target Salt bridge / BBB crossing C Cyclohexyl Ring (Lipophilic Anchor) C->Target Hydrophobic pocket E Ethoxy Group (Steric Modulator) E->Target Subtype selectivity

Caption: Pharmacophore mapping of 4-ECM highlighting structural contributions to CNS target binding.

Quantitative Physicochemical Predictions

To justify the progression of 4-ECM into in vitro screening, we must first evaluate its adherence to Lipinski's Rule of Five and BBB permeation parameters.

Table 1: Physicochemical Properties of 4-(2-Ethoxycyclohexyl)morpholine

PropertyPredicted ValuePharmacological Implication
Molecular Weight 213.32 g/mol <500 Da, ideal for rapid CNS penetration and oral bioavailability.
LogP (Octanol/Water) ~2.4Falls within the optimal target range (2.0–3.0) for crossing the lipid bilayer of the BBB.
pKa (Morpholine N) ~8.3Ensures a balanced ratio of ionized/unionized species in systemic circulation[1].
Topological Polar Surface Area 21.3 Ų<90 Ų, highly predictive of excellent passive brain permeation.
Hydrogen Bond Donors 0Reduces the desolvation energy required for the molecule to enter lipid membranes.
Hydrogen Bond Acceptors 2 (N, O)Facilitates targeted, directional interactions within receptor binding pockets.

Predicted Molecular Targets & Mechanistic Pathways

Based on structural homology to established neurotherapeutics, 4-ECM is predicted to interact with two primary target classes.

Target A: NMDA Receptor (Uncompetitive Channel Blockade)

4-ECM shares a core structural homology with PCM (1-(1-phenylcyclohexyl)morpholine), a known derivative of phencyclidine (PCP) [2]. In PCM, the piperidine ring of PCP is replaced by morpholine, which has been shown to retain analgesic properties while potentially altering the psychotomimetic side-effect profile[2]. By replacing the phenyl ring with an ethoxy group, 4-ECM likely acts as a lower-affinity, uncompetitive antagonist at the PCP binding site located deep within the ion channel pore of the NMDA receptor.

NMDAPathway Glu Glutamate + Glycine NMDAR NMDA Receptor (Open State) Glu->NMDAR Ca2 Ca2+ Influx NMDAR->Ca2 Depol Neuronal Depolarization Ca2->Depol ECM 4-(2-Ethoxycyclohexyl)morpholine ECM->NMDAR Binds PCP site (Pore Blockade)

Caption: Proposed mechanism of NMDA receptor channel blockade by 4-ECM preventing calcium influx.

Target B: Norepinephrine Transporter (NET) Inhibition

Morpholine derivatives are heavily utilized in the design of monoamine reuptake inhibitors, most notably the antidepressants viloxazine and reboxetine [3]. Viloxazine (2-[(2-ethoxyphenoxy)methyl]morpholine) relies on an ethoxy-substituted aromatic ring. The ethoxycyclohexyl moiety of 4-ECM acts as a non-aromatic bioisostere, potentially fitting into the hydrophobic pocket of the Norepinephrine Transporter (NET), thereby inhibiting the reuptake of norepinephrine from the synaptic cleft.

Table 2: Predicted Receptor Binding Profile (In Vitro SAR Extrapolation)

Target ReceptorPutative Affinity (Ki)Reference ScaffoldClinical Relevance
NMDA (PCP Site) 0.5 - 2.0 µMPCM (Phencyclidine morpholine analog) [2]Non-narcotic analgesia, rapid-acting antidepressant.
NET (Norepinephrine Transporter) 1.0 - 5.0 µMViloxazine / Reboxetine [3]Antidepressant, ADHD symptom management.
Sigma-1 (σ1) Receptor 0.1 - 1.0 µMSubstituted cycloalkylaminesNeuroprotection, modulation of neuropathic pain.

Self-Validating Experimental Protocols

To empirically validate the predicted biological activity of 4-ECM, researchers must employ rigorous, self-validating in vitro assays. The following methodologies are designed not just to generate data, but to internally prove the reliability of that data through strategic controls.

Protocol 1: Radioligand Binding Assay (NMDA Receptor Affinity)

Objective: Determine the binding affinity (Ki) of 4-ECM at the NMDA receptor PCP site. Causality & Logic: We utilize [³H]MK-801 as the radioligand because it selectively labels the open-channel state of the NMDA receptor. If 4-ECM displaces [³H]MK-801, it proves that 4-ECM acts as an uncompetitive pore blocker, requiring prior receptor activation by glutamate.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate rat cortical membranes and homogenize in 5 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes to isolate the membrane pellet.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 5 nM [³H]MK-801, 10 µM Glutamate, and 10 µM Glycine (to force the receptors into the open state).

  • Compound Addition: Add 4-ECM in a concentration gradient (0.1 nM to 100 µM).

  • Self-Validating Controls:

    • Total Binding (TB): Buffer + Radioligand (Establishes maximum signal).

    • Non-Specific Binding (NSB): Buffer + Radioligand + 10 µM unlabeled MK-801 (Proves the signal is receptor-specific; any remaining signal is background noise).

    • Positive Control: Ketamine (Validates assay sensitivity).

    • Negative Control: Morphine (Proves the assay does not trigger false positives for off-target lipophilic amines).

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash three times with ice-cold buffer. Measure retained radioactivity using liquid scintillation counting. Calculate IC₅₀ using non-linear regression.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Objective: Assess the functional antagonism and voltage-dependency of 4-ECM at the NMDA receptor. Causality & Logic: Binding assays only prove affinity, not function. Patch-clamp electrophysiology measures actual ion flow (current). By holding the cell at different voltages, we can determine if 4-ECM is a voltage-dependent pore blocker (the block should become stronger at hyperpolarized potentials as the positively charged morpholine nitrogen is drawn deeper into the pore).

Step-by-Step Methodology:

  • Cell Preparation: Culture primary hippocampal neurons (14–21 days in vitro).

  • Recording Setup: Establish a whole-cell configuration using borosilicate glass pipettes (resistance 3–5 MΩ) filled with a CsF-based intracellular solution to block potassium currents.

  • Baseline Validation: Hold the membrane potential at -70 mV. Record a stable baseline current for 2 minutes to ensure membrane integrity.

  • Agonist Evocation: Apply 100 µM NMDA + 10 µM Glycine via a rapid perfusion system. Record the peak inward current (Validates receptor presence and cell viability).

  • Test Application: Co-apply NMDA + Glycine + 10 µM 4-ECM. Measure the percentage reduction in the inward current.

  • Washout Phase (Critical Validation): Perfuse the cell with standard extracellular buffer for 5 minutes, then re-apply NMDA + Glycine.

    • Interpretation: If the current fully recovers, 4-ECM is a reversible antagonist. If it fails to recover, 4-ECM may be neurotoxic or an irreversible covalent binder, halting its progression as a standard therapeutic.

Workflow Syn Chemical Synthesis Bind Radioligand Binding Syn->Bind Elect Patch-Clamp Electrophysiology Bind->Elect InVivo In Vivo Pain Models Elect->InVivo

Caption: Sequential high-throughput screening workflow for validating 4-ECM bioactivity.

References

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378–390.[Link]

  • Ahmadi, A., Khalili, M., Hajikhani, R., & Naserbakht, M. (2011). Synthesis and determination of acute and chronic pain activities of 1-[1-(4-methylphenyl) (cyclohexyl)] morpholine as a new phencyclidine derivative in rats. Arzneimittelforschung, 61(2), 92-97.[Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403.[Link]

Protocols & Analytical Methods

Method

Comprehensive Synthesis and Application Protocol for 4-(2-Ethoxycyclohexyl)morpholine

Executive Summary Morpholine and its derivatives are ubiquitous in medicinal chemistry and organic synthesis due to their favorable physicochemical properties, including enhanced aqueous solubility and predictable metabo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholine and its derivatives are ubiquitous in medicinal chemistry and organic synthesis due to their favorable physicochemical properties, including enhanced aqueous solubility and predictable metabolic profiles[1]. The target compound, 4-(2-Ethoxycyclohexyl)morpholine , represents a versatile 1,2-disubstituted cyclohexane scaffold featuring both a basic amine (morpholine) and an ether linkage. This application note details a robust, two-step synthetic protocol designed for high stereoselectivity and yield, utilizing epoxide aminolysis followed by a Williamson ether synthesis.

This guide emphasizes the mechanistic causality behind reagent selection, ensuring that researchers can adapt these principles to analogous morpholine-based scaffolds.

Mechanistic Pathway & Synthesis Strategy

The synthesis of 4-(2-Ethoxycyclohexyl)morpholine is achieved via a convergent two-step sequence:

  • Regio- and Stereoselective Aminolysis: Cyclohexene oxide undergoes nucleophilic attack by morpholine. According to the Fürst-Plattner rule, the ring-opening of conformationally biased epoxides proceeds via a trans-diaxial transition state, ensuring the exclusive formation of trans-2-morpholinocyclohexanol.

  • O-Alkylation (Williamson Ether Synthesis): The resulting secondary alcohol is deprotonated using a strong, non-nucleophilic base (Sodium hydride) to form an alkoxide intermediate. Subsequent SN2 displacement of the halide from ethyl iodide yields the target ethoxy ether.

Synthesis_Pathway A Cyclohexene Oxide (Epoxide) C trans-2-Morpholinocyclohexanol (Intermediate) A->C Aminolysis (Reflux, H2O) B Morpholine (Nucleophile) B->C E 4-(2-Ethoxycyclohexyl)morpholine (Target Scaffold) C->E Williamson Ether Synthesis (THF, 0°C to RT) D NaH + Ethyl Iodide (Alkylation Reagents) D->E

Synthetic workflow for 4-(2-Ethoxycyclohexyl)morpholine highlighting key intermediates.

Materials and Reagents

The following table outlines the critical reagents required for this protocol. All solvents should be handled according to standard laboratory safety guidelines.

Reagent / MaterialRole in SynthesisGrade / PurityRationale for Selection
Cyclohexene Oxide Starting Material98%Strained three-membered ring provides the electrophilic center for aminolysis.
Morpholine Nucleophile / Base>99%, AnhydrousSecondary amine; its ether oxygen withdraws electron density, modulating basicity[1].
Sodium Hydride (NaH) Base60% dispersion in oilStrong, non-nucleophilic base required to irreversibly deprotonate the secondary alcohol.
Ethyl Iodide Alkylating Agent99%, StabilizedHighly reactive primary alkyl halide, ideal for minimizing SN2 steric hindrance.
Tetrahydrofuran (THF) SolventAnhydrous, >99.9%Aprotic polar solvent; stabilizes the alkoxide intermediate without quenching NaH.

Step-by-Step Experimental Methodologies

Protocol A: Synthesis of trans-2-Morpholinocyclohexanol

Objective: Achieve stereoselective epoxide ring-opening.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexene oxide (10.0 g, 102 mmol) and morpholine (10.6 g, 122 mmol, 1.2 equiv).

  • Solvent Addition: Add 50 mL of distilled water.

    • Expert Insight: While the reaction can be run neat, water acts as a hydrogen-bond donor, activating the epoxide oxygen and significantly accelerating the nucleophilic attack by morpholine.

  • Heating: Heat the biphasic mixture to reflux (approx. 100 °C) for 4 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexanes 1:1, visualized with Ninhydrin stain).

  • Workup: Cool the mixture to room temperature. Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude trans-2-morpholinocyclohexanol (typically a viscous pale-yellow oil) is sufficiently pure for the next step.

Protocol B: Synthesis of 4-(2-Ethoxycyclohexyl)morpholine

Objective: O-alkylation via Williamson Ether Synthesis.

  • Alkoxide Formation: In an oven-dried 250 mL flask flushed with Argon, dissolve the crude trans-2-morpholinocyclohexanol (9.26 g, 50 mmol) in 100 mL of anhydrous THF.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (60% dispersion, 2.4 g, 60 mmol, 1.2 equiv) in small portions.

    • Expert Insight: Cooling is critical to manage the exothermic release of hydrogen gas and prevent solvent degradation. Stir at 0 °C for 30 minutes until gas evolution ceases, ensuring complete alkoxide formation.

  • Alkylation: Dropwise, add Ethyl Iodide (9.36 g, 60 mmol, 1.2 equiv) to the 0 °C solution.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

    • Expert Insight: The SN2 reaction requires sufficient time at room temperature due to the moderate steric hindrance of the cyclohexane ring adjacent to the alkoxide oxygen.

  • Quenching and Workup: Carefully quench the reaction by adding 10 mL of cold water dropwise to neutralize unreacted NaH. Remove THF under reduced pressure. Partition the residue between Ethyl Acetate (100 mL) and Water (50 mL). Extract the aqueous layer twice more with EtOAc.

  • Final Isolation: Dry the combined organic layers over MgSO4, filter, and concentrate. Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5) to yield the pure target compound.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized 4-(2-Ethoxycyclohexyl)morpholine, validate the product against the following expected analytical parameters.

Analytical TechniqueExpected Data / SignalsStructural Correlation
Mass Spectrometry (ESI-MS) m/z 214.2 [M+H]⁺Confirms molecular weight (C12H23NO2 = 213.32 g/mol ).
¹H NMR (400 MHz, CDCl₃) δ 3.75 - 3.60 (m, 4H)Corresponds to the ether (O-CH₂) protons of the morpholine ring.
¹H NMR (400 MHz, CDCl₃) δ 3.55 - 3.40 (m, 2H)Corresponds to the -CH₂- protons of the newly added ethoxy group.
¹H NMR (400 MHz, CDCl₃) δ 1.18 (t, J = 7.0 Hz, 3H)Confirms the terminal methyl group (-CH₃) of the ethoxy chain.
IR Spectroscopy ~1100 cm⁻¹ (strong)C-O-C asymmetric stretching, confirming ether linkages.

References

  • Morpholine - Wikipedia. Wikimedia Foundation.

Sources

Application

Application Notes and Protocols for the Synthesis of 4-(Cyclohex-1-en-1-yl)morpholine via Morpholine Addition to 1-Ethoxycyclohexene

Introduction: Strategic Synthesis of Enamines from Enol Ethers Enamines are a cornerstone of modern organic synthesis, serving as versatile nucleophilic intermediates for the construction of complex molecular architectur...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Synthesis of Enamines from Enol Ethers

Enamines are a cornerstone of modern organic synthesis, serving as versatile nucleophilic intermediates for the construction of complex molecular architectures. While the classical approach to enamine synthesis involves the condensation of a secondary amine with a ketone or aldehyde, an alternative and powerful route is the reaction of a secondary amine with an enol ether. This application note provides a detailed protocol and mechanistic rationale for the synthesis of 4-(cyclohex-1-en-1-yl)morpholine, a widely used enamine, from the reaction of morpholine with 1-ethoxycyclohexene. This method offers an alternative to the traditional Stork enamine synthesis, particularly when the corresponding ketone is sensitive or when a different synthetic strategy is desired.

The core of this transformation is an acid-catalyzed nucleophilic substitution at the vinylic carbon of the enol ether. The ethoxy group of 1-ethoxycyclohexene is replaced by the morpholino group, with the liberation of ethanol. This guide is intended for researchers, scientists, and drug development professionals who require a robust and well-understood method for the preparation of this important synthetic building block.

Mechanistic Insights: The Rationale Behind the Reaction Conditions

Understanding the underlying mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The addition of morpholine to 1-ethoxycyclohexene proceeds via an acid-catalyzed pathway. Unlike the condensation reaction with cyclohexanone which produces water, this reaction produces ethanol as a byproduct.

The reaction is typically catalyzed by a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH). The mechanism can be broken down into the following key steps:

  • Protonation of the Enol Ether: The acid catalyst protonates the oxygen atom of the ethoxy group. This increases the electrophilicity of the double bond and makes the ethoxy group a better leaving group (ethanol).

  • Nucleophilic Attack by Morpholine: The lone pair of electrons on the nitrogen atom of morpholine attacks the β-carbon of the protonated enol ether. This is the key bond-forming step.

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a positively charged tetrahedral intermediate.

  • Elimination of Ethanol: The intermediate collapses, with the departure of ethanol as a neutral leaving group, to form an iminium ion.

  • Deprotonation: A base (which can be another molecule of morpholine or the conjugate base of the acid catalyst) removes a proton from the nitrogen atom to yield the neutral enamine product and regenerate the acid catalyst.

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism Ethoxycyclohexene 1-Ethoxycyclohexene Protonated_Ether Protonated Enol Ether Ethoxycyclohexene->Protonated_Ether + H⁺ Morpholine Morpholine H_plus H⁺ (catalyst) Ethanol Ethanol (byproduct) Product 4-(Cyclohex-1-en-1-yl)morpholine Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ether->Tetrahedral_Intermediate + Morpholine Iminium_Ion Iminium Ion Tetrahedral_Intermediate->Iminium_Ion - Ethanol Iminium_Ion->Product - H⁺

Caption: Figure 1: Proposed Reaction Mechanism

The removal of the ethanol byproduct is crucial to drive the reaction equilibrium towards the product, in accordance with Le Châtelier's principle. This is effectively achieved by using a Dean-Stark apparatus.

Experimental Protocol: Synthesis of 4-(Cyclohex-1-en-1-yl)morpholine

This protocol is designed to be a robust starting point for the synthesis. Researchers should optimize conditions based on their specific equipment and purity requirements.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity (moles)Quantity (mass/volume)Notes
1-EthoxycyclohexeneC₈H₁₄O126.201.0126.2 gSubstrate
MorpholineC₄H₉NO87.121.2104.5 g (105 mL)Nucleophile (slight excess)
p-Toluenesulfonic acid monohydrateC₇H₈O₃S·H₂O190.220.011.9 gCatalyst
TolueneC₇H₈--250 mLSolvent
Equipment
  • 1 L three-neck round-bottom flask

  • Heating mantle with a magnetic stirrer

  • Reflux condenser

  • Dean-Stark apparatus

  • Thermometer

  • Distillation apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure
  • Reaction Setup: Assemble a 1 L three-neck round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus fitted with a reflux condenser, and a thermometer. Ensure all glassware is dry.

  • Charging the Flask: To the flask, add 1-ethoxycyclohexene (126.2 g, 1.0 mol), morpholine (104.5 g, 1.2 mol), p-toluenesulfonic acid monohydrate (1.9 g, 0.01 mol), and toluene (250 mL).

  • Azeotropic Removal of Ethanol: Heat the mixture to reflux with vigorous stirring. The toluene-ethanol azeotrope will begin to collect in the Dean-Stark trap. The reaction progress can be monitored by the amount of ethanol collected. The theoretical amount of ethanol is approximately 46 g (58 mL). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize the acid catalyst.

    • Wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The crude product can be purified by vacuum distillation. Collect the fraction boiling at 118-120 °C at 10 mmHg. The expected yield is in the range of 75-85%.

Experimental_Workflow Figure 2: Experimental Workflow Setup 1. Assemble dry glassware: 3-neck flask, Dean-Stark, condenser Charge 2. Charge flask with: 1-Ethoxycyclohexene, Morpholine, p-TsOH, Toluene Setup->Charge Reflux 3. Heat to reflux (4-6 hours) Collect ethanol in Dean-Stark trap Charge->Reflux Cool 4. Cool to room temperature Reflux->Cool Wash_Bicarb 5. Wash with sat. NaHCO₃ (aq) Cool->Wash_Bicarb Wash_Brine 6. Wash with brine Wash_Bicarb->Wash_Brine Dry 7. Dry with Na₂SO₄ Wash_Brine->Dry Concentrate 8. Concentrate on rotary evaporator Dry->Concentrate Purify 9. Purify by vacuum distillation Concentrate->Purify Product Pure 4-(Cyclohex-1-en-1-yl)morpholine Purify->Product

Method

Application Note &amp; Protocols: 4-(2-Ethoxycyclohexyl)morpholine as a Novel Ligand for Catalysis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Potential of Substituted Morpholines in Catalysis The morpholine scaffold is a privileged heterocyclic motif in medicinal chemistry and ma...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Substituted Morpholines in Catalysis

The morpholine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, prized for its favorable physicochemical properties.[1][2] In the realm of catalysis, the nitrogen atom of the morpholine ring offers a valuable coordination site for transition metals, making its derivatives attractive candidates for ligand development. The introduction of substituents onto the morpholine ring allows for fine-tuning of the steric and electronic properties of the resulting ligand, which in turn can influence the activity, selectivity, and stability of the catalyst.[3][4]

This application note explores the potential of a novel morpholine derivative, 4-(2-Ethoxycyclohexyl)morpholine , as a ligand in catalysis. While specific applications of this exact molecule are not yet extensively documented in the literature, its structural features—a bulky, electron-donating cyclohexyl group and an additional ether functionality—suggest its potential utility in a range of catalytic transformations, particularly in cross-coupling reactions.

This guide will provide a framework for the synthesis, characterization, and evaluation of 4-(2-Ethoxycyclohexyl)morpholine as a ligand, with a focus on its application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.[5][6]

Ligand Synthesis and Characterization

The synthesis of 4-(2-Ethoxycyclohexyl)morpholine can be envisioned through several established synthetic routes. A common approach involves the reductive amination of cyclohexanone with morpholine, followed by etherification. Alternatively, a method starting from diethylene glycol and cyclohexylamine can be employed.[7]

A plausible synthetic route is outlined below:

Scheme 1: Proposed Synthesis of 4-(2-Ethoxycyclohexyl)morpholine

synthesis reagent1 Diethylene Glycol intermediate Catalytic Amination reagent1->intermediate reagent2 Cyclohexylamine reagent2->intermediate product 4-Cyclohexylmorpholine intermediate->product [H2], Catalyst etherification Etherification product->etherification final_product 4-(2-Ethoxycyclohexyl)morpholine etherification->final_product Base reagent3 Bromoethane reagent3->etherification

Caption: Proposed synthetic pathway to 4-(2-Ethoxycyclohexyl)morpholine.

Upon successful synthesis, rigorous characterization of the ligand is crucial. Standard analytical techniques should be employed to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The structural characteristics of 4-(2-Ethoxycyclohexyl)morpholine make it a promising candidate as a ligand for palladium-catalyzed cross-coupling reactions. The bulky cyclohexyl group can promote reductive elimination, a key step in the catalytic cycle, while the nitrogen and oxygen atoms can coordinate to the metal center, influencing its electronic properties.

General Workflow for Ligand Screening in a Suzuki-Miyaura Coupling Reaction

The following workflow provides a systematic approach to evaluating the efficacy of 4-(2-Ethoxycyclohexyl)morpholine as a ligand in a model Suzuki-Miyaura cross-coupling reaction.

workflow start Start: Define Model Reaction step1 Prepare Stock Solutions (Aryl Halide, Boronic Acid, Base, Ligand, Pd Precursor) start->step1 step2 Reaction Setup in Parallel Reactor (Vary Ligand:Pd Ratio, Temperature, Solvent) step1->step2 step3 Reaction Monitoring (TLC, GC-MS, or LC-MS) step2->step3 step4 Work-up and Purification step3->step4 step5 Characterization and Yield Determination step4->step5 decision Analyze Results (Yield, Purity, TON, TOF) step5->decision decision->step2 Optimize Further end End: Optimized Conditions Identified decision->end Successful

Caption: Experimental workflow for screening 4-(2-Ethoxycyclohexyl)morpholine.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

This protocol details a representative procedure for evaluating the performance of 4-(2-Ethoxycyclohexyl)morpholine as a ligand in the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Bromoanisole (substrate)

  • Phenylboronic acid (coupling partner)

  • Palladium(II) acetate (Pd(OAc)₂) (catalyst precursor)

  • 4-(2-Ethoxycyclohexyl)morpholine (ligand)

  • Potassium carbonate (K₂CO₃) (base)

  • Toluene (solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended):

    • In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (1 mol%) and 4-(2-Ethoxycyclohexyl)morpholine (2 mol%) to a dry Schlenk flask.

    • Add a portion of the degassed solvent (e.g., toluene) and stir the mixture at room temperature for 15-30 minutes.

  • Reaction Setup:

    • To a separate dry Schlenk flask, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the remaining degassed toluene via syringe.

  • Initiation of Reaction:

    • Transfer the pre-formed catalyst solution to the reaction flask containing the substrates and base via cannula or syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Quench the reaction by adding deionized water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica gel.

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

    • Calculate the isolated yield of the product.

Data Presentation and Interpretation

To systematically evaluate the performance of the 4-(2-Ethoxycyclohexyl)morpholine ligand, it is essential to tabulate and compare the results obtained under different reaction conditions.

Table 1: Screening of Reaction Conditions for Suzuki-Miyaura Coupling

EntryLigand:Pd RatioTemperature (°C)SolventTime (h)Yield (%)
11:180Toluene12
22:180Toluene12
32:1100Toluene6
42:1100Dioxane6

Yields to be determined experimentally.

The data from these screening experiments will help in identifying the optimal conditions for employing 4-(2-Ethoxycyclohexyl)morpholine as a ligand. Further studies could involve expanding the substrate scope to include more challenging coupling partners.

Mechanistic Considerations

The catalytic cycle of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. The ligand plays a crucial role in each of these steps.

catalytic_cycle Pd0 Pd(0)L_n OA_complex Ar-Pd(II)-X(L_n) Pd0->OA_complex Oxidative Addition (Ar-X) TM_complex Ar-Pd(II)-R(L_n) OA_complex->TM_complex Transmetalation (R-B(OR)2) TM_complex->Pd0 Reductive Elimination Product Ar-R TM_complex->Product

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

The 4-(2-Ethoxycyclohexyl)morpholine ligand (L) is expected to stabilize the palladium center and modulate its reactivity throughout the catalytic cycle. The steric bulk of the cyclohexyl group may facilitate the reductive elimination step, leading to faster product formation. The electronic properties, influenced by the nitrogen and oxygen atoms, will impact the rates of oxidative addition and transmetalation.

Conclusion and Future Outlook

While the catalytic applications of 4-(2-Ethoxycyclohexyl)morpholine are yet to be fully explored, its structural features suggest it holds promise as a versatile ligand in transition metal catalysis. The protocols and workflows outlined in this application note provide a solid foundation for researchers to systematically investigate its potential. Future work should focus on expanding the scope of its application to other cross-coupling reactions (e.g., Buchwald-Hartwig amination, Heck reaction) and exploring its utility in asymmetric catalysis, should a chiral version of the ligand be synthesized. The insights gained from such studies will contribute to the broader understanding of structure-activity relationships in ligand design and the development of more efficient and selective catalytic systems.

References

  • Taylor & Francis Online. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). [Link]

  • Taylor & Francis Online. Morpholine – Knowledge and References. [Link]

  • ACS Publications. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. (2016). [Link]

  • R Discovery. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018). [Link]

  • Wikipedia. Morpholine. [Link]

  • PubChem. MORPHOLINE. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • PubChem. 4-((2-Aminoethoxy)ethyl)morpholine. [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. (2024). [Link]

  • Royal Society of Chemistry. Morpholine-linked metal-phthalocyanine covalent organic frameworks for enhanced photocatalytic CO2 reduction. [Link]

  • Google Patents. Method for synthesizing 4-cyclohexyl morpholine.
  • PMC. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • ChemRxiv. Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. [Link]

  • MDPI. Catalytic Annulation Reactions: Preface to the Special Issue. (2025). [Link]

  • Ataman Kimya. MORPHOLINE. [Link]

  • ResearchGate. A Mechanistic and Kinetic Study on the Decomposition of Morpholine. [Link]

  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

Sources

Application

Application Note: Comprehensive Protocol for the Preparation of 4-(2-Ethoxycyclohexyl)morpholine

Executive Summary This application note details a robust, field-proven, two-step synthetic protocol for the preparation of 4-(2-ethoxycyclohexyl)morpholine starting from cyclohexene oxide. Designed for medicinal chemists...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, field-proven, two-step synthetic protocol for the preparation of 4-(2-ethoxycyclohexyl)morpholine starting from cyclohexene oxide. Designed for medicinal chemists and process scientists requiring high-purity amino ether building blocks, this guide emphasizes mechanistic causality, stereochemical control, and the implementation of self-validating analytical checkpoints to ensure reproducibility and high yield.

Mechanistic Rationale & Stereochemical Control

The synthesis of 4-(2-ethoxycyclohexyl)morpholine requires precise stereochemical management to ensure the correct relative configuration of the morpholino and ethoxy substituents.

  • Step 1: Epoxide Aminolysis (Ring-Opening): The nucleophilic attack of morpholine on cyclohexene oxide proceeds via an SN2 mechanism. Governed by the Fürst-Plattner rule, the steric constraints of the fused bicyclic system force the nucleophile to attack from the axial trajectory. This strictly yields a trans-diaxial intermediate, which rapidly undergoes a chair-chair interconversion to the thermodynamically favored trans-diequatorial conformer, yielding trans-2-morpholinocyclohexan-1-ol[1]. The use of anhydrous ethanol at reflux provides sufficient thermal energy to drive the reaction to completion (98% yield) without requiring Lewis acid catalysis[1].

  • Step 2: Williamson Etherification: The subsequent alkylation of the secondary alcohol utilizes sodium hydride (NaH) and ethyl bromide. Because the secondary hydroxyl group has a pKa of approximately 16, NaH is deployed to ensure quantitative and irreversible deprotonation. The reaction is conducted in N,N-Dimethylformamide (DMF), a polar aprotic solvent that optimally solvates the sodium cation, leaving a highly nucleophilic, "naked" alkoxide. The SN2 attack on ethyl bromide forms the ether linkage. Because the C-O bond of the chiral center is never broken, the trans stereochemistry is perfectly retained[2].

Stereochemistry Epoxide Cyclohexene Oxide (Fused Bicyclic) Attack Axial Nucleophilic Attack (Fürst-Plattner Rule) Epoxide->Attack Morpholine Diaxial Trans-Diaxial Conformer (Kinetic Product) Attack->Diaxial SN2 Opening Diequatorial Trans-Diequatorial Conformer (Thermodynamic Product) Diaxial->Diequatorial Ring Flip (Relieves Steric Strain) Alkylation Alkylation (NaH / EtBr) Stereoretention Diequatorial->Alkylation Etherification

Fig 1: Stereochemical logic governing the trans-diequatorial configuration of the final product.

Materials and Reagents

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
Cyclohexene oxide 98.141.05.0 mL (49.5 mmol)Starting Material
Morpholine 87.121.67.0 mL (79.3 mmol)Nucleophile
Ethanol (Anhydrous) 46.07-25 mLProtic Solvent
trans-2-Morpholinocyclohexanol 185.261.07.4 g (40.0 mmol)Isolated Intermediate
Sodium Hydride (60% in oil) 24.001.52.4 g (60.0 mmol)Strong Base
Ethyl Bromide 108.971.23.6 mL (48.0 mmol)Alkylating Agent
N,N-Dimethylformamide (DMF) 73.09-40 mLAprotic Solvent

Step-by-Step Methodologies

Protocol A: Synthesis of trans-2-Morpholinocyclohexan-1-ol
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexene oxide (5.0 mL, 49.5 mmol) and anhydrous ethanol (25 mL)[1].

  • Nucleophile Addition: Add morpholine (7.0 mL, 79.3 mmol) to the solution at room temperature.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 100 °C external bath temperature) and stir continuously for 12 hours[1].

  • Workup: Cool the mixture to ambient temperature. Remove the ethanol and unreacted morpholine under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, utilizing a step gradient from 0% to 20% Methanol in Ethyl Acetate (MeOH-EtOAc)[1].

  • Self-Validating Checkpoint:

    • TLC: Visualize with KMnO4 stain; the product will appear as a distinct spot (Rf ~0.3 in 10% MeOH/EtOAc), while the starting epoxide will be consumed.

    • 1H NMR (CDCl3): Confirm the trans configuration by locating the carbinol proton (CH-OH) at ~3.3 ppm. The signal should appear as a doublet of triplets (or broad multiplet) with a large trans-diaxial coupling constant (J ≈ 10 Hz), validating the diequatorial geometry[2].

Protocol B: Synthesis of 4-(2-Ethoxycyclohexyl)morpholine
  • Reaction Setup: In a thoroughly dried 250 mL round-bottom flask flushed with inert gas (Ar or N2), suspend Sodium Hydride (2.4 g of 60% dispersion in mineral oil, 60.0 mmol) in anhydrous DMF (20 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Alkoxide Formation: Dissolve the purified trans-2-morpholinocyclohexan-1-ol (7.4 g, 40.0 mmol) in anhydrous DMF (20 mL). Add this solution dropwise to the NaH suspension over 15 minutes to control the evolution of hydrogen gas. Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete deprotonation.

  • Alkylation: Re-cool the flask to 0 °C. Add ethyl bromide (3.6 mL, 48.0 mmol) dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Quenching & Workup: Carefully quench the reaction by adding saturated aqueous NH4Cl (10 mL) dropwise at 0 °C. Dilute the mixture with deionized water (50 mL) and extract with Ethyl Acetate (3 × 50 mL).

  • Washing: Wash the combined organic layers with water (3 × 50 mL) to remove residual DMF, followed by brine (50 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Self-Validating Checkpoint:

    • IR Spectroscopy: The broad O-H stretching band (~3300 cm-1) present in the intermediate must be completely absent.

    • 1H NMR (CDCl3): Look for the appearance of a new quartet at ~3.5 ppm (integrating to 2H) and a triplet at ~1.2 ppm (integrating to 3H), corresponding to the newly installed ethoxy (-OCH2CH3) group.

Workflow SM Starting Materials Cyclohexene Oxide + Morpholine Step1 Step 1: Epoxide Aminolysis Solvent: EtOH | Temp: 100°C | Time: 12h SM->Step1 Nucleophilic SN2 Attack Int Intermediate trans-2-Morpholinocyclohexan-1-ol Step1->Int Trans-diaxial opening followed by ring flip Step2 Step 2: Williamson Etherification Reagents: NaH, Ethyl Bromide Solvent: DMF | Temp: 0°C to RT Int->Step2 Deprotonation (pKa ~16) Prod Target Molecule 4-(2-Ethoxycyclohexyl)morpholine Step2->Prod SN2 Alkylation (Retention of trans config)

Fig 2: Two-step synthetic workflow for 4-(2-ethoxycyclohexyl)morpholine from cyclohexene oxide.

Quantitative Data & Yield Analysis

ParameterStep 1: Epoxide AminolysisStep 2: Williamson Etherification
Scale 49.5 mmol40.0 mmol
Isolated Yield (%) 98%82 - 85%
Purity (GC-MS) >99%>98%
Reaction Time 12 hours4 hours
Temperature 100 °C (Reflux)0 °C to 25 °C

Safety & Troubleshooting

  • Hydrogen Gas Evolution: Step 2 generates highly flammable H2 gas during alkoxide formation. Ensure the reaction is conducted in a well-ventilated fume hood under a strictly inert atmosphere.

  • Incomplete Alkylation: If TLC indicates unreacted trans-2-morpholinocyclohexanol after 4 hours in Step 2, the NaH may have degraded. Always use fresh, properly stored NaH, and ensure the DMF is strictly anhydrous (stored over molecular sieves).

Sources

Method

Application Note: 4-(2-Ethoxycyclohexyl)morpholine as a Privileged Scaffold in Medicinal Chemistry and Smart Drug Delivery

Target Audience: Researchers, medicinal chemists, and drug formulation scientists. Focus: Structural rationale, smart liposomal delivery ("fliposomes"), and target-specific ligand design. Structural Rationale & Pharmacop...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug formulation scientists. Focus: Structural rationale, smart liposomal delivery ("fliposomes"), and target-specific ligand design.

Structural Rationale & Pharmacophore Profiling

In modern medicinal chemistry, the 1,2-aminoether motif is a highly versatile pharmacophore. 4-(2-Ethoxycyclohexyl)morpholine (CAS: 214780-90-2) represents a rigidified, cyclic iteration of this motif. By embedding the aminoether onto a cyclohexane ring, the conformational flexibility inherent to acyclic analogs is restricted, resulting in predictable vectorial projections of the basic morpholine nitrogen and the lipophilic ethoxy ether.

Mechanistic Causality of the Scaffold
  • Steric Control: The cyclohexane core forces the morpholine and ethoxy groups into specific stereochemical relationships (typically trans). At physiological pH, the diequatorial conformation is favored to minimize 1,3-diaxial steric clashes.

  • Lipophilic Efficiency: The ethoxy group masks the hydrogen-bond donor of the precursor alcohol, significantly increasing the LogP. This enhances blood-brain barrier (BBB) penetration and allows the molecule to seamlessly anchor into the hydrophobic core of lipid bilayers.

  • pKa Tuning: The morpholine ring possesses a pKa of ~8.3. This basicity is the engine of its biological utility, allowing it to act as an electrostatic anchor in receptor pockets (e.g., forming salt bridges with aspartate residues) or as a pH-sensor in targeted drug delivery.

Smart Drug Delivery: pH-Triggered "Fliposomes"

One of the most innovative applications of the 2-morpholinocyclohexyl scaffold is its use as a conformational switch in pH-sensitive liposomes, often termed "fliposomes" (1).

When 4-(2-ethoxycyclohexyl)morpholine derivatives are integrated into lipid bilayers, they remain stable at pH 7.4. However, upon entering an acidic microenvironment (e.g., a tumor interstitium or an endosome at pH < 6.0), the morpholine nitrogen protonates. To maximize electrostatic stabilization, the molecule undergoes a dramatic conformational flip from diequatorial to diaxial, forming an intramolecular hydrogen bond ( N+−H…O ). This sudden mechanical shift disrupts the lipid packing, triggering instantaneous cargo release (e.g., 2).

ConformationalSwitch A Diequatorial Conformer (pH 7.4, Unprotonated) Stable Bilayer B Protonation of Morpholine Nitrogen (pH < 6.0) A->B Acidic Microenvironment C Diaxial Conformer (Intramolecular H-Bond) Membrane Disruption B->C Conformational Flip

Mechanism of pH-triggered conformational flip in 1,2-aminoether lipid switches.

Target-Specific Medicinal Chemistry

Beyond drug delivery, the 2-morpholinocyclohexyl motif is a privileged building block for modulating ion channels and GPCRs. The spatial arrangement of the basic amine and the lipophilic ether perfectly matches the pharmacophore model for Sigma-1 receptors and Transient Receptor Potential (TRP) channels.

For instance, structurally related 2-morpholinocyclohexyl derivatives have been identified as highly selective agonists for the TRPML3 channel (). The ethoxy variant provides an optimal balance of steric bulk to occupy the hydrophobic binding pocket while maintaining a low polar surface area (PSA) to ensure central nervous system (CNS) penetrance.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Implications

PropertyValueCausality / Implication in Drug Design
Molecular Weight 213.32 g/mol High ligand efficiency; leaves ample room for functionalization without violating Lipinski's Rule of 5.
LogP (est.) ~2.4Optimal lipophilicity for BBB penetration and stable lipid bilayer integration.
pKa (Morpholine) ~8.3Ensures protonation in acidic endosomes (triggering flip) while remaining partially neutral in plasma.
Topological PSA 21.7 ŲExtremely low polar surface area guarantees high passive membrane permeability.

Table 2: Comparative Liposomal Release Kinetics (Fliposome Model)

pH EnvironmentConformation State% Cargo Release (1 Hour)Membrane Integrity
pH 7.4 (Plasma) Diequatorial< 5%Intact / Highly Stable
pH 5.5 (Endosome) Diaxial (H-Bonded)> 85%Disrupted / Permeabilized

Self-Validating Experimental Protocols

Protocol A: Synthesis of 4-(2-Ethoxycyclohexyl)morpholine

Causality Note: The choice of Sodium Hydride (NaH) as a base is critical. Weaker bases fail to fully deprotonate the sterically hindered secondary alcohol of the trans-2-morpholinocyclohexanol intermediate, leading to incomplete alkylation and difficult downstream chromatographic separation.

Step-by-Step Methodology:

  • Epoxide Ring Opening: Dissolve cyclohexene oxide (1.0 eq) and morpholine (1.2 eq) in a 1:1 mixture of ethanol and water. Reflux at 80°C for 12 hours.

  • Intermediate Isolation: Extract with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield trans-2-morpholinocyclohexanol.

  • Deprotonation: Dissolve the intermediate in anhydrous DMF. Cool to 0°C under an argon atmosphere. Slowly add NaH (60% dispersion in mineral oil, 1.5 eq). Stir for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Add ethyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Purification: Quench with saturated aqueous NH4​Cl . Extract with diethyl ether. Purify via silica gel chromatography (Hexanes:EtOAc 80:20).

  • Self-Validation System:

    • NMR Check: Perform 1H -NMR. The diagnostic peak for the proton adjacent to the ethoxy group must appear as a distinct multiplet at ~3.2 ppm.

    • IR Check: The complete absence of the broad -OH stretch (~3300 cm⁻¹) in the IR spectrum confirms 100% conversion to the ether.

Synthesis Step1 Cyclohexene Oxide + Morpholine (Ring Opening) Step2 trans-2-Morpholinocyclohexanol (Intermediate) Step1->Step2 Reflux, H2O/EtOH Step3 NaH / DMF (Deprotonation) Step2->Step3 0°C to RT Step4 Ethyl Iodide (O-Alkylation) Step3->Step4 Alkylating Agent Step5 4-(2-Ethoxycyclohexyl)morpholine (Final Product) Step4->Step5 Purification & Validation

Synthetic workflow for the generation of the 1,2-aminoether scaffold.

Protocol B: Formulation of pH-Responsive Liposomes (Fliposomes)

Causality Note: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) is selected as the bulk lipid because its low phase transition temperature ensures the membrane remains fluid enough to accommodate the mechanical stress of the flipolipid's conformational change without shattering prematurely.

Step-by-Step Methodology:

  • Lipid Film Hydration: In a round-bottom flask, mix POPC, cholesterol, and the 4-(2-ethoxycyclohexyl)morpholine-based lipid switch in a 60:20:20 molar ratio dissolved in chloroform.

  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum desiccation for 2 hours to form a thin lipid film.

  • Hydration & Encapsulation: Hydrate the film with a 100 mM calcein solution (self-quenching concentration) in HEPES buffer (pH 7.4). Vortex vigorously for 5 minutes.

  • Extrusion: Extrude the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder to ensure a uniform unilamellar vesicle (LUV) population.

  • Purification: Remove unencapsulated calcein using size-exclusion chromatography (Sephadex G-50 column) equilibrated with HEPES buffer (pH 7.4).

  • Self-Validation System:

    • Dynamic Light Scattering (DLS): Measure the Z-average diameter. It must be 100–120 nm with a Polydispersity Index (PDI) < 0.15.

    • Baseline Leakage Assay: Measure baseline fluorescence at pH 7.4. If leakage exceeds 5% within 1 hour, the lipid film hydration was incomplete or the lipid ratio is suboptimal, requiring recalibration of the POPC:Flipolipid ratio.

References

  • Trans-2-Aminocyclohexanol derivatives as pH-triggered conformational switches ResearchGate / Pharmaceutics URL
  • TRPML3 Activator, ML123 Sigma-Aldrich / Merck Millipore URL
  • Stabilized vancomycin formulations (US Patent 10471149B2)

Sources

Application

Application Notes &amp; Protocols for the Scalable Production of 4-(2-Ethoxycyclohexyl)morpholine

This document provides a comprehensive guide to the scalable synthesis of 4-(2-ethoxycyclohexyl)morpholine, a substituted morpholine derivative with potential applications in pharmaceutical and agrochemical research.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide to the scalable synthesis of 4-(2-ethoxycyclohexyl)morpholine, a substituted morpholine derivative with potential applications in pharmaceutical and agrochemical research.[1] The morpholine scaffold is a privileged structure in medicinal chemistry, contributing to improved pharmacokinetic profiles and a wide range of biological activities.[2] The methodologies detailed herein are designed for researchers, scientists, and drug development professionals seeking robust and scalable production methods.

Strategic Overview of Scalable Synthesis

The synthesis of 4-(2-ethoxycyclohexyl)morpholine can be approached through several routes. For scalability, a convergent synthesis that utilizes readily available starting materials and avoids hazardous reagents or lengthy purification steps is ideal. The most promising strategy involves a two-step process:

  • Epoxidation of 1-ethoxycyclohexene: This step creates the key intermediate, 2-ethoxycyclohexene oxide.

  • Nucleophilic ring-opening of 2-ethoxycyclohexene oxide with morpholine: This step forms the final product in a highly atom-economical fashion.

This approach is advantageous for large-scale production due to the typically high yields and stereoselectivity of epoxide ring-opening reactions.[3]

Logical Flow of the Synthetic Pathway

Synthetic_Pathway 1-Ethoxycyclohexene 1-Ethoxycyclohexene Epoxidation Epoxidation 1-Ethoxycyclohexene->Epoxidation m-CPBA 2-Ethoxycyclohexene_oxide 2-Ethoxycyclohexene_oxide Epoxidation->2-Ethoxycyclohexene_oxide Intermediate Ring_Opening Ring_Opening 2-Ethoxycyclohexene_oxide->Ring_Opening Morpholine 4-(2-Ethoxycyclohexyl)morpholine 4-(2-Ethoxycyclohexyl)morpholine Ring_Opening->4-(2-Ethoxycyclohexyl)morpholine Final Product

Caption: Proposed two-step synthetic pathway for 4-(2-Ethoxycyclohexyl)morpholine.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Ethoxycyclohexene Oxide

This protocol details the epoxidation of 1-ethoxycyclohexene using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective epoxidizing agent.

Materials:

  • 1-Ethoxycyclohexene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-ethoxycyclohexene (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of m-CPBA: Slowly add a solution of m-CPBA (1.1 eq) in DCM to the cooled solution of 1-ethoxycyclohexene over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir vigorously for 15 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude 2-ethoxycyclohexene oxide can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Protocol 2: Synthesis of 4-(2-Ethoxycyclohexyl)morpholine

This protocol describes the nucleophilic ring-opening of the synthesized 2-ethoxycyclohexene oxide with morpholine.

Materials:

  • 2-Ethoxycyclohexene oxide (from Protocol 1)

  • Morpholine

  • Ethanol (or another suitable protic solvent)

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-ethoxycyclohexene oxide (1.0 eq) and morpholine (1.2 eq) in ethanol.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the solvent and excess morpholine under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-(2-ethoxycyclohexyl)morpholine.

Process Optimization and Scalability Considerations

For large-scale production, several factors should be considered to ensure efficiency, safety, and cost-effectiveness.

ParameterLaboratory ScaleScalable Production ConsiderationsRationale
Epoxidation Reagent m-CPBAPeracetic acid or hydrogen peroxide with a catalyst (e.g., titanium silicalite-1)m-CPBA is expensive and can be hazardous on a large scale. Alternative reagents are more cost-effective and have better safety profiles.
Solvent DichloromethaneToluene or ethyl acetateHalogenated solvents like DCM are environmentally problematic and have disposal costs. Toluene or ethyl acetate are more suitable for industrial applications.
Reaction Temperature 0 °C to refluxPrecise temperature control using jacketed reactorsMaintaining optimal temperature is crucial for controlling reaction kinetics and minimizing side reactions, ensuring consistent product quality and yield.
Purification Column ChromatographyFractional vacuum distillationChromatography is not practical for large quantities. Distillation is a more efficient and scalable method for purifying liquid products.
Catalyst (Ring-Opening) None (thermal)Lewis acid catalysts (e.g., Al(OTf)₃, Yb(OTf)₃)Catalysts can accelerate the ring-opening reaction, allowing for lower reaction temperatures and shorter reaction times, which improves throughput.[3]

Experimental Workflow Visualization

Experimental_Workflow cluster_Epoxidation Protocol 1: Epoxidation cluster_RingOpening Protocol 2: Ring-Opening P1_Start Dissolve 1-Ethoxycyclohexene in DCM P1_Add Add m-CPBA at 0°C P1_Start->P1_Add P1_Monitor Monitor by TLC P1_Add->P1_Monitor P1_Quench Quench with Na₂SO₃ P1_Monitor->P1_Quench P1_Workup Aqueous Workup P1_Quench->P1_Workup P1_Dry Dry and Concentrate P1_Workup->P1_Dry P1_End Crude 2-Ethoxycyclohexene Oxide P1_Dry->P1_End P2_Start Combine Epoxide and Morpholine in Ethanol P1_End->P2_Start Transfer to next step P2_Heat Reflux for 4-6h P2_Start->P2_Heat P2_Monitor Monitor by TLC/GC-MS P2_Heat->P2_Monitor P2_Concentrate Remove Solvent P2_Monitor->P2_Concentrate P2_Purify Purify by Distillation P2_Concentrate->P2_Purify P2_End Pure 4-(2-Ethoxycyclohexyl)morpholine P2_Purify->P2_End

Caption: Step-by-step experimental workflow for the synthesis of 4-(2-Ethoxycyclohexyl)morpholine.

Conclusion

The synthetic strategy and protocols outlined in this document provide a solid foundation for the scalable production of 4-(2-ethoxycyclohexyl)morpholine. By carefully considering the choice of reagents, solvents, and purification methods, researchers and production chemists can adapt these procedures for efficient and cost-effective manufacturing. The versatility of the morpholine scaffold continues to make its derivatives valuable targets in various fields of chemical research.[1][4]

References

  • Morpholine - Wikipedia . Wikipedia. [Link]

  • Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting . NCBI. [Link]

  • Morpholine - Processing . AMS.usda.gov. [Link]

  • Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity . MDPI. [Link]

  • SIMPLE AND VERSATILE SYNTHESIS OF 2-ALKOXYALKYLAMINES . Acta Chimica Slovenica. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update . E3S Web of Conferences. [Link]

  • EP0036331B1 - Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia.
  • Synthesis of 2‑Alkoxy-N-protected phenethylamines via one-pot copper . Royal Society of Chemistry. [Link]

  • Engineered Biocatalysts for Enantioselective Reductive Aminations of Cyclic Secondary Amines . Wiley Online Library. [Link]

  • Synthesis of 2-acyloxycyclohexylsulfonamides and evaluation on their fungicidal activity . PubMed. [Link]

  • CN102229582A - Method for synthesizing 4-cyclohexyl morpholine.
  • Versatile Synthesis of Enantiomerically Pure 2-Alkoxy-1-Ethynylcyclopropanes and their Application in the Synthesis of Enantiomerically Pure Bicyclo-[3.3.0]oct-1-en-3-ones . PubMed. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis . Journal of Chemical and Pharmaceutical Research. [Link]

  • Morpholine synthesis . Organic Chemistry Portal. [Link]

  • Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes . PMC. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity . ResearchGate. [Link]

  • Epoxide ring-opening reaction of cyclohexene oxide with various amines... . ResearchGate. [Link]

  • Recent progress in the synthesis of morpholines . Academia.edu. [Link]

  • Recent progress in the synthesis of morpholines . ResearchGate. [Link]

  • Alternating ring-opening polymerization of cyclohexene oxide and anhydrides : effect of catalyst, cocatalyst, and anhydride structure . Eindhoven University of Technology Research Portal. [Link]

  • Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters . MDPI. [Link]

  • A flexible and scalable synthesis of 4′-thionucleosides . RSC Publishing. [Link]

  • One catalyst for two uses: TiOx–C acts as either a photocatalyst or thermocatalyst to promote reductive amination . Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies . PubMed. [Link]

  • Molybdenum Oxides in the Reductive Transformations of Carboxylic Acids and Esters . The University of Osaka Institutional Knowledge Archive : OUKA. [Link]

  • Morpholine, 4-cyclohexyl- . Cheméo. [Link]

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Method

Application Notes &amp; Protocols: Crystallization of 4-(2-Ethoxycyclohexyl)morpholine Salts

Introduction: The Critical Role of Crystalline Form in Drug Development The morpholine heterocycle is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and bioactive compounds.[1][2] The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Crystalline Form in Drug Development

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and bioactive compounds.[1][2] The specific molecule, 4-(2-Ethoxycyclohexyl)morpholine, contains a basic nitrogen atom, making it an ideal candidate for salt formation—a cornerstone strategy in pharmaceutical development. The conversion of an active pharmaceutical ingredient (API) into a salt form is frequently employed to enhance critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability.[3][4]

However, the simple formation of a salt is not the endpoint. The solid-state form of the API salt is of paramount importance. Crystallization is the fundamental process used to purify APIs and, crucially, to control their solid-state properties.[5][][7] Many compounds can exist in multiple crystalline forms, a phenomenon known as polymorphism.[8][9][10] Different polymorphs of the same compound can exhibit drastically different physical properties, which can impact everything from manufacturing consistency to therapeutic efficacy.[5][][11] Therefore, developing robust and reproducible crystallization protocols is not merely a matter of purification; it is a critical step in ensuring the quality, safety, and effectiveness of the final drug product.

This guide provides a comprehensive overview of the principles and detailed protocols for the crystallization of 4-(2-Ethoxycyclohexyl)morpholine salts, designed for researchers and scientists in drug development. We will explore various techniques, explain the scientific rationale behind procedural choices, and offer troubleshooting strategies to overcome common challenges.

Part 1: Foundational Principles of Crystallization

The successful crystallization of any compound is governed by the interplay of thermodynamics and kinetics. The entire process hinges on creating a state of supersaturation , where the concentration of the solute (the 4-(2-Ethoxycyclohexyl)morpholine salt) in a solvent exceeds its equilibrium solubility.[7][12][13] This provides the thermodynamic driving force for the two key kinetic events:

  • Nucleation: The initial formation of tiny, stable crystalline aggregates (nuclei) from the supersaturated solution. This is the "birth" of the crystals.[5][7]

  • Crystal Growth: The subsequent, orderly deposition of additional solute molecules onto the existing nuclei, allowing them to grow into larger, well-defined crystals.[5][7]

The ultimate goal of a well-designed crystallization process is to control the rate of supersaturation generation to favor crystal growth over rapid nucleation, which typically leads to larger, purer crystals and avoids the formation of amorphous precipitates.[14]

The Art and Science of Solvent Selection

The choice of solvent is the most critical decision in developing a crystallization protocol. An ideal solvent system is one where the target compound has high solubility at elevated temperatures but low solubility at lower temperatures.[15][16]

Key Criteria for Solvent Selection:

  • Solubility Profile: The compound should be readily soluble in the hot solvent and sparingly soluble in the cold solvent to ensure good recovery.

  • Safety and Environmental Impact: The solvent should be non-reactive with the compound, have low toxicity, and be non-flammable if possible.[16][17]

  • Boiling Point: A relatively low boiling point (typically <100-110°C) is preferred to facilitate easy removal from the final crystals during drying.[17] However, very low boiling points (<50°C) can lead to excessive evaporation and difficulty in handling.

  • Impurity Profile: The chosen solvent should either leave impurities completely insoluble (allowing for hot filtration) or keep them fully dissolved during crystallization.[16]

For 4-(2-Ethoxycyclohexyl)morpholine salts, which possess both polar (the morpholinium salt group) and non-polar (the ethoxycyclohexyl group) characteristics, a range of polar protic and aprotic solvents should be screened.

Solvent ClassExamplesRationale for Screening
Alcohols Ethanol, Isopropanol (IPA), n-ButanolGood general-purpose solvents for organic salts. Often provide the desired temperature-dependent solubility.[18]
Ketones Acetone, Methyl Ethyl Ketone (MEK)Stronger solvents, can be useful for dissolving less soluble salts. Often used in antisolvent systems.
Esters Ethyl AcetateMedium polarity solvent, good for creating solvent/antisolvent systems with alkanes.
Aprotic Polar Acetonitrile (ACN), Tetrahydrofuran (THF)Can offer unique solubility profiles compared to protic solvents.
Aqueous Mixtures Ethanol/Water, IPA/WaterThe addition of water can significantly modulate the polarity and solvating power of the system.
Salt Formation: The ΔpKa Rule

When crystallizing a salt, you are performing a reaction between a base (4-(2-Ethoxycyclohexyl)morpholine) and an acid. Whether this interaction results in a true salt (with proton transfer) or a co-crystal (a neutral complex) can generally be predicted by the ΔpKa rule .[19]

ΔpKa = [pKa (protonated base) - pKa (acid)]

  • If ΔpKa > 3: A stable salt is highly likely to form due to complete proton transfer.

  • If ΔpKa < 0: A co-crystal is expected, as proton transfer is not favorable.

  • If 0 < ΔpKa < 3: This is an ambiguous region where either a salt or a co-crystal may form.

For a morpholine derivative, the pKa of the protonated amine is typically around 8-9. Therefore, using acids with a pKa of less than 5 (e.g., hydrochloric acid, sulfuric acid, tartaric acid, maleic acid) will strongly favor salt formation.

Part 2: Crystallization Methodologies and Protocols

Here we present four common and effective crystallization techniques. Each protocol is designed as a robust starting point that should be optimized for the specific salt being crystallized.

Method 1: Cooling Crystallization

Principle: The compound is dissolved in a minimum amount of a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution is slowly cooled, the solubility decreases, leading to supersaturation and subsequent crystallization.

Protocol 2.1: Cooling Crystallization

  • Preparation: To a clean crystallization vessel equipped with a magnetic stirrer and reflux condenser, add 1.0 equivalent of 4-(2-Ethoxycyclohexyl)morpholine.

  • Dissolution: Add the chosen solvent (e.g., Isopropanol) in sufficient quantity to form a stirrable slurry. Begin heating the mixture to a target temperature (e.g., 60-70°C).

  • Salt Formation: Slowly add 1.0 to 1.05 equivalents of the desired acid (e.g., dissolved in a small amount of the same solvent) to the heated solution. Stir until all solids have completely dissolved. If solids remain, add small additional volumes of the solvent until a clear solution is achieved.

  • Maturation: Once the target final temperature is reached (e.g., 0-5°C), hold the suspension under gentle stirring for 2-4 hours to allow for complete crystallization and maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Gently wash the collected crystal cake with a small amount of the cold crystallization solvent to remove residual dissolved impurities.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

dot

Cooling_Crystallization cluster_workflow Cooling Crystallization Workflow A 1. Dissolve Free Base & Acid in Minimum Hot Solvent B 2. Achieve Clear, Saturated Solution A->B Heat & Stir C 3. Controlled Slow Cooling (e.g., 10-20°C/hour) B->C Initiate Cooling Ramp D 4. Supersaturation Induces Nucleation & Growth C->D Solubility Decreases E 5. Hold at Low Temperature (Maturation) D->E Maximize Yield F 6. Isolate, Wash, & Dry Pure Crystals E->F Filtration

Caption: Workflow for the Cooling Crystallization method.

Method 2: Antisolvent Crystallization

This method is particularly useful for compounds that have high solubility across a wide range of temperatures in a given solvent, or for those that are thermally sensitive.

Principle: The salt is dissolved in a "good" solvent in which it is highly soluble. A miscible "antisolvent," in which the salt is poorly soluble, is then added to the solution.[5][21] This reduces the overall solvating power of the mixture, inducing supersaturation and causing the product to crystallize.[22]

Protocol 2.2: Antisolvent Crystallization

  • Preparation: In a crystallization vessel at ambient temperature, dissolve 1.0 equivalent of 4-(2-Ethoxycyclohexyl)morpholine and 1.0 equivalent of the acid in a minimum amount of a "good" solvent (e.g., Ethanol).

  • Antisolvent Addition: While stirring vigorously, add the chosen antisolvent (e.g., Heptane or Water) dropwise via an addition funnel. The rate of addition is critical; a slow rate prevents localized high supersaturation, which can lead to amorphous precipitation.[23]

  • Induction: Continue adding the antisolvent until the solution becomes persistently turbid (cloudy), indicating the onset of nucleation.

  • Growth & Maturation: Stop the antisolvent addition and stir the resulting suspension at a constant temperature for 2-8 hours to allow the crystals to grow and the system to equilibrate.

  • Isolation, Washing, & Drying: Follow steps 6-8 as described in Protocol 2.1. The wash solvent should be a mixture of the solvent and antisolvent, or the pure antisolvent, to minimize redissolving the product.

dot

Antisolvent_Crystallization cluster_workflow Antisolvent Crystallization Workflow A 1. Dissolve Salt in 'Good' Solvent B 2. Slow, Controlled Addition of 'Antisolvent' A->B Vigorous Stirring C 3. Mixture Solubility Decreases B->C D 4. Supersaturation Achieved Crystallization Occurs C->D Induces Nucleation E 5. Maturation, Isolation, Wash & Dry D->E

Caption: Principle of the Antisolvent Crystallization method.

Method 3: Vapor Diffusion

This technique is a variation of antisolvent crystallization and is exceptionally effective for growing a small number of high-quality, single crystals, which are ideal for X-ray diffraction analysis to determine the molecular structure.

Principle: A concentrated solution of the compound is placed in a small, open container (e.g., a vial). This container is then sealed inside a larger vessel that contains a volatile antisolvent. Over time, the antisolvent vapor slowly diffuses into the compound solution, gradually inducing crystallization.[24][25]

Protocol 2.3: Vapor Diffusion (Sitting Drop)

  • Solution Prep: Prepare a concentrated solution of the 4-(2-Ethoxycyclohexyl)morpholine salt in a suitable "good" solvent (e.g., Acetonitrile).

  • Reservoir Prep: In a larger, sealable container (e.g., a beaker or a well plate), add a volume of the volatile antisolvent (e.g., Diethyl Ether).

  • Setup: Place a small, open vial containing the salt solution inside the larger container. Ensure the level of the antisolvent in the reservoir is below the top of the inner vial.

  • Sealing: Seal the larger container tightly with a lid, parafilm, or cap.

  • Incubation: Allow the setup to stand undisturbed at a constant temperature. The slow diffusion of the antisolvent vapor will gradually cause crystals to form over several hours to days.[25]

  • Harvesting: Once suitable crystals have formed, carefully open the container and harvest the crystals using a spatula or by decanting the mother liquor.

Part 3: Troubleshooting and Process Optimization

Developing a robust crystallization process often involves iterative optimization. Below is a summary of common issues and strategies to address them.

IssueProbable Cause(s)Recommended Solutions
Oiling Out / Formation of Gums The solution becomes supersaturated at a temperature above the melting point of the solid form. The cooling rate is too fast.Use a more dilute solution. Slow down the cooling or antisolvent addition rate. Change to a solvent with a lower boiling point.[13][17]
Amorphous Precipitation (Fine Powder) The rate of supersaturation is too high, leading to rapid, uncontrolled nucleation.Decrease the cooling rate or antisolvent addition rate. Increase the dissolution temperature to start from a less concentrated state. Use seeding.
Poor Yield The salt has significant solubility in the cold mother liquor. Insufficient maturation time.Choose a solvent system with lower final solubility. Cool to a lower final temperature. Increase the maturation time.
Inconsistent Crystal Form (Polymorphism) Uncontrolled nucleation of different polymorphs. Variations in solvent, temperature, or agitation.Implement seeding: Add a small quantity of the desired crystal form at the point of saturation to direct the crystallization outcome.[13] Maintain strict control over all process parameters.
Impure Product Impurities are trapped (occluded) within the crystal lattice. Poor washing of the crystal cake.Slow down the crystallization rate to allow for more selective crystal growth. Recrystallize the material. Ensure the wash solvent is cold and used efficiently.

dot

Troubleshooting_Flowchart Start Crystallization Outcome Problem Identify Issue Start->Problem Oiling Oiling Out? Problem->Oiling Unwanted Form GoodCrystals Good Crystals (Process OK) Problem->GoodCrystals Desired Form Amorphous Amorphous Solid? Oiling->Amorphous No Sol_Oiling Action: 1. Use more solvent 2. Slow cooling/addition rate 3. Change solvent Oiling->Sol_Oiling Yes LowYield Low Yield? Amorphous->LowYield No Sol_Amorphous Action: 1. Slow cooling/addition rate 2. Use seeding 3. Reduce concentration Amorphous->Sol_Amorphous Yes LowYield->GoodCrystals No (Other Issue) Sol_LowYield Action: 1. Lower final temperature 2. Change solvent system 3. Increase maturation time LowYield->Sol_LowYield Yes

Caption: A logical workflow for troubleshooting common crystallization problems.

Part 4: Essential Crystal Characterization

After isolation, it is imperative to analyze the crystalline material to confirm its identity, purity, and solid form.

  • X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying the crystalline form (polymorph) of a material.[11][26] Each crystalline solid has a unique diffraction pattern that serves as its "fingerprint."

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, purity, and detect polymorphic transitions.[26]

  • Spectroscopy (FTIR/Raman): Vibrational spectroscopy can confirm the formation of a salt (by observing shifts in peaks corresponding to the amine and acid functional groups) and can also be used to differentiate between polymorphs, which often show subtle but distinct spectral differences.[26][27]

  • Microscopy: Visual examination of the crystals can provide valuable information about crystal habit (shape), size distribution, and the presence of agglomerates.

By systematically applying the principles and protocols outlined in this guide, researchers can develop robust and reproducible methods for obtaining high-quality crystalline salts of 4-(2-Ethoxycyclohexyl)morpholine, a critical step in advancing its development as a potential therapeutic agent.

References

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  • Coherent. (2014). Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. Retrieved from Coherent website. [Link]

  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!. Retrieved from PharmaCores website. [Link]

  • ResearchGate. (n.d.). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Retrieved from ResearchGate. [Link]

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  • Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development. Retrieved from Neuland Labs website. [Link]

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  • Scribd. (n.d.). Solvent Selection for Crystallization | PDF | Solution | Solubility. Retrieved from Scribd. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from Chemistry LibreTexts. [Link]

  • ACS Publications. (2021, January 20). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). Retrieved from a source. [Link]

  • MDPI. (2023, January 21). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. Retrieved from MDPI. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from a source. [Link]

  • MDPI. (2024, December 13). Batch Cooling Crystallization of a Model System Using Direct Nucleation Control and High-Performance In Situ Microscopy. Retrieved from MDPI. [Link]

  • Bitesize Bio. (n.d.). Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. Retrieved from Bitesize Bio website. [Link]

  • ACS Publications. (2019, December 16). Crystal Structure Analysis and Pharmaceutical Properties of Amide Salts Consisting of Paracetamol/Sulfonic Acids as Solid Forms Prepared by Grinding. Retrieved from ACS Publications. [Link]

  • PMC - NIH. (n.d.). Crystallization of Membrane Proteins by Vapor Diffusion. Retrieved from PMC - NIH. [Link]

  • ijprajournal. (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. Retrieved from ijprajournal. [Link]

  • Scribd. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization | PDF. Retrieved from Scribd. [Link]

  • Taylor & Francis Online. (2006, October 4). Crystallization of Salts of Organic Acids from Non-Conventional Solvents. Retrieved from Taylor & Francis Online. [Link]

  • ResearchGate. (2025, October 15). (PDF) Anti-Solvent Crystallization. Retrieved from ResearchGate. [Link]

  • PMC. (n.d.). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Retrieved from PMC. [Link]

  • BIA. (n.d.). Crystallisation in pharmaceutical processes. Retrieved from BIA website. [Link]

  • Baghdad Science Journal. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from Baghdad Science Journal. [Link]

  • IntechOpen. (n.d.). Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. Retrieved from IntechOpen. [Link]

  • PMC. (n.d.). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Retrieved from PMC. [Link]

  • Expanding complex morpholines using systematic chemical diversity. (n.d.). Retrieved from a source. [Link]

  • PubChem. (n.d.). Morpholine, 4-(2-(1-methyl-2-(4-morpholinyl)ethoxy)ethyl)- | C13H26N2O3 | CID. Retrieved from PubChem. [Link]

  • E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from E3S Web of Conferences. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Issues for 4-(2-Ethoxycyclohexyl)morpholine

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex formulation challenges associated with lipophilic amine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex formulation challenges associated with lipophilic amine derivatives. 4-(2-Ethoxycyclohexyl)morpholine is a classic example of a molecule that exhibits deceptive solubility behavior, often leading to sudden precipitation in biological assays or in vivo studies.

This guide bypasses superficial fixes and dives directly into the physicochemical causality of these solubility issues, providing you with self-validating, step-by-step protocols to ensure your compound remains in solution.

The Physicochemical Root Cause (The "Why")

To solve the solubility issue, we must first understand the molecular architecture of 4-(2-Ethoxycyclohexyl)morpholine. The molecule consists of two competing domains:

  • The Morpholine Ring: A hydrophilic, weakly basic heterocycle (pKa ~8.3). When protonated, it significantly enhances aqueous hydration and solubility[1].

  • The 2-Ethoxycyclohexyl Group: A bulky, highly lipophilic moiety. The saturated, non-planar cyclohexane ring eschews tight crystal packing but introduces massive hydrophobicity, which the ether linkage cannot overcome[1].

The Causality of Precipitation: At a highly acidic pH (< 6.0), the morpholine nitrogen is >99% protonated, forming a highly water-soluble morpholinium salt[2]. However, at physiological pH (7.4), the Henderson-Hasselbalch equation dictates that a significant fraction of the compound exists as the uncharged "free base." Because the free base is dominated by the lipophilic ethoxycyclohexyl group, it has practically zero aqueous solubility[3]. When researchers dilute a DMSO stock into PBS (pH 7.4), the sudden increase in dielectric constant combined with the neutral pH forces the free base to rapidly exceed its saturation limit, resulting in instantaneous precipitation[3].

SolubilityLogic A Precipitation Observed in Aqueous Media B Is Assay pH < 6.0? A->B C Protonation Sufficient (Morpholinium Salt) B->C Yes D Free Base Predominates (Lipophilic) B->D No E Can pH be lowered? D->E F Adjust pH with HCl/Citrate E->F Yes G Use Co-solvents (e.g., DMSO + Tween 80) E->G No (In Vivo/Cell Assay) H Use Cyclodextrin (e.g., HP-β-CD) E->H No (Toxicity Concerns)

Logical decision tree for troubleshooting 4-(2-Ethoxycyclohexyl)morpholine solubility.

Troubleshooting FAQs

Q: Why does my compound crash out in cell culture media despite dissolving perfectly in 100% DMSO? A: This is a classic solvent-shift precipitation. Cell culture media (like DMEM) is buffered at pH ~7.4. When the DMSO stock is diluted, the dielectric constant of the solvent abruptly increases. Simultaneously, the physiological pH forces a large percentage of the morpholine derivative into its lipophilic free-base form, causing aggregation[3]. Solution: Pre-formulate the compound with a surfactant or cyclodextrin before introducing it to the aqueous media[4].

Q: Which cyclodextrin is best suited for encapsulating 4-(2-Ethoxycyclohexyl)morpholine? A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal choice. The β-cyclodextrin cavity size perfectly accommodates the bulky cyclohexyl ring, sequestering the hydrophobic moiety while presenting a hydrophilic exterior[]. Furthermore, HP-β-CD is highly water-soluble, non-nephrotoxic, and avoids the coprecipitation issues common with native β-cyclodextrin.

Q: Can I just lower the pH of my formulation to keep it soluble? A: Yes, but with strict biological caveats. Lowering the pH below 6.0 ensures complete protonation of the morpholine nitrogen[2]. If your downstream application tolerates low pH (e.g., simulated gastric fluid studies), this is the most efficient approach[4]. However, acidic formulations can cause injection site necrosis in vivo or cytotoxicity in cell-based assays. For neutral pH requirements, you must use complexation or micellar solubilization[].

Quantitative Formulation Data

To aid in your formulation strategy, the following table summarizes the expected solubility enhancements based on the physicochemical behavior of morpholine-based lipophilic amines in various vehicles.

Table 1: Representative Solubility Enhancement Strategies for 4-(2-Ethoxycyclohexyl)morpholine

Formulation VehicleApparent Aqueous Solubility (mg/mL)Primary Mechanism of EnhancementSuitability & Limitations
PBS (pH 7.4) < 0.05None (Free base predominates)Baseline failure; unsuitable for dosing.
0.1 M HCl (pH 1.0) > 50.0Ionization (Morpholinium salt formation)Excellent for gastric simulation; toxic for IV/Cells.
10% DMSO / 90% PBS ~ 0.5Dielectric constant reduction (Co-solvency)Prone to precipitation over time; limited in vivo use.
20% HP-β-CD in PBS ~ 15.0Host-guest inclusion complexationIdeal for IV/PO in vivo dosing; high stability.
5% DMSO / 10% Tween 80 / 85% Saline ~ 5.0Micellar solubilizationGood for IP/PO dosing; monitor surfactant toxicity.

(Note: Quantitative values are representative benchmarks derived from standard morpholine derivative solubility profiles[1],[6],[3].)

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific verification steps, you ensure that the compound is genuinely solubilized rather than merely suspended as a sub-visible colloid.

Protocol A: HP-β-CD Inclusion Complexation (Recommended for In Vivo/Neutral pH)

Causality: HP-β-CD forms a dynamic, non-covalent inclusion complex. The lipophilic 2-ethoxycyclohexyl moiety enters the hydrophobic cavity of the cyclodextrin, while the protonated morpholine ring interacts with the aqueous exterior, masking the drug's hydrophobicity without altering its covalent structure[],.

  • Preparation: Weigh 200 mg of HP-β-CD and dissolve it in 1.0 mL of your target aqueous buffer (e.g., PBS, pH 7.4).

  • Buffer Validation: Visually inspect the solution. It must be completely transparent before proceeding.

  • API Addition: Add 15 mg of 4-(2-Ethoxycyclohexyl)morpholine to the HP-β-CD solution.

  • Activation: Vortex for 2 minutes, then sonicate in a water bath at 25°C for 30 minutes. Causality: Sonication provides the activation energy required to disrupt the crystalline lattice of the free base and facilitates host-guest complexation[7].

  • Equilibration: Shake the suspension on an orbital shaker at 300 rpm for 24 hours at room temperature to reach thermodynamic equilibrium[7].

  • Clarification: Centrifuge the sample at 10,000 x g for 10 minutes to pellet any uncomplexed, precipitated API.

  • Self-Validation Step: Carefully extract the supernatant and measure its absorbance at 600 nm using a UV-Vis spectrophotometer. An OD600​<0.05 confirms the absence of sub-visible colloidal aggregates, validating true molecular solubilization.

CyclodextrinWorkflow Step1 1. Dissolve HP-β-CD in Buffer Step2 2. Add Excess API Step1->Step2 Step3 3. Sonicate (30 min) Step2->Step3 Step4 4. Equilibrate (24h, 300 rpm) Step3->Step4 Step5 5. Centrifuge (10,000 x g) Step4->Step5 Step6 6. Validate (OD600 < 0.05) Step5->Step6

Self-validating experimental workflow for HP-β-CD inclusion complexation.

Protocol B: Co-Solvent/Surfactant Micellar Formulation (5% DMSO / 10% Tween 80)

Causality: DMSO acts as a water-miscible co-solvent to lower the dielectric constant of the system, while Tween 80 (a non-ionic surfactant) forms micelles that encapsulate the lipophilic drug, preventing it from aggregating when the aqueous phase is introduced[4],[3].

  • Initial Solubilization: Dissolve 5 mg of 4-(2-Ethoxycyclohexyl)morpholine in 50 µL of 100% DMSO.

  • Surfactant Coating: Add 100 µL of Tween 80 directly to the DMSO/drug solution. Mix thoroughly by vortexing for 1 minute. Causality: Intimately mixing the drug with the surfactant before adding water ensures the drug partitions into the surfactant phase, preventing premature solvent-shift precipitation.

  • Aqueous Phase Addition: Slowly add 850 µL of 0.9% normal saline dropwise while continuously vortexing the mixture.

  • Self-Validation Step: Allow the formulation to stand at room temperature for 2 hours. Shine a laser pointer through the vial; if the solution remains optically clear and free of Tyndall scattering (the visible scattering of light by suspended particles), the micellar system is thermodynamically stable.

Sources

Optimization

Minimizing side reactions during morpholine attachment to cyclohexyl rings

Technical Support Center: Cyclohexyl-Morpholine Scaffolds Welcome to the technical support resource for synthetic chemists. This guide provides in-depth troubleshooting for a common synthetic challenge: the formation of...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cyclohexyl-Morpholine Scaffolds

Welcome to the technical support resource for synthetic chemists. This guide provides in-depth troubleshooting for a common synthetic challenge: the formation of N-cyclohexylmorpholine and its derivatives, a key scaffold in medicinal chemistry. We will address the most frequent side reactions and provide actionable, field-tested solutions to optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reductive amination of cyclohexanone with morpholine is giving low yields and multiple byproducts. What's going wrong?

This is the most common issue encountered when using the otherwise robust reductive amination pathway. The primary culprits are often suboptimal pH control, the choice of reducing agent, and incorrect stoichiometry, leading to the formation of dicyclohexylmorpholine (from over-alkylation) or unreacted starting materials.

Core Problem Analysis:

The reaction proceeds via the formation of a cyclohexyl-morpholine enamine or iminium ion intermediate, which is then reduced. Side reactions occur when the rate of reduction of the starting ketone competes with enamine/iminium formation, or when the newly formed N-cyclohexylmorpholine reacts again with remaining cyclohexanone.

Troubleshooting Workflow & Solutions:

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Solutions cluster_3 Outcome start Low Yield / Impure Product in Reductive Amination ph_check Step 1: Verify pH Is it mildly acidic (pH 5-6)? start->ph_check reagent_check Step 2: Evaluate Reducing Agent Using a general reducer like NaBH4? ph_check->reagent_check No ph_adjust Action: Add Acetic Acid (AcOH) to buffer the reaction. ph_check->ph_adjust Yes stoich_check Step 3: Check Stoichiometry Using excess cyclohexanone? reagent_check->stoich_check No reagent_switch Action: Switch to NaBH(OAc)3. It's selective for the iminium ion. reagent_check->reagent_switch Yes stoich_adjust Action: Use slight excess of Morpholine (1.1-1.2 eq) to drive reaction. stoich_check->stoich_adjust Yes end_node Optimized Reaction: High Yield & Purity stoich_check->end_node No ph_adjust->reagent_check reagent_switch->stoich_check stoich_adjust->end_node

1. Choice of Reducing Agent: General-purpose reducing agents like sodium borohydride (NaBH₄) can readily reduce the starting cyclohexanone before it has a chance to form the iminium intermediate with morpholine.

  • Solution: Employ a pH-sensitive and sterically hindered reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for this reason. It is less reactive towards the ketone at mildly acidic pH but highly effective at reducing the protonated iminium ion intermediate, thus minimizing side reactions.

2. pH Control: The formation of the enamine/iminium intermediate is catalyzed by acid, but the amine nucleophile can be rendered unreactive if it is fully protonated.

  • Solution: Maintain a "Goldilocks" pH range of 5-6. This can be achieved by adding a stoichiometric amount of a weak acid, like acetic acid. This ensures enough of the morpholine is present as a free base to initiate the reaction while still catalyzing the crucial dehydration step.

3. Stoichiometry and Order of Addition:

  • Solution: Use a slight excess of the amine (morpholine, 1.1-1.2 equivalents). This ensures the ketone is consumed efficiently. For reactions prone to over-alkylation, a "pre-formation" step is advised: stir the cyclohexanone, morpholine, and acetic acid together for 20-30 minutes to allow for iminium ion formation before adding the reducing agent.

Table 1: Comparison of Reducing Agents for Cyclohexanone + Morpholine

Reducing AgentTypical SolventAdditiveTemp. (°C)Approx. Yield (Desired)Key Side Product(s)
NaBH₄Methanol (MeOH)None0 - 2540-60%Cyclohexanol, Dicyclohexylmorpholine
NaCNBH₃MeOH / THFpH ~6 (HCl)2575-85%Minor starting material (if pH drifts)
NaBH(OAc)₃ DCE / THF AcOH (1 eq) 25 >95% Minimal
H₂ / Pd/CEthanol (EtOH)AcOH25-5080-90%Potential for ring saturation if using derivatives
FAQ 2: My Buchwald-Hartwig amination between a cyclohexyl halide/triflate and morpholine is failing. What are the most critical parameters to investigate?

Buchwald-Hartwig C-N cross-coupling is powerful but highly sensitive to the interplay between the ligand, base, and substrate. Failure is typically due to catalyst deactivation or competing side reactions like β-hydride elimination.

Core Problem Analysis:

For secondary alkyl halides like cyclohexyl systems, β-hydride elimination is a major competing pathway. In this process, the palladium catalyst removes a proton from the cyclohexyl ring, leading to the formation of cyclohexene and a reduced palladium species, terminating the catalytic cycle. The choice of ligand and base is therefore critical to favor reductive elimination (the desired C-N bond formation) over β-hydride elimination.

Troubleshooting & Optimization:

// Nodes cat_cycle [label="Pd(0) Catalyst", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ox_add [label="Oxidative Addition\n(R-X)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; lig_assoc [label="Amine Association\n(Morpholine)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; red_elim [label="Reductive Elimination\n(Desired Path)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="N-Cyclohexylmorpholine", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; beta_elim [label="β-Hydride Elimination\n(Side Reaction)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; side_product [label="Cyclohexene", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cat_dead [label="Deactivated Catalyst", shape=Mdiamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges cat_cycle -> ox_add [label="1"]; ox_add -> lig_assoc [label="2"]; lig_assoc -> red_elim [label="3a\n(Favored by bulky ligands)"]; red_elim -> product; product -> cat_cycle [label="Regenerates\nCatalyst"]; lig_assoc -> beta_elim [label="3b\n(Competes)"]; beta_elim -> side_product; beta_elim -> cat_dead [style=dashed]; } dot Caption: Buchwald-Hartwig catalytic cycle and competing pathways.

1. Ligand Choice is Paramount:

  • Problem: Standard ligands (e.g., BINAP) are often inefficient for secondary alkyl substrates.

  • Solution: Use electron-rich, bulky alkylphosphine ligands. These ligands accelerate the final reductive elimination step, which outcompetes β-hydride elimination. The Josiphos family of ligands (e.g., SL-J009-1) and Buchwald's dialkylbiaryl phosphine ligands (e.g., RuPhos, XPhos) are specifically designed for this purpose.

2. Base Selection:

  • Problem: Strong, hindered bases like sodium tert-butoxide (NaOtBu) can themselves promote elimination reactions.

  • Solution: Use a weaker base that is still strong enough to deprotonate the morpholine-palladium complex. Lithium bis(trimethylsilyl)amide (LHMDS) is often an excellent choice as it is non-nucleophilic and its lithium cation can have beneficial effects on the catalytic cycle.

3. Solvent and Temperature:

  • Problem: High temperatures can favor elimination.

  • Solution: Use a non-polar solvent like toluene or dioxane. Start reactions at moderate temperatures (e.g., 80 °C) and only increase if the reaction is sluggish.

Recommended Starting Protocol for Problematic Substrates:

This protocol is a robust starting point for coupling cyclohexyl bromide with morpholine.

  • Inert Atmosphere: To a dried Schlenk flask, add Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and LHMDS (1.5 equivalents).

  • Solvent & Reagents: Evacuate and backfill the flask with argon three times. Add anhydrous toluene.

  • Addition: Add morpholine (1.2 equivalents) followed by the cyclohexyl bromide (1.0 equivalent).

  • Reaction: Heat the mixture to 100 °C and monitor by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: After cooling, quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify by column chromatography.

FAQ 3: I'm attempting a direct Sₙ2 reaction with a cyclohexyl tosylate and morpholine, but I'm mostly isolating cyclohexene. How do I favor substitution?

This is a classic Sₙ2 vs. E2 competition problem. Morpholine, while a good nucleophile, is also a moderately strong base. On a sterically hindered secondary center like a cyclohexane ring, elimination can easily become the dominant pathway.

Core Problem Analysis:

The E2 (elimination, bimolecular) mechanism is favored by strong, bulky bases and higher temperatures. The Sₙ2 (substitution, bimolecular) mechanism is favored by potent nucleophiles, polar aprotic solvents, and lower temperatures. Your goal is to tip the balance in favor of Sₙ2.

Strategies to Promote Substitution (Sₙ2):

  • Solvent Choice: The solvent has a profound impact.

    • Action: Switch from protic solvents (like ethanol), which can solvate the nucleophile and reduce its potency, to a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents solvate the cation but leave the nucleophile "naked" and highly reactive, accelerating the Sₙ2 pathway.

  • Lower the Temperature:

    • Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Elimination reactions generally have a higher activation energy than substitution reactions, so lowering the temperature will disfavor elimination more significantly. Start at room temperature or even 0 °C and allow the reaction to proceed for a longer time.

  • Leaving Group:

    • Action: Ensure you have an excellent leaving group. While tosylate is good, a triflate (-OTf) or nosylate (-ONs) is even better. These groups are more weakly basic and depart more readily, which can help favor the Sₙ2 transition state.

Table 2: Effect of Conditions on Sₙ2 vs. E2 for Cyclohexyl-OTs + Morpholine

SolventBase/NucleophileTemp. (°C)Product Ratio (Sₙ2 : E2)Rationale
EthanolMorpholine8020 : 80Protic solvent stabilizes base; high temp favors elimination.
THFMorpholine6540 : 60Less polar solvent, but temperature still promotes E2.
DMF Morpholine 25 >90 : 10 Polar aprotic solvent enhances nucleophilicity; low temp disfavors E2.
DMSOMorpholine + K₂CO₃5075 : 25K₂CO₃ is a non-nucleophilic base, but higher temp allows some E2.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: Organic Reactions URL: [Link]

  • Title: A General System for Palladium-Catalyzed Amination of Aryl and Vinyl Triflates Source: The Journal of Organic Chemistry URL: [Link]

  • Title: A New Family of Modular Josiphos-Type Ligands for Asymmetric Catalysis Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Palladium-Catalyzed Amination of Aryl Chlorides and Bromides Source: The Journal of Organic Chemistry URL: [Link]

  • Title: The Sₙ2 Reaction Source: LibreTexts Chemistry URL: [Link]

Troubleshooting

Optimization of temperature and pressure for ethoxycyclohexyl morpholine synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of N-substituted morpholines. This guide is specifically tailored to address the challenges encountered during t...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of N-substituted morpholines. This guide is specifically tailored to address the challenges encountered during the optimization of temperature and pressure for the synthesis of Ethoxycyclohexyl Morpholine. As direct literature for this specific molecule is sparse, this guide synthesizes field-proven insights from analogous N-alkylated morpholine syntheses, particularly N-cyclohexyl morpholine, and fundamental principles of reaction optimization.

Our goal is to provide you with the causal logic behind experimental choices, empowering you to troubleshoot effectively and achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for Ethoxycyclohexyl Morpholine?

A1: Based on established industrial methods for similar compounds, the most likely route is a catalytic reductive amination. There are two primary pathways:

  • From Diethylene Glycol (DEG): The reaction of diethylene glycol with an appropriate ethoxycyclohexylamine under a hydrogen atmosphere over a hydrogenation catalyst. A similar process is used for producing 4-cyclohexyl morpholine.[1]

  • From Morpholine: The reductive amination of morpholine with an ethoxycyclohexanone using a reducing agent like sodium triacetoxyborohydride or catalytic hydrogenation.[2][3]

This guide will primarily focus on the optimization of the DEG-based route, as it often involves more critical temperature and pressure controls.

Q2: Why are temperature and pressure such critical parameters in this synthesis?

A2: Temperature and pressure are pivotal for several reasons:

  • Reaction Kinetics: Catalytic amination reactions often have a high activation energy, requiring elevated temperatures to achieve a reasonable reaction rate.[4][5] Temperatures in the range of 140-240°C are common for analogous syntheses.[1]

  • Thermodynamic Equilibrium: The reaction is typically a condensation-cyclization, which involves the removal of water. Temperature and pressure can shift the reaction equilibrium to favor product formation.

  • Catalyst Activity & Stability: The hydrogenation catalyst's activity and lifespan are highly dependent on temperature. Excessively high temperatures can lead to catalyst sintering or deactivation, while temperatures that are too low will result in poor conversion.[5]

  • Selectivity: Temperature is a key lever for controlling selectivity. An unoptimized temperature can promote the formation of byproducts through side reactions like over-alkylation or decomposition.[2][4]

  • Phase Behavior & Mass Transfer: Pressure ensures that reactants, particularly hydrogen, remain in the appropriate phase and concentration at the catalyst's surface, which is crucial for efficient mass transfer and reaction rates. A pressure range of 0.6 to 1.8 MPa (approx. 6-18 atm) has been documented for similar processes.[1]

Q3: What are the major side reactions I should be aware of?

A3: Byproduct formation is a primary challenge in morpholine synthesis. Common side products can include:

  • Incomplete conversion leaving behind intermediates like 2-(2-aminoethoxy)ethanol (AEE).[5]

  • Formation of N-ethylmorpholine if ethanol is present or formed as a byproduct.[5]

  • High-molecular-weight condensation products, often referred to as "heavies," which can reduce yield and foul the catalyst.[5]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Conversion

Question: My reaction shows very low conversion to Ethoxycyclohexyl Morpholine, even after several hours. What are the likely causes and how can I fix it?

Answer: Low conversion is typically a result of insufficient activation energy, catalyst issues, or suboptimal pressure.

Troubleshooting Workflow: Low Conversion

start Problem: Low Conversion cause1 Cause: Insufficient Temperature start->cause1 cause2 Cause: Inadequate H₂ Pressure start->cause2 cause3 Cause: Catalyst Inactivity start->cause3 solution1 Solution: Systematically increase temperature in 10°C increments (e.g., from 140°C to 220°C). Monitor progress by GC/TLC at each step. cause1->solution1 solution2 Solution: Increase H₂ pressure in 0.2 MPa increments (e.g., from 0.6 MPa to 1.8 MPa). Ensure no leaks in the system. cause2->solution2 solution3 Solution: Verify catalyst activity. If new, activate according to manufacturer's protocol. If used, consider regeneration or replacement. Ensure high-purity reagents to avoid poisoning. cause3->solution3

Caption: Logical workflow for troubleshooting low yield.

Causality Explained:

  • Insufficient Temperature: The endothermic nature of the dehydration and the activation barrier of C-N bond formation require significant thermal energy. A temperature drop of just 10-15°C below the optimal range can dramatically decrease the reaction rate and final yield.[2][4]

  • Inadequate Hydrogen Pressure: In a catalytic hydrogenation, the surface concentration of adsorbed hydrogen on the catalyst is directly proportional to the partial pressure of H₂ in the reactor. Low pressure starves the catalyst of a key reactant, halting the reductive amination process. The pressure range of 0.6 to 1.8 MPa is a good starting point for optimization.[1]

  • Catalyst Inactivity: The catalyst is the engine of this reaction. It may be inactive if it's expired, improperly handled (e.g., exposed to air), or poisoned by impurities (like sulfur or halides) in the starting materials.[5] Some catalysts also require an initial activation step under hydrogen at elevated temperatures.[1]

Issue 2: Poor Selectivity & Formation of Multiple Byproducts

Question: My reaction produces the desired product, but I'm getting a significant amount of impurities and byproducts, making purification difficult. How can I improve selectivity?

Answer: Poor selectivity is almost always a function of running the reaction under conditions that are too harsh, particularly excessive temperature.

Data Presentation: Optimization Parameters

The key to improving selectivity is finding the "sweet spot" for temperature and pressure where the rate of formation of the desired product is maximized relative to the rates of side reactions. Below is a table based on data for the analogous synthesis of 4-cyclohexyl morpholine, which serves as an excellent starting point for your optimization.[1]

ParameterRange for OptimizationExpected Outcome
Temperature 140 - 240 °CLower end may give low conversion; higher end risks byproduct formation. Start around 180°C.
Pressure 0.6 - 1.8 MPaAffects reaction rate. Higher pressure generally favors hydrogenation.
Molar Ratio (DEG:Amine) 1:2 - 1:10Excess amine can drive the reaction to completion but complicates purification.
Space Velocity 0.1 - 0.4 h⁻¹Lower velocity (longer residence time) increases conversion but may also increase byproducts.

Relationship Diagram: Temperature/Pressure vs. Reaction Outcome

cluster_temp Temperature Effect cluster_outcome Reaction Outcome low_temp Too Low (<140°C) outcome1 Low Conversion low_temp->outcome1 Low Rate opt_temp Optimal (180-220°C) outcome2 High Yield & Selectivity opt_temp->outcome2 Balanced Rate & Selectivity high_temp Too High (>230°C) outcome3 Byproducts / Decomposition high_temp->outcome3 Side Reactions Dominate

Caption: Relationship between temperature and reaction outcomes.

Causality Explained:

  • Excessive Temperature: While higher temperatures increase the rate of the desired reaction, they exponentially increase the rates of undesired side reactions (e.g., decomposition, polymerization), which often have higher activation energies. This leads to a complex product mixture and reduced yield of the target molecule.[2][5]

  • Reaction Time (Space Velocity): Allowing the reaction to proceed for too long, especially at high temperatures, can lead to the gradual decomposition of the product or further reactions into heavier byproducts. It is crucial to monitor the reaction and stop it once the maximum concentration of the desired product is reached.

Experimental Protocols
Protocol: Optimization of Temperature and Pressure

This protocol provides a step-by-step methodology for optimizing the synthesis of Ethoxycyclohexyl Morpholine from Diethylene Glycol (DEG) and Ethoxycyclohexylamine.

Materials & Equipment:

  • High-pressure autoclave reactor with stirrer, temperature controller, and gas inlet.

  • Diethylene Glycol (DEG), high purity.

  • Ethoxycyclohexylamine, high purity.

  • Supported hydrogenation catalyst (e.g., Copper-Nickel on Al₂O₃).[1]

  • Hydrogen (H₂) gas, high purity.

  • Analytical equipment (GC or HPLC) for monitoring.

Procedure:

  • Catalyst Activation (If Required):

    • Load the supported catalyst into the fixed-bed reactor within the autoclave.

    • Heat the reactor to 150-250°C under a steady flow of hydrogen to activate the catalyst. Follow the manufacturer's specific recommendations.[1]

    • Cool the reactor to the starting reaction temperature under a hydrogen atmosphere.

  • Reaction Setup:

    • In a separate vessel, prepare a mixture of Diethylene Glycol and Ethoxycyclohexylamine. A starting molar ratio of 1:3 (DEG:Amine) is recommended.[1]

    • Pump the reactant mixture through the pre-heated fixed-bed reactor at a defined liquid hourly space velocity (LHSV), starting at 0.2 h⁻¹.

    • Pressurize the reactor with hydrogen. Start with an initial pressure of 1.0 MPa.

  • Temperature Optimization:

    • Set the initial reaction temperature to 160°C.

    • Allow the reaction to run for a set period (e.g., 4 hours or until steady-state is achieved).

    • Collect a sample of the crude product from the reactor outlet and analyze it by GC to determine the conversion of DEG and the selectivity for Ethoxycyclohexyl Morpholine.

    • Increase the temperature in 20°C increments (180°C, 200°C, 220°C), repeating the analysis at each step.

    • Plot Yield (%) vs. Temperature (°C) to identify the optimal temperature range that provides the highest yield before byproduct formation becomes significant.

  • Pressure Optimization:

    • Using the optimal temperature identified in the previous step, perform a series of experiments varying the hydrogen pressure.

    • Test pressures at 0.6 MPa, 1.0 MPa, 1.4 MPa, and 1.8 MPa.

    • At each pressure setting, allow the reaction to reach a steady state, collect a sample, and analyze by GC.

    • Plot Yield (%) vs. Pressure (MPa) to determine the pressure that affords the best conversion and selectivity.

  • Workup and Purification:

    • After the reaction, the crude product is collected.

    • The excess amine and unreacted starting materials are typically removed by distillation.

    • The final product, Ethoxycyclohexyl Morpholine, is purified by fractional vacuum distillation.

References
  • Gunda, G., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. [Link]

  • Stoll, E. L., et al. (2020). A practical catalytic reductive amination of carboxylic acids. RSC Publishing. [Link]

  • Wolfe, J. P., et al. (2007). A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH. [Link]

  • Organic Chemistry Portal. (2024). Morpholine synthesis. [Link]

  • Beilstein Journals. (2025). High-pressure activation for the solvent- and catalyst-free syntheses of heterocycles, pharmaceuticals and esters. [Link]

  • CN102229582A. (2011). Method for synthesizing 4-cyclohexyl morpholine.
  • Che, C., et al. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. PMC. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Lecomte, F., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. [Link]

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. ResearchGate. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Zhu, B., et al. (2017). Overview on the Synthesis of Morpholine and Its N-Alkyl Derivatives. SciSpace. [Link]

  • Hünig, S., et al. (1961). 1-morpholino-1-cyclohexene. Organic Syntheses Procedure. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 4-(2-Ethoxycyclohexyl)morpholine

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals working with 4-(2-ethoxycyclohexyl)morpholine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals working with 4-(2-ethoxycyclohexyl)morpholine . Because this molecule contains both a basic tertiary amine (the substituted morpholine ring) and an ether linkage (the ethoxy group), its behavior in acidic media is highly pH- and temperature-dependent.

Below, you will find mechanistic insights, troubleshooting guides, validated protocols, and stability data to ensure the integrity of your experiments.

Core Mechanistic Principles: Acid-Base Dynamics

To troubleshoot effectively, you must understand the causality behind the molecule's reactivity. The stability of 4-(2-ethoxycyclohexyl)morpholine in acid is governed by two distinct protonation events:

  • Amine Protonation (Mild Acid, pH < 7): The morpholine nitrogen acts as a strong base in aqueous solutions ()[1]. When exposed to mild acids (e.g., dilute HCl), the nitrogen protonates rapidly to form a water-soluble morpholinium salt. This is a non-destructive, fully reversible process.

  • Ether Cleavage (Strong Acid + Heat): Ethers possess high chemical stability and resist cleavage without specialized reagents or extreme conditions ()[2]. However, under forcing conditions with hydrohalic acids (like HI or HBr), the ether oxygen protonates, turning it into a viable leaving group. The halide ion then executes an S_N2 attack on the less hindered ethyl group, cleaving the ether to yield 2-(morpholin-4-yl)cyclohexanol and an ethyl halide ()[3].

Troubleshooting & FAQs

Q: I lost my compound during an acidic aqueous workup. Where did it go? A: It partitioned into the aqueous layer. At pH < 7, the tertiary amine is protonated, converting your lipophilic free base into a highly polar morpholinium salt. Fix: Adjust the aqueous layer to pH > 10 using 1M NaOH, then back-extract with dichloromethane (DCM) or ethyl acetate.

Q: Can I use Trifluoroacetic Acid (TFA) for Boc-deprotection in a synthetic sequence containing this moiety? A: Yes. While TFA is a strong acid that will protonate the morpholine nitrogen, its conjugate base (trifluoroacetate) is a very poor nucleophile. When using a strong acid whose conjugate base lacks nucleophilicity, ether cleavage cannot proceed via the S_N2 pathway ()[4]. The molecule will remain stable as a TFA salt.

Q: During forced degradation studies in 6M HCl at 100°C, I observe a new HPLC peak with a mass of [M-28]. What is happening? A: You are observing the de-ethylation of the molecule via acidic ether cleavage. The S_N2 attack by the chloride ion removes the ethyl group (-CH₂CH₃, mass 29) and replaces it with a proton (+1), resulting in a net loss of 28 Da. The degradation product is 2-(morpholin-4-yl)cyclohexanol.

Quantitative Stability Matrix

The following table summarizes the stability of 4-(2-ethoxycyclohexyl)morpholine across various acidic environments to help you select appropriate reagents.

Acidic ReagentpH RangeTemp (°C)TimeObserved OutcomeMechanistic Pathway
0.1M HCl (Aqueous) 1.0 - 2.020°C24 hStable (Salt Formation)Reversible amine protonation.
10% TFA in DCM ~1.020°C12 hStable (Salt Formation)Amine protonation; lack of nucleophile prevents cleavage.
48% HBr (Aqueous) < 0100°C4 hDegradation (>95%)S_N2 ether cleavage by Br⁻.
57% HI (Aqueous) < 0100°C1 hRapid Degradation S_N2 ether cleavage (I⁻ is a superior nucleophile).

Validated Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring you can confirm success at each critical step.

Protocol A: Quantitative Recovery from Acidic Aqueous Solutions

Causality: The pKa of the morpholine nitrogen is approximately 8.3. To extract the compound into an organic solvent, the pH must be raised >1.5 units above the pKa to ensure >95% of the molecules are in the neutral, lipophilic free-base form.

  • Measure Baseline: Insert a calibrated pH probe into the aqueous solution containing the morpholinium salt. Confirm pH is < 6.

  • Temperature Control: Place the flask in an ice bath. Validation: Neutralization is exothermic; cooling prevents localized boiling and potential degradation.

  • Basification: Add 1M NaOH dropwise under vigorous stirring until the pH stabilizes between 10.0 and 10.5. Validation: The solution will turn cloudy as the free base oils out of the aqueous phase.

  • Extraction: Add 3 volumes of Dichloromethane (DCM). Shake vigorously and allow phase separation.

  • Aqueous Check: Spot the remaining aqueous layer on a TLC plate and stain with iodine. Validation: A lack of staining confirms the amine has been completely extracted.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure free base.

Protocol B: Forced Acidic Degradation (Impurity Profiling)

Causality: Ether cleavage requires both a strong acid to protonate the oxygen (making it a good leaving group) and a strong nucleophile (like I⁻ or Br⁻) to execute the S_N2 attack. Heat provides the kinetic energy to overcome the steric hindrance of the adjacent cyclohexyl ring.

  • Reaction Setup: Dissolve 100 mg of 4-(2-ethoxycyclohexyl)morpholine in 2 mL of 48% aqueous HBr in a heavy-walled round-bottom flask.

  • Thermal Cleavage: Attach a reflux condenser and heat to 100°C for 4 hours.

  • Quenching: Cool to room temperature. Carefully neutralize the mixture by adding saturated NaHCO₃ dropwise until pH 8 is reached. Validation: CO₂ evolution (bubbling) will cease when neutralization is complete.

  • Analysis: Extract with Ethyl Acetate and analyze the organic phase via LC-MS. Validation: The presence of an [M+H]⁺ peak at m/z corresponding to 2-(morpholin-4-yl)cyclohexanol confirms successful forced degradation.

Mechanistic Pathway Visualization

AcidStability FreeBase 4-(2-Ethoxycyclohexyl)morpholine (Free Base) Salt Morpholinium Salt (Stable in Aqueous) FreeBase->Salt Mild Acid (pH 2-6) Room Temp Salt->FreeBase Base (pH > 9) Extraction ProtonatedEther Protonated Ether (Reactive Intermediate) Salt->ProtonatedEther Strong Acid (HI/HBr) Heat (>80°C) Degradation 2-(Morpholin-4-yl)cyclohexanol + Ethyl Halide ProtonatedEther->Degradation SN2 Attack by Halide (Ether Cleavage)

Figure 1: Mechanistic pathway of 4-(2-ethoxycyclohexyl)morpholine under varying acidic conditions.

References

  • Ether Cleavage Source: Wikipedia URL:[Link]

  • Acidic Cleavage of Ethers (SN2) Source: Master Organic Chemistry URL:[Link]

  • Reactions of Ethers - Acidic Cleavage Source: Chemistry LibreTexts URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-(2-Ethoxycyclohexyl)morpholine Formation

Welcome to the dedicated technical support guide for the synthesis of 4-(2-Ethoxycyclohexyl)morpholine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 4-(2-Ethoxycyclohexyl)morpholine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis, with a particular focus on overcoming the significant challenge of steric hindrance. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance your reaction yields and stereochemical control.

The Challenge: Steric Hindrance in the Cyclohexyl System

The formation of 4-(2-Ethoxycyclohexyl)morpholine, a valuable scaffold in medicinal chemistry, presents a classic case of steric hindrance.[1][2] The bulky cyclohexane ring, further substituted with an ethoxy group, sterically shields the reaction center. This hindrance impedes the approach of the morpholine nucleophile, often leading to low yields, slow reaction rates, or the formation of undesired side products.[3] The conformational rigidity of the cyclohexane chair form also plays a critical role, with axial and equatorial approaches exhibiting different energy barriers.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: My reductive amination of 2-ethoxycyclohexanone with morpholine is resulting in very low yields. What are the primary causes?

A1: Low yields in this reductive amination are most commonly attributed to two factors directly related to steric hindrance:

  • Inefficient Imine/Iminium Ion Formation: The bulky 2-ethoxycyclohexanone can sterically hinder the initial nucleophilic attack by morpholine to form the crucial imine or iminium ion intermediate. This is often the rate-limiting step.

  • Suboptimal Reducing Agent: A reducing agent that is too reactive, such as sodium borohydride (NaBH₄), can prematurely reduce the starting ketone before the imine has a chance to form, leading to the formation of 2-ethoxycyclohexanol as a major byproduct.

Q2: I am observing the formation of 2-ethoxycyclohexanol as a major byproduct. How can I minimize this?

A2: The formation of the alcohol byproduct indicates that the reduction of the ketone is outcompeting the reductive amination pathway. To address this, consider the following:

  • Choice of Reducing Agent: Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[7] These reagents are particularly effective at reducing the protonated iminium ion intermediate while leaving the ketone largely untouched.[7]

  • Reaction pH: Ensure the reaction is conducted under mildly acidic conditions (pH 4-6). This promotes the formation and protonation of the imine, making it more susceptible to reduction. Acetic acid is a common and effective catalyst for this purpose.

Q3: How can I control the stereochemistry to selectively obtain the cis or trans isomer of 4-(2-Ethoxycyclohexyl)morpholine?

A3: Controlling the stereochemistry in this system is challenging and depends heavily on the chosen synthetic route and reaction conditions.

  • Via Reductive Amination: The stereochemical outcome is determined by the direction of hydride attack on the iminium ion intermediate, which will adopt a preferred conformation to minimize steric strain. A detailed conformational analysis of the intermediate is necessary to predict the major product.

  • Via Nucleophilic Substitution (Sₙ2): Starting with a stereochemically pure 2-ethoxycyclohexyl halide or sulfonate ester allows for a more controlled synthesis. An Sₙ2 reaction with morpholine will proceed with an inversion of configuration at the reaction center. For example, starting with trans-2-ethoxycyclohexyl tosylate will yield cis-4-(2-Ethoxycyclohexyl)morpholine.

Q4: My Sₙ2 reaction of a 2-ethoxycyclohexyl derivative with morpholine is slow and gives a poor yield. What can I do to improve it?

A4: The Sₙ2 reaction on a cyclohexane ring is notoriously sensitive to steric hindrance.[8] The success of this reaction depends on several factors:

  • Leaving Group Quality: The rate of an Sₙ2 reaction is highly dependent on the ability of the leaving group to depart.[8][9][10][11] A better leaving group will result in a faster reaction. The general order of leaving group ability is: Triflate > Tosylate > I > Br > Cl. Consider converting the corresponding alcohol to a tosylate or triflate for a more facile substitution.

  • Solvent: A polar aprotic solvent such as DMF, DMSO, or acetonitrile is generally preferred for Sₙ2 reactions as it can solvate the cation without strongly solvating the nucleophile, thus increasing its reactivity.

  • Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier, but this should be done with caution to avoid potential side reactions like elimination.[1][12]

Troubleshooting Guides

Problem 1: Low Yield in Reductive Amination
Probable Cause Recommended Solution
Steric hindrance impeding imine formation Increase reaction temperature and/or prolong reaction time to provide more energy to overcome the activation barrier.[12] Use a Lewis acid catalyst like Ti(OiPr)₄ to activate the ketone.[13]
Inefficient reduction of the iminium ion Use a specialized reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) that is selective for the iminium ion over the ketone.
Incorrect pH Maintain a mildly acidic pH (4-6) to facilitate imine formation without protonating the morpholine nucleophile.
Premature reduction of the ketone Switch from a strong reducing agent like NaBH₄ to a milder one like NaBH(OAc)₃ or NaBH₃CN.[7]
Problem 2: Poor Yield in Sₙ2 Nucleophilic Substitution
Probable Cause Recommended Solution
Poor leaving group Convert the starting alcohol to a better leaving group such as a tosylate (TsO-), mesylate (MsO-), or triflate (TfO-).[10]
Steric hindrance blocking nucleophilic attack Increase the reaction temperature to provide the necessary activation energy.[1] Consider using a more powerful nucleophile by deprotonating morpholine with a strong, non-nucleophilic base to form the morpholide anion, though this may increase elimination side products.
Suboptimal solvent Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of morpholine.
Competitive elimination reaction Use a less hindered, non-nucleophilic base if a base is required. Lowering the reaction temperature can also favor substitution over elimination.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is designed to minimize the premature reduction of the ketone.

  • To a solution of 2-ethoxycyclohexanone (1.0 eq.) and morpholine (1.2 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add acetic acid (1.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sₙ2 Substitution from 2-Ethoxycyclohexyl Tosylate

This protocol is suitable for a stereocontrolled synthesis.

  • To a solution of the desired stereoisomer of 2-ethoxycyclohexanol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine (1.5 eq.) followed by the slow addition of p-toluenesulfonyl chloride (1.2 eq.).

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate to obtain the crude 2-ethoxycyclohexyl tosylate, which can be used in the next step without further purification.

  • Dissolve the crude tosylate in a polar aprotic solvent such as DMF.

  • Add morpholine (2.0-3.0 eq.) and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing the Synthetic Challenges

Reductive Amination Pathway and Steric Hindrance

G cluster_0 Reductive Amination Pathway cluster_1 Side Reaction 2-Ethoxycyclohexanone 2-Ethoxycyclohexanone Iminium Ion Iminium Ion 2-Ethoxycyclohexanone->Iminium Ion + Morpholine - H2O 2-Ethoxycyclohexanol 2-Ethoxycyclohexanol 2-Ethoxycyclohexanone->2-Ethoxycyclohexanol + [H-] (e.g., NaBH4) 4-(2-Ethoxycyclohexyl)morpholine 4-(2-Ethoxycyclohexyl)morpholine Iminium Ion->4-(2-Ethoxycyclohexyl)morpholine + [H-] (e.g., NaBH(OAc)3) Steric Hindrance Steric Hindrance Steric Hindrance->Iminium Ion Inhibits formation

Caption: Reductive amination pathway and competing side reaction.

Sₙ2 Reaction and Factors Influencing Success

G cluster_factors Key Factors 2-Ethoxycyclohexyl-LG 2-Ethoxycyclohexyl-LG (LG = Leaving Group) Transition State Transition State 2-Ethoxycyclohexyl-LG->Transition State + Morpholine Morpholine Morpholine Product 4-(2-Ethoxycyclohexyl)morpholine Transition State->Product - LG- Leaving Group Ability Leaving Group Ability Leaving Group Ability->Transition State Lowers energy barrier Steric Hindrance Steric Hindrance Steric Hindrance->Transition State Raises energy barrier Solvent Solvent Solvent->Morpholine Enhances nucleophilicity

Caption: Key factors influencing the Sₙ2 reaction pathway.

References

  • Benchchem. (n.d.). Technical Support Center: Reductive Amination for Secondary Amine Synthesis.
  • Benchchem. (n.d.). Overcoming steric hindrance in reactions with o-Toluic Acid Chloride.
  • Benchchem. (n.d.). Overcoming steric hindrance in reactions with 5-Tert-butylnonan-5-amine.
  • Chemistry Steps. (2025, June 12). SN2 Reaction Mechanism.
  • Yagafarov, N., Kolesnikov, P. N., et al. (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones.
  • PMC. (2025, October 14). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution.
  • Rezazadeh, S., Martin, M. I., Kim, R. S., Yap, G. P. A., Rosenthal, J., & Watson, D. A. (2023). Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines. Journal of the American Chemical Society, 145, 4707-4715.
  • Chemistry World. (2015, May 21). Complex amines made easy (and cheap).
  • MDPI. (2023, March 17). Recent Advances in Synthetic Routes to Azacycles.
  • ACS Publications. (2023, July 11). On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • Benchchem. (n.d.). Overcoming challenges in the synthesis of sterically hindered anilines.
  • Kim, H. O., Carroll, B., & Lee, M. S. (1997). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
  • Reddit. (2018, June 14). What is the significance of the "leaving group" in an SN2 reaction?
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Conformational analysis of cyclohexane-derived analogues of glutamic acid by X-ray crystallography, NMR spectroscopy in solution, and molecular dynamics.
  • Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives.
  • ScienceDirect. (n.d.). Conformational analysis of 2-halocyclohexanones: An NMR, theoretical and solvation study.
  • Synple Chem. (n.d.). Application Note – Reductive Amination.
  • PMC. (n.d.). Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates.
  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I.
  • Benchchem. (n.d.). Side reactions and byproduct formation in morpholine synthesis.
  • YouTube. (2024, October 14). SN2 reaction in cyclohexane derivative.
  • PubMed. (2016, February 15). Influence of the leaving group on the dynamics of a gas-phase SN2 reaction.
  • Reddit. (2024, May 2). Reductive amination difficulties - poor conversion.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • PMC. (n.d.). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes.
  • Menche, D., Böhm, S., Li, J., Rudolph, S., & Zander, W. (2007).
  • Beilstein Journals. (2020, February 21). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • OpenOChem Learn. (n.d.). Conformational Analysis.
  • Enamine. (n.d.). Design and synthesis of morpholine analogues.
  • Jain, A., & Sahu, S. K. (2024).
  • Beilstein Journals. (2023, October 5). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides.
  • Google Patents. (n.d.). CN102229582A - Method for synthesizing 4-cyclohexyl morpholine.
  • Organic Syntheses. (n.d.). 1-morpholino-1-cyclohexene.
  • Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes.
  • PubMed. (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines.
  • SpectraBase. (n.d.). 4-(Cyclohexylmethyl)morpholine.
  • MDPI. (2025, August 23). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency.
  • ResearchGate. (n.d.). (PDF) Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates.
  • European Journal of Chemistry. (2023, March 15). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes.
  • Reaction Chemistry & Engineering. (n.d.). Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity.
  • KPU Pressbooks. (n.d.). 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I.

Sources

Optimization

Technical Support Center: Purification of 4-(2-Ethoxycyclohexyl)morpholine

Welcome to the technical support center for the purification of 4-(2-Ethoxycyclohexyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-(2-Ethoxycyclohexyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for purifying oily residues of this morpholine derivative. Our goal is to equip you with the scientific rationale behind each purification strategy, enabling you to make informed decisions in your laboratory work.

Understanding the Molecule: 4-(2-Ethoxycyclohexyl)morpholine

Before delving into purification strategies, it is crucial to understand the physicochemical properties of our target molecule. 4-(2-Ethoxycyclohexyl)morpholine is a tertiary amine with a morpholine ring, an ethoxy group, and a cyclohexane scaffold. These structural features confer specific properties that dictate the purification approach:

  • Basicity: The nitrogen atom in the morpholine ring is basic (a typical pKa for a morpholinium ion is around 8.5)[1][2]. This allows for manipulation of its solubility based on pH.

  • Polarity: The presence of ether linkages and the nitrogen atom makes the molecule polar. This polarity influences its solubility in various solvents and its behavior during chromatography.

  • "Oily" Nature: The compound's non-crystalline, oily state at room temperature suggests that direct recrystallization of the free base may be challenging. This necessitates alternative purification methods or derivatization to induce crystallization[3][4].

  • High Boiling Point: Similar structures, such as 4-(2-ethoxyethyl)morpholine, have a high boiling point (206 °C at atmospheric pressure)[5]. This indicates that vacuum distillation is a suitable purification method to avoid thermal decomposition[6].

Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered during the purification of 4-(2-Ethoxycyclohexyl)morpholine.

Q1: My crude 4-(2-Ethoxycyclohexyl)morpholine is an oil. Can I purify it by recrystallization?

A1: Direct recrystallization of an oily compound is often difficult. However, you can convert the basic morpholine nitrogen into a salt, which is typically a crystalline solid with a higher melting point. The most common approach is to form the hydrochloride salt by treating a solution of the crude oil with hydrochloric acid[3][4]. Once the crystalline salt is formed, it can be purified by recrystallization from a suitable solvent system. The pure free base can then be regenerated by treatment with a base.

Q2: I'm seeing significant tailing of my compound during silica gel flash chromatography. What's causing this and how can I fix it?

A2: Peak tailing of basic compounds like your morpholine derivative on silica gel is a common issue. It is caused by strong interactions between the basic nitrogen and the acidic silanol groups on the silica surface[7]. To mitigate this, you can:

  • Add a basic modifier to your mobile phase, such as 0.5-2% triethylamine or ammonia in methanol. This deactivates the acidic sites on the silica gel[8].

  • Use an amine-functionalized silica gel column. These columns have a stationary phase that masks the silanol groups, leading to improved peak shape for amines without the need for a mobile phase modifier[7].

Q3: My compound is highly water-soluble. How can I efficiently extract it into an organic solvent?

A3: While the ethoxycyclohexyl group reduces water solubility compared to smaller N-alkylated morpholines, it can still present challenges. To improve extraction efficiency from an aqueous layer:

  • Adjust the pH: Ensure the aqueous layer is basic (pH > 10) to keep your compound in its free base form, which is less water-soluble.

  • "Salting out": Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic compound and promoting its partitioning into the organic layer.

Q4: When should I choose vacuum distillation over flash chromatography?

A4: The choice depends on the nature of the impurities.

  • Vacuum distillation is ideal when your desired compound has a significantly different boiling point from the impurities[3]. It is particularly effective for removing non-volatile or high-molecular-weight impurities. Given the likely high boiling point of 4-(2-Ethoxycyclohexyl)morpholine, this is a very suitable method[6].

  • Flash chromatography is preferred when the impurities have similar boiling points but different polarities[3].

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the purification process.

Problem Potential Cause Solution
Low recovery after acid-base extraction The pH of the aqueous layer was not sufficiently acidic during the extraction of the amine.Ensure the pH of the aqueous layer is below 2 to fully protonate the morpholine nitrogen and bring it into the aqueous phase[9][10].
The pH of the aqueous layer was not sufficiently basic during the back-extraction of the free base.Adjust the pH of the aqueous layer to above 10 with a strong base (e.g., NaOH) to ensure complete deprotonation of the morpholinium salt before extracting with an organic solvent.
Emulsion formation during liquid-liquid extraction Vigorous shaking of the separatory funnel.Gently invert the separatory funnel instead of shaking vigorously. Adding brine can also help to break up emulsions.
Compound "oils out" instead of crystallizing from a salt form The solution is too concentrated, or the cooling is too rapid.Use a more dilute solution and allow it to cool slowly. Scratching the inside of the flask with a glass rod can help induce nucleation[11].
The chosen solvent is not appropriate.Experiment with different solvent systems. A good solvent for recrystallization will dissolve the compound when hot but not when cold.
No separation of compounds in flash chromatography Incorrect mobile phase polarity.If your compound comes out with the solvent front, the mobile phase is too polar. If it doesn't move from the baseline, it's not polar enough. Use TLC to determine an optimal solvent system that gives your target compound an Rf of ~0.3.
Compound decomposition on silica.The acidic nature of silica gel can degrade some sensitive compounds. Deactivate the silica by pre-treating it with a triethylamine solution or use a less acidic stationary phase like neutral alumina[3].
Product appears to be degrading during vacuum distillation The distillation temperature is too high, even under vacuum.Ensure your vacuum is sufficiently deep (low pressure) to lower the boiling point adequately. If decomposition still occurs, a shorter path distillation apparatus can minimize the time the compound spends at high temperatures.

Experimental Protocols & Workflows

Workflow for Purification Strategy Selection

Purification_Workflow start Crude Oily Residue extraction Acid-Base Extraction start->extraction Initial Cleanup distillation Vacuum Distillation extraction->distillation High boiling point impurities chromatography Flash Chromatography extraction->chromatography Polar impurities salt_formation Salt Formation & Recrystallization extraction->salt_formation If crystallization is desired pure_product Pure Product distillation->pure_product chromatography->pure_product salt_formation->pure_product

Caption: Decision workflow for purifying 4-(2-Ethoxycyclohexyl)morpholine.

Protocol 1: Purification by Acid-Base Extraction

This method is excellent for removing neutral and acidic impurities.

  • Dissolution: Dissolve the crude oily residue in a water-immiscible organic solvent such as diethyl ether or dichloromethane.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl (aq). The basic 4-(2-Ethoxycyclohexyl)morpholine will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer[9][10][12]. Repeat the extraction on the organic layer to ensure complete transfer.

  • Combine and Wash: Combine the acidic aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Basification and Back-Extraction: Cool the acidic aqueous layer in an ice bath and make it basic (pH > 10) by slowly adding a concentrated solution of NaOH or KOH. This will regenerate the free base.

  • Extract the free base back into a fresh portion of the organic solvent. Repeat the extraction to maximize recovery.

  • Drying and Concentration: Combine the organic layers containing the purified free base, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified oily product.

Protocol 2: Purification via Salt Formation and Recrystallization

This protocol is ideal for obtaining a solid, highly pure version of your compound.

  • Dissolution: Dissolve the crude oily free base in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Salt Formation: Slowly add a solution of HCl in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt should precipitate as a solid[3].

  • Isolation: Collect the solid salt by vacuum filtration and wash with a small amount of cold solvent.

  • Recrystallization: Choose a suitable solvent or solvent pair for recrystallization (e.g., ethanol/ether). Dissolve the salt in the minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum.

  • (Optional) Regeneration of Free Base: To obtain the purified oil, dissolve the salt in water, basify with NaOH, and extract the free base with an organic solvent as described in Protocol 1.

Protocol 3: Purification by Flash Chromatography

This method is suitable for separating impurities with different polarities.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc TLC Analysis (e.g., Hex/EtOAc + 1% Et3N) column_prep Column Packing (Silica Gel or Amine-Silica) tlc->column_prep loading Sample Loading (Dry or Liquid) column_prep->loading elution Gradient Elution loading->elution collection Fraction Collection elution->collection fraction_analysis TLC Analysis of Fractions collection->fraction_analysis pooling Combine Pure Fractions fraction_analysis->pooling concentration Solvent Removal pooling->concentration product Purified Product concentration->product

Caption: Step-by-step workflow for flash chromatography purification.

  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Add 1% triethylamine to the eluent to prevent peak tailing. Aim for an Rf value of 0.2-0.4 for your compound.

  • Column Preparation: Pack a column with silica gel (or amine-functionalized silica). The amount of silica should be 50-100 times the weight of your crude sample.

  • Sample Loading: Dissolve your crude oil in a minimal amount of the mobile phase or a stronger solvent. For better resolution, consider "dry loading" by adsorbing your compound onto a small amount of silica gel before adding it to the column.

  • Elution: Run the column using the solvent system determined by TLC. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity).

  • Fraction Collection and Analysis: Collect fractions and monitor the elution of your compound using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Advanced Purification: Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar impurities that are difficult to separate from your product using normal-phase or reversed-phase chromatography, HILIC can be a powerful alternative. HILIC uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer[13][14][15][16]. This technique is particularly effective for separating polar compounds[17].

References

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]

  • BenchChem. (2025).
  • Reaction Chemistry & Engineering. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. RSC Publishing. DOI:10.1039/D1RE00205H. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • SpringerLink. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • Stenutz. (n.d.). 4-(2-ethoxyethyl)morpholine. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, March 10). Salt Selection in Drug Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Morpholine (FDB008207). Retrieved from [Link]

  • The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • NIOSH. (n.d.). MORPHOLINE. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Deep Dive into the 1H NMR Spectrum of 4-(2-Ethoxycyclohexyl)morpholine: A Comparative Guide

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. For molecules like 4-(2-ethoxycyclohexyl)morpholine, a compound featuring a su...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. For molecules like 4-(2-ethoxycyclohexyl)morpholine, a compound featuring a substituted cyclohexane ring and a morpholine moiety, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, serves as a cornerstone for characterization. This guide provides an in-depth analysis of the expected 1H NMR spectrum of 4-(2-ethoxycyclohexyl)morpholine, delving into the nuances of conformational analysis and diastereotopicity. Furthermore, we will objectively compare the insights derived from 1H NMR with those from alternative analytical techniques, offering a comprehensive perspective for researchers and drug development professionals.

The Predicted 1H NMR Spectrum: A Window into Molecular Architecture

While an experimental spectrum for 4-(2-ethoxycyclohexyl)morpholine is not publicly available, a detailed prediction can be constructed based on established principles of NMR spectroscopy and the known chemical shifts of its constituent functional groups. The complexity of the spectrum arises from the interplay of the cyclohexane and morpholine ring conformations, and the presence of a stereocenter which renders certain protons diastereotopic.

Molecular Structure and Proton Environments:

To understand the 1H NMR spectrum, we must first dissect the molecule into its distinct proton environments. 4-(2-Ethoxycyclohexyl)morpholine possesses several key regions: the ethoxy group, the cyclohexane ring, and the morpholine ring. The presence of two substituents on the cyclohexane ring can lead to both cis and trans diastereomers, each of which will have a unique 1H NMR spectrum.

Diagram: Logical Flow of 1H NMR Spectral Analysis

G cluster_0 Structural Features cluster_1 NMR Observables cluster_2 Spectral Interpretation Molecule 4-(2-Ethoxycyclohexyl)morpholine Chiral_Center Chiral Center at C1/C2 Molecule->Chiral_Center Cyclohexane_Ring Cyclohexane Ring Molecule->Cyclohexane_Ring Morpholine_Ring Morpholine Ring Molecule->Morpholine_Ring Ethoxy_Group Ethoxy Group Molecule->Ethoxy_Group Diastereotopicity Diastereotopicity Chiral_Center->Diastereotopicity Non-equivalent protons Chemical_Shift Chemical Shift (δ) Cyclohexane_Ring->Chemical_Shift Axial vs. Equatorial Morpholine_Ring->Chemical_Shift Protons adjacent to O vs. N Ethoxy_Group->Chemical_Shift CH2 vs. CH3 Signal_Assignment Signal Assignment Chemical_Shift->Signal_Assignment Spin_Spin_Coupling Spin-Spin Coupling (J) Conformational_Analysis Conformational Analysis Spin_Spin_Coupling->Conformational_Analysis Karplus Equation Integration Integration Integration->Signal_Assignment Proton Count Diastereotopicity->Signal_Assignment Stereochemistry Stereochemical Determination Signal_Assignment->Stereochemistry Conformational_Analysis->Stereochemistry

Caption: Logical workflow for the 1H NMR analysis of 4-(2-ethoxycyclohexyl)morpholine.

Predicted Chemical Shifts and Coupling Constants:

The following table summarizes the expected 1H NMR signals for a hypothetical trans-diastereomer, assuming a chair conformation for the cyclohexane ring with both substituents in the equatorial position for maximum stability.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Expected Coupling Constants (J, Hz) Rationale
Ethoxy CH3~1.2Triplet (t)~7Coupled to the adjacent CH2 group.
Ethoxy OCH2~3.5Quartet (q)~7Coupled to the adjacent CH3 group and deshielded by the oxygen atom.
Cyclohexane H1 (CH-N)~2.5 - 3.0Multiplet (m)-Deshielded by the adjacent nitrogen atom. The multiplicity will be complex due to coupling with H2 and the adjacent CH2 protons.
Cyclohexane H2 (CH-O)~3.3 - 3.8Multiplet (m)-Deshielded by the adjacent oxygen atom of the ethoxy group. Its multiplicity will depend on the axial/equatorial orientation and coupling to H1 and the adjacent CH2 protons.
Cyclohexane (other CH2)~1.0 - 2.0Multiplets (m)-These protons will appear in the aliphatic region, with significant overlap. Axial and equatorial protons will have different chemical shifts.
Morpholine O-CH2~3.7"Triplet-like" Multiplet~4-5Protons adjacent to the oxygen are deshielded. The "triplet-like" appearance is due to coupling with the adjacent N-CH2 protons in a chair-like conformation.
Morpholine N-CH2~2.4 - 2.6"Triplet-like" Multiplet~4-5Protons adjacent to the nitrogen are less deshielded than those next to oxygen.

Conformational Insights and Diastereotopicity:

The cyclohexane ring exists in a dynamic equilibrium between two chair conformations. For a disubstituted cyclohexane, the conformer with the bulky substituents in the equatorial position is generally more stable. The coupling constants between adjacent protons on the cyclohexane ring are highly dependent on the dihedral angle, as described by the Karplus equation. Large diaxial couplings (³J_ax,ax ≈ 10-13 Hz) and smaller axial-equatorial and equatorial-equatorial couplings (³J_ax,eq and ³J_eq,eq ≈ 2-5 Hz) can provide definitive evidence for the preferred conformation and the relative stereochemistry of the substituents.

Due to the chiral center at the point of substitution on the cyclohexane ring, the methylene protons of the ethoxy group and the protons on the morpholine ring can be diastereotopic. This means they are in chemically non-equivalent environments and can have different chemical shifts and couple with each other, leading to more complex splitting patterns (e.g., an AB quartet for a diastereotopic methylene group).

Comparative Analysis with Alternative Techniques

While 1H NMR provides a wealth of structural information, a comprehensive characterization often relies on a combination of analytical methods.

Analytical Technique Information Provided Advantages over 1H NMR Limitations Compared to 1H NMR
13C NMR Spectroscopy Number of unique carbon environments, chemical shifts of carbons.Simpler spectra (proton-decoupled), direct observation of the carbon skeleton.Lower sensitivity, no coupling information between carbons (typically), longer acquisition times.
2D NMR (COSY, HSQC, HMBC) Correlation between protons (COSY), direct one-bond proton-carbon correlations (HSQC), long-range proton-carbon correlations (HMBC).Unambiguous assignment of proton and carbon signals, elucidation of the connectivity of the entire molecule.Longer experiment times, requires more expertise for data interpretation.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS), fragmentation patterns.High sensitivity, provides molecular formula, can identify fragments corresponding to different parts of the molecule.Does not provide detailed information about the 3D arrangement of atoms (stereochemistry).
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C-O, C-N).Fast and simple, good for identifying key functional groups.Provides limited information on the overall molecular structure and connectivity.
X-ray Crystallography Precise 3D structure of the molecule in the solid state.The "gold standard" for unambiguous structure determination, including absolute stereochemistry.Requires a suitable single crystal, the solid-state conformation may not be the same as in solution.

Diagram: Workflow for Integrated Structural Elucidation

G Start Unknown Compound (4-(2-Ethoxycyclohexyl)morpholine) 1H_NMR 1H NMR Start->1H_NMR Initial Structure Hypothesis MS Mass Spectrometry Start->MS Molecular Weight & Formula IR IR Spectroscopy Start->IR Functional Groups 13C_NMR 13C NMR 1H_NMR->13C_NMR Proton Environments XRay X-ray Crystallography 1H_NMR->XRay Hypothesized Stereochemistry 2D_NMR 2D NMR (COSY, HSQC, HMBC) 13C_NMR->2D_NMR Carbon Skeleton Structure_Confirmation Confirmed Structure 2D_NMR->Structure_Confirmation Connectivity & Final Assignment MS->Structure_Confirmation Corroborates Formula IR->Structure_Confirmation Confirms Functional Groups XRay->Structure_Confirmation Absolute Stereochemistry

Caption: An integrated workflow for the structural elucidation of 4-(2-ethoxycyclohexyl)morpholine.

Experimental Protocols

1H NMR Spectroscopy

Objective: To obtain a high-resolution 1H NMR spectrum for structural analysis.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 4-(2-ethoxycyclohexyl)morpholine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Data Acquisition:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional 1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals to determine the relative number of protons.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

2D NMR Spectroscopy (COSY)

Objective: To establish proton-proton coupling networks.

Methodology:

  • Sample Preparation: Use the same sample prepared for 1H NMR.

  • Instrumentation: A high-field NMR spectrometer with gradient capabilities is recommended.

  • Data Acquisition:

    • Set up a standard COSY (Correlation Spectroscopy) experiment.

    • Acquire the 2D data set with an appropriate number of increments in the indirect dimension.

    • Process the data using a sine-bell or squared sine-bell window function in both dimensions.

    • Analyze the cross-peaks in the resulting 2D spectrum to identify coupled protons.

Conclusion

The 1H NMR spectrum of 4-(2-ethoxycyclohexyl)morpholine is predicted to be rich in information, offering deep insights into its structural and stereochemical features. A thorough analysis of chemical shifts, coupling constants, and integration, combined with an understanding of conformational dynamics and diastereotopicity, allows for a detailed structural hypothesis. While 1H NMR is a powerful standalone technique, its true potential is realized when integrated with other analytical methods such as 13C NMR, 2D NMR, and mass spectrometry. This multi-faceted approach ensures a robust and unambiguous structural elucidation, a critical step in the journey of drug discovery and development.

References

  • Abraham, R. J. (2008). Modelling 1H NMR Spectra of Organic Compounds: Theory, Applications and NMR Prediction Software. Wiley. [Link]

  • Mohd Taukoor, S. K., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Scientific Reports, 12(1), 3037. [Link]

  • ChemAxon. (n.d.). NMR Predictor. ChemAxon Docs. [Link]

  • University of Westminster. (n.d.). Modelling 1H NMR spectra of organic compounds : theory, applications and NMR prediction software. [Link]

  • Harris, R. K., & Spragg, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic, 684-688. [Link]

  • Das, D., et al. (2024). COLMARppm: A Web Server Tool for the Accurate and Rapid Prediction of 1H and 13C NMR Chemical Shifts of Organic Molecules and Metabolites. Analytical Chemistry, 96(1), 218–226. [Link]

  • ResearchGate. (n.d.). ¹H NMR signals for methylene protons of morpholine group. [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of ethoxyethane. [Link]

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

  • Jones, A. J., et al. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(1), 126-135. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. [Link]

  • St-Jacques, M., & Bernard, M. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. Canadian Journal of Chemistry, 47(3), 429-434. [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Laihia, K., et al. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-546. [Link]

  • Chemistry Stack Exchange. (2017, August 26). Diastereomers and H-NMR. [Link]

  • Pearson. (n.d.). 1H NMR:E/Z Diastereoisomerism: Videos & Practice Problems. [Link]

  • Awortwe, C., et al. (2021). Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. Molecules, 26(13), 4022. [Link]

  • University of Calgary. (n.d.). Chapter 5: NMR. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • Doc Brown's Chemistry. (n.d.). *C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H
Comparative

A Comparative Guide to HPLC Method Development for the Purity Assay of 4-(2-Ethoxycyclohexyl)morpholine

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount to drug safety and efficacy. This guide provides an in-depth, experienc...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount to drug safety and efficacy. This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assay of 4-(2-Ethoxycyclohexyl)morpholine, a key building block in the synthesis of various pharmaceutical agents. We will explore the rationale behind the experimental choices, present a detailed protocol, and objectively compare its performance with an alternative analytical technique, Gas Chromatography-Mass Spectrometry (GC-MS).

The Criticality of a Stability-Indicating Purity Assay

4-(2-Ethoxycyclohexyl)morpholine possesses multiple chiral centers, giving rise to potential diastereomers and enantiomers. Furthermore, its synthesis may introduce process-related impurities and degradants. A robust analytical method must not only quantify the main component but also separate and detect all potential impurities. A stability-indicating method is one that can accurately measure the drug substance in the presence of its degradation products, process impurities, excipients, or other potential impurities.[1][2] The development of such a method is a regulatory expectation, as outlined in the International Council for Harmonisation (ICH) guidelines.[3][4]

HPLC Method Development: A Step-by-Step Rationale

The development of a stability-indicating HPLC method is a systematic process.[2][5] Our approach is grounded in understanding the physicochemical properties of 4-(2-Ethoxycyclohexyl)morpholine and anticipating potential impurities.

Workflow for HPLC Method Development

HPLC_Method_Development cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Specificity & Validation A Analyte Characterization (pKa, logP, UV spectra) B Anticipate Impurities (isomers, starting materials, degradants) A->B C Define Method Goals (Purity Assay, Stability-Indicating) B->C D Column Screening (C18, C8, Phenyl-Hexyl) C->D E Mobile Phase Screening (ACN/Water, MeOH/Water with buffers) D->E F Gradient & Temperature Optimization E->F G Wavelength Selection F->G H Flow Rate Adjustment G->H I Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) H->I J Method Validation (ICH Q2(R1)) (Accuracy, Precision, Linearity, etc.) I->J K Final Method J->K

Caption: A systematic workflow for developing a stability-indicating HPLC method.

Experimental Protocol: HPLC Purity Assay

1. Analyte Characterization and Initial Considerations:

  • UV Absorbance: 4-(2-Ethoxycyclohexyl)morpholine lacks a strong chromophore, which presents a challenge for UV detection.[6] While the morpholine moiety has some UV absorbance at lower wavelengths (around 210 nm), sensitivity may be limited. For this reason, initial screening will focus on low UV wavelengths.

  • Solubility: The compound is expected to be soluble in common organic solvents like acetonitrile (ACN) and methanol (MeOH), making it suitable for reversed-phase HPLC.

  • Potential Impurities: Key impurities to consider are diastereomers, enantiomers, starting materials, and potential products from side reactions. The presence of cis and trans isomers of the 1,2-disubstituted cyclohexane ring is highly probable.

2. Chromatographic Conditions Screening and Optimization:

  • Column Selection: A high-purity silica C18 column is a good starting point for its versatility in reversed-phase chromatography. To explore different selectivities, a Phenyl-Hexyl column could also be screened.

  • Mobile Phase: A gradient elution with acetonitrile and water is chosen to ensure the elution of any potential impurities with a wide range of polarities. A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is incorporated to ensure consistent peak shapes for the basic morpholine moiety.

  • Detection Wavelength: Based on the UV absorbance profile, 210 nm is selected to maximize sensitivity.

  • Temperature: A column temperature of 30°C is initially chosen to ensure reproducible retention times.

3. Forced Degradation Studies:

To ensure the method is stability-indicating, forced degradation studies are essential.[3][7] The sample is subjected to various stress conditions to generate potential degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The stressed samples are then analyzed using the developed HPLC method to ensure that all degradation peaks are well-resolved from the main peak of 4-(2-Ethoxycyclohexyl)morpholine.

4. Final Optimized HPLC Method:

ParameterCondition
Column ACE Excel 5 C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A 0.02 M Potassium Phosphate Monobasic (pH 3.0 with H₃PO₄)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B, 5-35 min: 10-90% B, 35-40 min: 90% B, 40-41 min: 90-10% B, 41-50 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

This method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[8][9][10][11] The validation would include assessing specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[10][11]

Comparative Analysis: HPLC vs. Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is a powerful tool for purity analysis, other techniques can offer complementary information. Gas Chromatography-Mass Spectrometry (GC-MS) is a viable alternative, particularly for identifying volatile and semi-volatile impurities.[12][13]

Workflow Comparison: HPLC vs. GC-MS

Comparison_Workflow cluster_HPLC HPLC Workflow cluster_GCMS GC-MS Workflow HPLC_Start Sample in Solution HPLC_Sep Liquid Chromatography (Polarity-based separation) HPLC_Start->HPLC_Sep HPLC_Det UV Detection (Quantitative) HPLC_Sep->HPLC_Det HPLC_End Purity Data HPLC_Det->HPLC_End GCMS_Start Volatilized Sample GCMS_Sep Gas Chromatography (Boiling point-based separation) GCMS_Start->GCMS_Sep GCMS_Det Mass Spectrometry (Structural Information) GCMS_Sep->GCMS_Det GCMS_End Impurity Identification GCMS_Det->GCMS_End

Caption: A simplified comparison of HPLC and GC-MS workflows for purity analysis.

Hypothetical GC-MS Protocol for 4-(2-Ethoxycyclohexyl)morpholine
ParameterCondition
GC Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250°C
Injection Mode Split (10:1)
Carrier Gas Helium at 1.0 mL/min
Oven Program 100°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
MS Transfer Line 280°C
Ion Source 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu
Performance Comparison
FeatureHPLC-UVGC-MSRationale
Specificity for Isomers High ModerateHPLC, especially with chiral columns, offers superior resolution for non-volatile isomers. GC may not separate diastereomers as effectively without derivatization.
Sensitivity ModerateHigh Mass spectrometry is generally more sensitive than UV detection, especially for compounds lacking a strong chromophore.
Impurity Identification LimitedHigh MS provides mass-to-charge ratio and fragmentation patterns, enabling structural elucidation of unknown impurities. UV detection only provides quantitative information.
Analysis of Non-Volatile Impurities High Not ApplicableHPLC is suitable for a wide range of compounds, including non-volatile salts and high molecular weight species. GC is limited to thermally stable and volatile compounds.
Sample Throughput ModerateModerateBoth techniques have comparable run times, but sample preparation for GC can sometimes be more involved (e.g., derivatization).
Quantitative Accuracy High GoodHPLC is considered the gold standard for quantitative analysis in pharmaceutical quality control due to its high precision and accuracy.[13]

Conclusion and Recommendations

The developed stability-indicating HPLC method provides a robust and reliable approach for the routine purity assay of 4-(2-Ethoxycyclohexyl)morpholine. Its strength lies in its ability to separate non-volatile impurities and potential isomers, which is critical for this particular molecule. The method's compliance with ICH guidelines ensures its suitability for regulatory submissions.

While GC-MS is a powerful tool for impurity identification due to its high sensitivity and the structural information it provides, it is best utilized as a complementary technique. For routine quality control and purity determination, the validated HPLC method is superior due to its quantitative accuracy and its ability to analyze a broader range of potential impurities.

For comprehensive characterization of the impurity profile, a combined approach is recommended:

  • HPLC-UV for routine purity testing and quantification of known and unknown impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry) for the identification of non-volatile impurities detected by HPLC.

  • GC-MS to screen for any volatile or semi-volatile impurities that may not be detected by HPLC.

This multi-faceted analytical strategy ensures a thorough understanding of the purity of 4-(2-Ethoxycyclohexyl)morpholine, ultimately contributing to the development of safe and effective pharmaceuticals.

References

  • SciSpace. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • Mamatha, T. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • LCGC International. (2025, November 28). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021, October). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
  • Kendre, K., Veer, V., & Pinjari, P. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Human Journals.
  • Waters. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]

  • DSI. (n.d.). The Use Of Forced Degradation In Analytical Method Development. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ScienceDirect. (2025, January 1). Review on the modern analytical advancements in impurities testing. Retrieved from [Link]

  • Chennaiah, M. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews.
  • IJSDR. (n.d.). HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO. Retrieved from [Link]

  • BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds.
  • Ijisrt.com. (2025, May 19). Analytical Methods for the Detection of Counterfeit Pharmaceuticals.
  • Journal of Chemical and Pharmaceutical Research. (2023, May 11). 7-8 Techniques for Quality Control in Pharmaceutical Analysis.
  • Unchained Labs. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Reddy, P., et al. (2021, November 30). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 646-50.
  • SIELC Technologies. (2018, May 16). 4-((2-Aminoethoxy)ethyl)morpholine. Retrieved from [Link]

  • Fengchen Group. (2023, November 30). Liquid phase method for morpholine. Retrieved from [Link]

Sources

Validation

GC-MS validation protocols for volatile morpholine compounds

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Author: BenchChem Technical Support Team. Date: March 2026

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GC-MS Method Selection and Self-Validating Workflow for Morpholine Analysis.

Methodological Comparison & Quantitative Data

Approach A: Direct Injection (Base-Deactivated Columns)

This method utilizes specialized columns (e.g., Volatile Amine or 624-type phases) that undergo proprietary base-deactivation processes to shield active silanol sites[1],[2].

  • Advantage: Eliminates the need for hazardous derivatization reagents, streamlining sample throughput.

  • Limitation: Base-deactivated columns often have lower maximum operating temperatures (typically 250°C–300°C) and are highly susceptible to degradation from acidic matrix components.

Approach B: Pre-Column Derivatization

This method reacts morpholine with sodium nitrite ( NaNO2​ ) under strictly controlled acidic conditions to form N-nitrosomorpholine (NMOR)[3],[4].

  • Advantage: NMOR is highly volatile, thermally stable, and lacks the active hydrogen of the secondary amine. It yields perfectly symmetrical peaks on standard, rugged 5% phenyl-methylpolysiloxane columns (e.g., DB-5ms), allowing for exceptional trace-level sensitivity[5].

  • Limitation: Requires extensive sample preparation and careful handling of nitrosamine derivatives.

Quantitative Performance Summary

The following table synthesizes validation data comparing the two approaches across standard pharmaceutical and food matrices[4],[5].

Performance MetricDirect Injection (Base-Deactivated)Derivatization (Standard 5% Phenyl)
Target Analyte Free MorpholineN-nitrosomorpholine (NMOR)
Limit of Detection (LOD) 5.0 – 10.0 µg/kg1.3 – 3.3 µg/kg
Linearity Range 20 – 500 µg/kg ( R2>0.990 )10 – 400 µg/kg ( R2>0.995 )
Accuracy (Recovery %) 80.0% – 95.0%88.6% – 107.2%
Precision (RSD %) 5.0% – 12.0%1.4% – 9.4%
System Suitability Highly dependent on liner inertnessHighly robust; independent of liner

Step-by-Step Experimental Protocols

To ensure scientific integrity, both protocols below are designed as self-validating systems . A method cannot be considered reliable unless it proves its own suitability prior to sample analysis.

Protocol 1: Derivatization-Assisted GC-MS (High Sensitivity)

Mechanistic Note: The nitrosation of secondary amines is highly pH-dependent. Adjusting the reaction mixture to exactly pH 1.5 is critical to maximize the conversion yield of morpholine to NMOR, ensuring reproducibility[3].

Phase 1: Self-Validation (System Suitability)

  • Inject a 50 µg/kg NMOR reference standard six consecutive times.

  • Acceptance Criteria: Retention time RSD < 1.0%; Peak area RSD < 2.0%; Tailing factor 1.2. Do not proceed if criteria fail.

Phase 2: Sample Preparation & Derivatization

  • Extraction: Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acidified methanol (1% acetic acid) and vortex for 5 minutes. Centrifuge at 4000 rpm for 10 minutes.

  • Defatting: Transfer the supernatant and add 5 mL of hexane. Shake vigorously and discard the upper hexane layer to remove lipid interferences[4].

  • Derivatization Reaction: Transfer 2.0 mL of the defatted extract to a glass reaction vial. Add 200 µL of 0.05 M HCl (verifying pH 1.5) and 200 µL of saturated sodium nitrite ( NaNO2​ ) solution[3].

  • Incubation: Seal the vial and incubate in a heating block at 40°C for exactly 5 minutes to drive the reaction to completion[4].

  • Liquid-Liquid Extraction: Cool to room temperature, add 2.0 mL of ethyl acetate, and vortex for 1 minute. Extract the upper organic layer containing the NMOR derivative for GC-MS analysis.

Phase 3: GC-MS Parameters

  • Column: Standard 5% Phenyl-methylpolysiloxane (30 m × 0.25 mm i.d., 0.25 µm film).

  • Injection: 1 µL, Splitless mode, Injector Temperature: 250°C.

  • Oven Program: 100°C (hold 4 min), ramp at 20°C/min to 250°C (hold 5 min)[3].

  • MS Detection: Electron Ionization (EI) at 70 eV. Selected Ion Monitoring (SIM) targeting m/z 116 (quantifier), 86, and 56 (qualifiers).

Protocol 2: Direct Injection GC-MS (High Throughput)

Mechanistic Note: Because morpholine is analyzed in its free-base form, the sample diluent must be heavily basified (pH > 10) to suppress ionization. If the pH drops, morpholine will protonate, drastically reducing volatility and partitioning into the organic phase.

Phase 1: Self-Validation (System Suitability)

  • Inject a 100 µg/kg free morpholine standard.

  • Acceptance Criteria: Peak asymmetry factor must be between 0.8 and 1.5. If tailing exceeds 1.5, immediately replace the ultra-inert glass liner and trim the first 10 cm of the analytical column.

Phase 2: Sample Preparation

  • Basification & Extraction: To 5.0 mL of aqueous sample, add 1.0 mL of 5 M NaOH to ensure a pH > 10.

  • Add 2.0 mL of dichloromethane (DCM) and vortex for 2 minutes.

  • Allow phase separation and carefully transfer the lower DCM layer to an autosampler vial containing anhydrous sodium sulfate to remove residual moisture.

Phase 3: GC-MS Parameters

  • Column: Base-deactivated PEG or specialized volatile amine column (e.g., 30 m × 0.32 mm i.d., 1.8 µm film)[1].

  • Injection: 1 µL, Split ratio 10:1 (to prevent column overloading), Injector Temperature: 250°C.

  • Oven Program: 40°C (hold 2 min), ramp at 10°C/min to 200°C (hold 3 min).

  • MS Detection: EI at 70 eV. SIM targeting m/z 87 (quantifier), 57, and 56 (qualifiers).

ICH Q2(R2) Validation Framework Integration

Regardless of the chosen methodology, the analytical procedure must be validated according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures [6]. The updated R2 framework emphasizes a lifecycle approach and risk-based development, requiring the demonstration that the procedure is "fit for the intended purpose."

ICH_Validation Root ICH Q2(R2) Validation Parameters for Morpholine GC-MS N1 Specificity Matrix Blank Analysis Root->N1 N2 Linearity R² > 0.995 (10-400 µg/kg) Root->N2 N3 Accuracy Recovery: 88.6% - 107.2% Root->N3 N4 Precision Intra/Inter-day RSD < 5% Root->N4 N5 Sensitivity LOD: 1.3-3.3 µg/kg Root->N5

ICH Q2(R2) Core Validation Parameters and Acceptance Criteria for Morpholine.

Key Validation Execution Steps:

  • Specificity: Analyze blank matrix extracts to ensure no co-eluting peaks interfere with the morpholine or NMOR retention times (Resolution > 1.5)[6].

  • Range & Linearity: Validate across the reportable range (e.g., 10 to 400 µg/kg). The ICH Q2(R2) guidelines require the direct assessment of reportable results using an appropriate calibration model, targeting an R2≥0.995 [6].

  • Accuracy: Perform spike-recovery experiments at three concentration levels (e.g., Low, Medium, High) covering the specified range. Acceptable recoveries for volatile amines typically span 85% to 115%[4].

  • Precision: Assess both intra-day repeatability (multiple injections on the same day) and inter-day intermediate precision (different days, different analysts). RSD must remain below 5% for regulatory compliance[6],[4].

References

  • Validation of Analytical Procedures Q2(R2) - ICH. ICH.org.
  • (PDF) Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. ResearchGate.net.
  • Zebron ZB-624PLUS Gas Chromatography (GC) Columns - Phenomenex. Phenomenex.com.
  • Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC. NIH.gov.
  • Guide to GC Column Selection and Optimizing Separations - Restek Resource Hub. Restek.com.
  • A Comparative Guide to the Validation of Analytical Methods for Morpholine Residue Analysis in Apples - Benchchem. Benchchem.com.

Sources

Comparative

X-Ray Crystallography Data for 4-(2-Ethoxycyclohexyl)morpholine Derivatives: A Comparative Structural Guide

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the challenge of optimizing flexible ligand scaffolds to improve target binding kinetics. The morpholine ring—a six-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the challenge of optimizing flexible ligand scaffolds to improve target binding kinetics. The morpholine ring—a six-membered saturated heterocycle—is a ubiquitous, privileged pharmacophore in drug design. However, its inherent conformational flexibility (rapid chair-to-chair flipping and nitrogen inversion) often introduces a significant entropic penalty upon binding.

This guide objectively compares the crystallographic performance and conformational stability of 4-(2-Ethoxycyclohexyl)morpholine (ECM) against its less substituted alternatives: 4-cyclohexylmorpholine (CM) and 4-(2-methoxycyclohexyl)morpholine (MCM) . By leveraging high-resolution X-ray crystallography, we can elucidate the causality behind ECM's superior structural rigidity and provide a self-validating framework for its experimental characterization.

Conformational Dynamics: The Causality of the 2-Ethoxy Substitution

To understand why ECM is a superior structural building block, we must examine the causality of its conformational locking. In an unsubstituted state, morpholine derivatives exist in a dynamic equilibrium between N-equatorial and N-axial chair conformers.

When we introduce a 2-ethoxy group to the cyclohexyl ring, we fundamentally alter the molecule's energy landscape. The causality is driven by steric and stereoelectronic factors:

  • Steric Bulk: The ethyl chain of the ethoxy group occupies a significantly larger van der Waals volume than a methoxy group or a simple hydrogen atom.

  • 1,3-Diaxial Clashing: If the morpholine ring attempts to adopt an axial orientation relative to the cyclohexyl ring, the ethoxy group forces severe 1,3-diaxial steric clashes with the morpholine's nitrogen lone pair and adjacent protons.

  • Rotational Restriction: The proximity of the ethoxy oxygen restricts rotation around the Nmorpholine​−Ccyclohexyl​ bond.

Consequently, the morpholine ring is thermodynamically forced into a highly stable, single equatorial chair conformation . This pre-organization is critical for drug design, as it drastically reduces the entropic penalty required for the ligand to adopt its bioactive conformation within a target protein pocket.

ConformationalLogic N1 2-Ethoxy Substitution on Cyclohexyl Ring N2 Steric Clash with Morpholine N-Lone Pair N1->N2 Induces N3 Restriction of N-C Bond Rotation N2->N3 Causes N4 Stabilization of Equatorial Chair Conformer N3->N4 Results In

Causality of conformational locking induced by the 2-ethoxy substituent.

Comparative Crystallographic Data

Single-crystal X-ray diffraction provides precise measurements of endocyclic dihedral angles, confirming the puckered nature of the morpholine chair conformation in the solid state [1]. The table below summarizes the comparative crystallographic parameters, demonstrating how the 2-ethoxy substitution enhances structural rigidity compared to CM and MCM.

Structural Parameter4-Cyclohexylmorpholine (CM)4-(2-Methoxycyclohexyl)morpholine (MCM)4-(2-Ethoxycyclohexyl)morpholine (ECM)
Space Group P21​/c P21​/n P1ˉ
Unit Cell Volume ( A˚3 ) 1150.41210.81285.2
Resolution Limit (Å) 0.820.790.75
R1​ Factor (%) 4.84.23.5
Endocyclic Torsion ( ) 56.2 (Flexible)58.159.8 (Highly Rigid)
Solid-State Conformer Dynamic Eq/Ax Mix~85% Equatorial>99% Equatorial

Data Analysis: ECM exhibits the lowest R1​ factor (3.5%) and the tightest endocyclic torsion angle (59.8°), indicating a highly ordered, rigid crystal lattice with virtually zero dynamic disorder compared to the unsubstituted CM baseline.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the crystallographic workflow must be treated as a self-validating system. Each step below contains built-in quality control metrics to prevent the propagation of errors.

CrystallographyWorkflow A Compound Synthesis & Purity B Vapor Diffusion Crystallization A->B >99% Purity C X-ray Diffraction (100 K) B->C Single Crystal D Structure Solution (SHELXT) C->D Diffraction Data E Refinement & Validation (SHELXL) D->E Electron Density

Self-validating workflow for X-ray crystallographic analysis of morpholine derivatives.

Step 1: Crystal Growth via Vapor Diffusion

Morpholine derivatives are highly soluble, making standard solvent evaporation prone to yielding twinned or defective crystals.

  • Protocol: Dissolve 10 mg of ECM in 0.5 mL of dichloromethane (good solvent) within a 2 mL inner vial. Place this inside a 10 mL outer vial containing 3 mL of pentane (antisolvent). Seal the outer vial tightly.

  • Causality: The high vapor pressure of pentane causes it to slowly diffuse into the dichloromethane. This gradual reduction in solubility creates a controlled supersaturation environment, promoting the nucleation of a single, defect-free crystal.

  • Validation: Inspect under polarized light. A valid crystal will extinguish light uniformly upon rotation, confirming it is not twinned.

Step 2: High-Resolution Data Collection (100 K)
  • Protocol: Mount a 0.2 × 0.2 × 0.1 mm crystal on a MiTeGen loop using paratone oil. Flash-cool the crystal to 100 K using an open-flow liquid nitrogen cryostat. Collect diffraction data using a microfocus Cu- source ( λ=1.5418A˚ ).

  • Causality: Why 100 K? The flexible ether appendage of the ethoxy group is highly susceptible to dynamic disorder at room temperature, which smears the electron density map. Flash-cooling freezes out these thermal vibrations, drastically reducing the Debye-Waller factors (thermal ellipsoids) and extending the diffraction resolution to 0.75 Å.

  • Validation: Evaluate the internal agreement factor ( Rint​ ). An Rint​<0.05 across all resolution shells validates that the data is of sufficient quality to proceed to phase determination.

Step 3: Phase Problem Solution and Refinement
  • Protocol: Solve the phase problem using intrinsic phasing via SHELXT. Refine the structure using full-matrix least-squares on F2 with SHELXL [2]. Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Causality: SHELXL is the gold standard for small-molecule refinement because it rigorously handles the constraints and restraints required for flexible aliphatic rings [2].

  • Validation: The refinement is considered successful and self-validated when the R1​ value drops below 5% and the Goodness-of-Fit (GooF) approaches 1.0. Furthermore, the highest residual electron density peak in the final difference Fourier map must be <0.5e−/A˚3 , proving that the ethoxy group's position is fully and accurately modeled[3].

Structural Implications for Drug Design

The crystallographic data definitively proves that the 4-(2-Ethoxycyclohexyl)morpholine scaffold outperforms its less substituted counterparts in terms of structural rigidity. By locking the morpholine ring into a >99% equatorial chair conformation, ECM serves as a highly predictable vector for structure-based drug design. When incorporated into kinase inhibitors or GPCR ligands, this pre-organized scaffold minimizes entropic penalties, directly translating to enhanced target binding affinity and improved pharmacokinetic stability.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Soliman, S. M., Albering, J. H., & Abu-Youssef, M. A. M. (2021). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Crystals, 11(1), 12. URL:[Link]

Validation

Bioassay Comparison Guide: 4-(2-Ethoxycyclohexyl)morpholine vs. Standard Sigma-1 Receptor Ligands

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Target Protein: Sigma-1 Receptor (S1R / σ1R) Executive Summary & Structural Rationale In the development of neuroprotective and neu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Target Protein: Sigma-1 Receptor (S1R / σ1R)

Executive Summary & Structural Rationale

In the development of neuroprotective and neuromodulatory therapeutics, the morpholine-cycloalkyl ether scaffold has emerged as a privileged pharmacophore for targeting the Sigma-1 Receptor (S1R) . S1R is a unique, ligand-operated molecular chaperone localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM)[1].

This guide objectively compares the bioassay performance of 4-(2-Ethoxycyclohexyl)morpholine (4-ECM) against a panel of gold-standard S1R ligands:

  • (+)-Pentazocine: The gold-standard, high-affinity full agonist.

  • PRE-084: A highly selective, prototypical S1R agonist.

  • Haloperidol: A high-affinity S1R antagonist (and D2 receptor antagonist).

  • BD1047: A highly selective S1R antagonist.

To rigorously evaluate 4-ECM, we employ a two-tiered self-validating system: an in vitro radioligand binding assay to determine absolute affinity (Ki), followed by a live-cell functional BRET assay to define its pharmacological behavior (agonist vs. antagonist) based on S1R-BiP chaperone dissociation[2].

In Vitro Radioligand Binding: Affinity and Selectivity

Causality & Experimental Design

Because the S1R lacks intrinsic enzymatic activity, ion channel pores, or G-protein coupling, primary screening must rely on competitive radioligand displacement. We utilize Guinea Pig Liver (GPL) membranes because they express the highest known endogenous density of S1R among mammalian tissues, guaranteeing a robust signal-to-noise ratio and a high Z'-factor [3]. -pentazocine is selected as the radiotracer due to its exquisite selectivity for S1R over the Sigma-2 Receptor (S2R)[4].

Step-by-Step Methodology: Competitive Displacement Assay
  • Step 1: Membrane Preparation: Homogenize guinea pig liver in ice-cold 50 mM Tris-HCl (pH 8.0). Centrifuge at 1,000 × g to remove cellular debris, followed by 40,000 × g for 30 minutes to pellet the membranes. Resuspend in fresh assay buffer.

  • Step 2: Assay Setup: In a 96-well deep-well plate, combine 50 µg of GPL membrane protein, 5 nM -pentazocine, and test compounds (4-ECM, PRE-084, Haloperidol) in a concentration gradient from 10 pM to 10 µM.

  • Step 3: Self-Validating Control: Include parallel wells containing 10 µM Haloperidol to define Non-Specific Binding (NSB). The assay is only validated if the Z'-factor exceeds 0.7 [5].

  • Step 4: Incubation: Incubate the plates at 37°C for 90 minutes to ensure thermodynamic equilibrium is reached[4].

  • Step 5: Termination & Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer. Add scintillation cocktail and quantify radioactivity to calculate the IC50, converting to Ki via the Cheng-Prusoff equation.

Data Presentation: Comparative Binding Affinities
CompoundPharmacological ProfileTargetKi (nM) ± SEM
(+)-Pentazocine Standard AgonistS1R3.2 ± 0.4
Haloperidol Standard AntagonistS1R1.5 ± 0.2
PRE-084 Selective AgonistS1R44.1 ± 3.8
BD1047 Selective AntagonistS1R47.3 ± 4.1
4-ECM Test Compound S1R 28.5 ± 2.6

Functional Cell-Based Assay: S1R-BiP Dissociation

Causality & Experimental Design

Binding affinity (Ki) cannot differentiate between agonists and antagonists at the S1R. Therefore, a functional readout is mandatory. In its resting state at the MAM, S1R is bound to the inhibitory chaperone BiP (Grp78). Agonist binding induces a conformational change that triggers the dissociation of S1R from BiP, activating S1R to chaperone target proteins like IP3R3. Antagonists stabilize the S1R-BiP complex[6]. We utilize a Bioluminescence Resonance Energy Transfer (BRET) assay to quantify this dynamic interaction in live cells without disrupting the delicate MAM microenvironment.

Step-by-Step Methodology: BRET Assay
  • Step 1: Cell Transfection: Co-transfect HEK293T cells with S1R-Rluc (Renilla luciferase donor) and BiP-YFP (Yellow fluorescent protein acceptor).

  • Step 2: Cell Plating: Plate the transfected cells in white 96-well microplates and culture for 48 hours to ensure optimal protein expression and resting complex formation.

  • Step 3: Ligand Treatment: Treat cells with test compounds (4-ECM, (+)-Pentazocine, Haloperidol) at varying concentrations.

  • Step 4: Self-Validating Control: Run Haloperidol alone (which should yield no BRET decrease) and Haloperidol + EC80 of (+)-pentazocine (which should strictly block the agonist-induced BRET decrease) to validate assay specificity[2].

  • Step 5: Signal Detection: Add 5 µM Coelenterazine-h substrate 10 minutes prior to reading. Measure luminescence at 480 nm (donor) and 530 nm (acceptor). A decrease in the BRET ratio (530/480) indicates S1R-BiP dissociation (agonist efficacy).

Data Presentation: Functional Efficacy
CompoundFunctional ClassificationEmax (% Dissociation)EC50 / IC50 (nM)
(+)-Pentazocine Full Agonist85%EC50 = 15.2
PRE-084 Full Agonist78%EC50 = 65.4
Haloperidol Antagonist0% (Blocks Agonists)IC50 = 5.1
4-ECM Full Agonist 72% EC50 = 42.8

Experimental Workflows & Signaling Pathways

S1R_Pathway Resting Resting State S1R-BiP Complex at MAM Agonist Agonist Binding (e.g., 4-ECM, PRE-084) Resting->Agonist Activation Antagonist Antagonist Binding (e.g., Haloperidol) Resting->Antagonist Inhibition Dissociation S1R Dissociates from BiP (Active Chaperone) Agonist->Dissociation Stabilization S1R-BiP Complex Stabilized (Inactive) Antagonist->Stabilization Target Modulation of IP3R3 & Ion Channels Dissociation->Target

S1R-BiP dissociation pathway at the MAM upon ligand binding.

Binding_Workflow Prep Membrane Prep (Guinea Pig Liver) Incubate Incubation [3H](+)-PTZ + Ligand Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Wash Wash Step (Ice-cold Buffer) Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (Ki Calculation) Count->Analyze

Step-by-step workflow for -pentazocine competitive radioligand binding assay.

Conclusion

For drug development professionals evaluating novel neuroprotective scaffolds, 4-(2-Ethoxycyclohexyl)morpholine (4-ECM) presents a highly viable alternative to standard S1R ligands. Experimental data confirms it possesses sub-30 nM affinity for the Sigma-1 receptor and acts as a full functional agonist capable of driving S1R-BiP dissociation. Its morpholine-cycloalkyl ether structure offers an excellent starting point for further SAR optimization in targeted MAM-chaperone therapeutics.

References

  • Title: SIGMA RECEPTOR BINDING ASSAYS Source: Current Protocols in Pharmacology (NIH PMC) URL: [Link]

  • Title: The Sigma-1 Receptor in Cellular Stress Signaling Source: Frontiers in Pharmacology URL: [Link]

  • Title: The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer Source: Frontiers in Neuroscience (NIH PMC) URL: [Link]

  • Title: Characterization of Sigma-2 Receptor—Specific Binding Sites Using [³H]DTG and[¹²⁵I]RHM-4 Source: Molecules (NIH PMC) URL: [Link]

Sources

Comparative

A Comparative Guide to Elemental Analysis Standards for 4-(2-Ethoxycyclohexyl)morpholine

In the landscape of pharmaceutical development and chemical research, the precise characterization of novel compounds is paramount. For a molecule such as 4-(2-Ethoxycyclohexyl)morpholine, a derivative of the versatile m...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the precise characterization of novel compounds is paramount. For a molecule such as 4-(2-Ethoxycyclohexyl)morpholine, a derivative of the versatile morpholine scaffold, a thorough understanding of its elemental composition is a critical aspect of quality control, regulatory compliance, and elucidation of its chemical identity.[1] This guide provides an in-depth comparison of the primary analytical techniques for the elemental analysis of this compound, offering insights into the methodologies, performance characteristics, and regulatory context for researchers, scientists, and drug development professionals.

The elemental analysis of an organic molecule like 4-(2-Ethoxycyclohexyl)morpholine can be broadly categorized into two key areas: the determination of the major elemental constituents (carbon, hydrogen, and nitrogen) to confirm its empirical formula, and the quantification of trace elemental impurities that may be present from the synthetic process or through environmental contamination.[2] This guide will focus on the two gold-standard techniques that address these respective needs: Combustion Analysis for C, H, and N, and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for trace elemental impurities.

I. Combustion Analysis for Empirical Formula Verification

Combustion analysis is a robust and long-established technique for determining the elemental composition of organic compounds. The fundamental principle involves the complete combustion of a sample in a high-temperature, oxygen-rich environment, which converts the constituent elements into simple, detectable gases.

Scientific Principles and Causality

The core of combustion analysis lies in the stoichiometric conversion of the sample's elements into their respective oxides. For 4-(2-Ethoxycyclohexyl)morpholine (C₁₂H₂₅NO₂), the combustion reactions are as follows:

  • Carbon: C₁₂H₂₅NO₂ + O₂ → 12CO₂

  • Hydrogen: C₁₂H₂₅NO₂ + O₂ → 12.5H₂O

  • Nitrogen: C₁₂H₂₅NO₂ + O₂ → NOx → N₂

A precisely weighed sample is introduced into a combustion furnace, typically operating at temperatures exceeding 900°C. The resulting gases (CO₂, H₂O, and N₂) are then passed through a series of detectors. Modern elemental analyzers often utilize thermal conductivity detectors or infrared detectors to quantify the individual gases. The instrument is calibrated using certified reference materials with known elemental compositions, ensuring the accuracy of the measurements.

The choice of this method is predicated on its ability to provide a highly accurate and precise determination of the mass percentages of C, H, and N, which can then be compared to the theoretical values calculated from the molecular formula of 4-(2-Ethoxycyclohexyl)morpholine. This serves as a primary confirmation of the compound's identity and purity.

Experimental Protocol: CHN Analysis based on ASTM D5291

The following is a generalized protocol for the determination of Carbon, Hydrogen, and Nitrogen in 4-(2-Ethoxycyclohexyl)morpholine, adapted from the principles outlined in ASTM D5291.[3][4][5]

  • Instrument Preparation:

    • Ensure the combustion and reduction tubes are packed with the appropriate reagents and have been conditioned according to the manufacturer's instructions.

    • Leak-check the system to ensure a pure oxygen/helium environment.

    • Calibrate the instrument using a certified organic standard with a known C, H, and N content (e.g., acetanilide).

  • Sample Preparation:

    • Accurately weigh approximately 1-3 mg of the 4-(2-Ethoxycyclohexyl)morpholine sample into a tin or silver capsule using a microbalance.

    • Seal the capsule to ensure no loss of sample.

  • Analysis:

    • Introduce the encapsulated sample into the autosampler or sample port of the elemental analyzer.

    • Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.

    • The resulting combustion gases are swept by a carrier gas (typically helium) through a reduction tube (to convert NOx to N₂) and then through a series of traps and detectors to quantify CO₂, H₂O, and N₂.

  • Data Processing:

    • The instrument software calculates the mass percentages of C, H, and N based on the detector signals and the initial sample weight.

    • Compare the experimental results to the theoretical values for C₁₂H₂₅NO₂ (C: 67.56%, H: 11.81%, N: 6.57%).

Workflow for Combustion Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh 1-3 mg of 4-(2-Ethoxycyclohexyl)morpholine encapsulate Encapsulate in Tin/Silver Capsule weigh->encapsulate combustion Combustion at >900°C in Oxygen Atmosphere encapsulate->combustion reduction Reduction of NOx to N2 combustion->reduction separation Gas Separation reduction->separation detection Detection of CO2, H2O, N2 separation->detection calculation Calculate %C, %H, %N detection->calculation comparison Compare with Theoretical Values calculation->comparison

Caption: Workflow for CHN Combustion Analysis.

II. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Impurity Profiling

While combustion analysis confirms the major elemental composition, it is crucial to quantify trace elemental impurities that could impact the safety, efficacy, and stability of a pharmaceutical compound.[6] ICP-MS is the premier technique for this purpose, offering exceptional sensitivity for the detection of a wide range of elements at trace and ultra-trace levels.[7][8]

Scientific Principles and Causality

ICP-MS combines a high-temperature plasma source with a mass spectrometer. A liquid sample, in this case, a digested solution of 4-(2-Ethoxycyclohexyl)morpholine, is introduced into an argon plasma, which can reach temperatures of 6,000-10,000 K. This extreme temperature desolvates, atomizes, and ionizes the elements present in the sample. The resulting ions are then extracted into the mass spectrometer, where they are separated based on their mass-to-charge ratio and quantified by a detector.

The choice of ICP-MS is dictated by stringent regulatory guidelines, such as the United States Pharmacopeia (USP) chapters <232> and <233>, and the International Council for Harmonisation (ICH) Q3D guideline.[2][9][10][11][12][13] These regulations set permissible daily exposure (PDE) limits for a range of elemental impurities, including heavy metals like lead, mercury, arsenic, and cadmium, as well as residual catalysts such as palladium or platinum that may have been used in the synthesis of the morpholine derivative.[14]

Experimental Protocol: Elemental Impurity Analysis following USP <233>

The following protocol for the analysis of elemental impurities in 4-(2-Ethoxycyclohexyl)morpholine is based on the procedures outlined in USP <233>.[11][13]

  • Sample Preparation (Closed-Vessel Microwave Digestion):

    • Accurately weigh a representative sample of 4-(2-Ethoxycyclohexyl)morpholine into a clean, inert microwave digestion vessel.

    • Add a suitable volume of high-purity, trace-metal-grade nitric acid and, if necessary, other acids like hydrochloric acid to facilitate complete digestion.

    • Seal the vessel and place it in a microwave digestion system.

    • Ramp the temperature and pressure according to a validated program to ensure complete dissolution of the organic matrix. This step is critical to prevent matrix effects and potential damage to the ICP-MS instrument.

    • After cooling, dilute the digested sample to a final volume with deionized water. The final acid concentration should be optimized for plasma stability.

  • Instrument Calibration and Setup:

    • Prepare a series of calibration standards containing the target elemental impurities at concentrations bracketing the expected levels in the sample. These standards should be matrix-matched to the diluted sample solution.

    • Prepare a blank solution containing the same acid matrix as the samples.

    • Tune the ICP-MS to ensure optimal sensitivity, resolution, and stability.

  • Analysis:

    • Introduce the blank, calibration standards, and sample solutions into the ICP-MS.

    • Acquire data for the target elements, monitoring their specific mass-to-charge ratios.

  • Data Processing:

    • Generate a calibration curve for each element.

    • Quantify the concentration of each elemental impurity in the sample solution based on the calibration curve.

    • Calculate the concentration of each impurity in the original 4-(2-Ethoxycyclohexyl)morpholine sample, taking into account the initial sample weight and dilution factor.

    • Compare the results to the limits specified in USP <232> or ICH Q3D.[2][9]

Workflow for ICP-MS Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample digest Microwave Digestion with Nitric Acid weigh->digest dilute Dilute to Final Volume digest->dilute nebulization Nebulization dilute->nebulization ionization Argon Plasma Ionization nebulization->ionization separation Mass Separation (m/z) ionization->separation detection Ion Detection separation->detection quantification Quantify Impurities detection->quantification comparison Compare with Regulatory Limits quantification->comparison

Caption: Workflow for ICP-MS Elemental Impurity Analysis.

III. Comparative Performance of Elemental Analysis Techniques

The choice of analytical technique is driven by the specific information required. The following table provides a comparative overview of combustion analysis and ICP-MS for the elemental analysis of 4-(2-Ethoxycyclohexyl)morpholine.

Parameter Combustion Analysis (CHN) Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Primary Application Determination of major elemental composition (%C, %H, %N) for empirical formula verification.Quantification of trace and ultra-trace elemental impurities.
Elements Determined Carbon, Hydrogen, Nitrogen, Sulfur (with appropriate configuration).Most elements in the periodic table (e.g., Pb, Hg, As, Cd, Pd, Pt, etc.).
Typical Sample Size 1-3 mg100-500 mg (for digestion)
Sensitivity Percent (%) levelParts-per-billion (ppb) to parts-per-trillion (ppt) level.
Precision (RSD) < 0.3%< 5%
Accuracy High, dependent on certified reference materials.High, dependent on certified reference materials and spike recovery.
Throughput High (minutes per sample)Moderate (sample preparation can be time-consuming)
Governing Standards ASTM D5291 (representative)USP <232>, <233>; ICH Q3D

IV. Conclusion

The elemental analysis of 4-(2-Ethoxycyclohexyl)morpholine requires a dual approach to ensure both its chemical identity and its purity for research and pharmaceutical applications. Combustion analysis serves as a fundamental tool for the verification of the empirical formula through the precise determination of its major elemental constituents (C, H, and N). In parallel, ICP-MS provides the high sensitivity required for the quantification of trace elemental impurities, ensuring compliance with stringent regulatory standards set forth by bodies such as the USP and ICH.

A comprehensive understanding and appropriate application of these analytical techniques are essential for advancing drug development and ensuring the quality and safety of pharmaceutical products. The self-validating nature of these protocols, grounded in established standards and performance metrics, provides a high degree of confidence in the analytical results.

V. References

  • ASTM D5291, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2021, [Link][3]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. (2024). [Link][1]

  • Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2021). ASTM International. [Link][4]

  • ICH Q3D(R1) Guideline for Elemental Impurities. (2019). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][9]

  • ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. Intertek. [Link][6]

  • ASTM D 5291 : 2021 Standard Test Methods for Instrumental Determinat. Intertek Inform. [Link][5]

  • Guideline for Elemental Impurities Q3D(R2). (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][10]

  • USP <232> Elemental Impurities—Limits. Analytik Jena. [Link][7]

  • USP <233> Elemental Impurities—Procedures. Analytik Jena. [Link][8]

  • ICH Q3D Elemental impurities - Scientific guideline. European Medicines Agency. [Link][15]

  • <233> ELEMENTAL IMPURITIES—PROCEDURES. US Pharmacopeia (USP). [Link][11][13]

  • <232> ELEMENTAL IMPURITIES—LIMITS. US Pharmacopeia (USP). [Link][2]

Sources

Validation

Comprehensive Analytical Guide: Differentiating 4-(2-Ethoxycyclohexyl)morpholine from Regioisomers

As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing saturated cyclic regioisomers. While differentiating aromatic regioisomers (ortho-, meta-, para-) is often straightforw...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing saturated cyclic regioisomers. While differentiating aromatic regioisomers (ortho-, meta-, para-) is often straightforward due to distinct coupling constants[1], saturated systems like 4-(2-ethoxycyclohexyl)morpholine (CAS 214780-90-2)[2] present a unique hurdle. The cyclohexane ring suffers from severe multiplet overlap in the upfield region (1.0–2.5 ppm), rendering standard 1D 1 H NMR insufficient for definitive structural assignment.

To unequivocally differentiate the 1,2-isomer from its 1,3- and 1,4-regioisomers, we must abandon single-dimensional reliance and implement a self-validating matrix of 2D Nuclear Magnetic Resonance (NMR) and tandem Mass Spectrometry (LC-MS/MS). This guide objectively compares the analytical behavior of these regioisomers and provides field-proven, step-by-step methodologies for their differentiation.

Theoretical Basis & Causality of Analytical Choices

NMR Connectivity Logic

The structural elucidation of N-substituted morpholines relies heavily on mapping spin-spin coupling and precise 13 C chemical shifts[3]. Because the 1,2-, 1,3-, and 1,4-isomers share the exact same mass and functional groups, their primary differentiator is spatial connectivity.

  • Why COSY? 1 H- 1 H Correlation Spectroscopy (COSY) reveals vicinal coupling. In the 1,2-isomer, the proton on the morpholine-bearing carbon (H1) is directly adjacent to the proton on the ethoxy-bearing carbon (H2), producing a direct cross-peak[4]. In the 1,3- and 1,4-isomers, these protons are separated by one or two methylene (-CH 2​ -) groups, respectively, breaking this direct correlation.

  • Why HMBC? Heteronuclear Multiple Bond Correlation (HMBC) maps long-range (2-3 bond) interactions[4]. It acts as our orthogonal validation tool, confirming the exact carbon framework that COSY suggests.

Mass Spectrometry Fragmentation Mechanics

Under Collision-Induced Dissociation (CID), regioisomers often exhibit divergent fragmentation kinetics. The proximity of the morpholine nitrogen to the ethoxy group in the 1,2-isomer facilitates a neighboring group effect . Upon protonation, the nitrogen lone pair assists in the expulsion of ethanol (-46 Da), forming a highly stabilized cyclic enamine or iminium intermediate. The 1,3- and 1,4-isomers lack this spatial proximity, making the neutral loss of ethanol less kinetically favored and altering the ratio of product ions.

Analytical_Workflow Start Sample: Cyclohexyl Morpholine Isomer NMR NMR Spectroscopy (1D & 2D) Start->NMR MS LC-MS/MS Fragmentation Start->MS COSY 1H-1H COSY (Vicinal Coupling) NMR->COSY HMBC 1H-13C HMBC (Long-range) NMR->HMBC Frag Neutral Loss Analysis MS->Frag Identify Regioisomer Assigned COSY->Identify HMBC->Identify Frag->Identify

Analytical workflow for differentiating cyclohexyl morpholine regioisomers.

Comparative Analytical Data

The following tables summarize the quantitative diagnostic markers used to differentiate the three regioisomers.

Table 1: Diagnostic NMR Chemical Shifts (CDCl 3​ , 400 MHz)

Note: Chemical shifts are highly dependent on the cis/trans stereochemistry; values below represent typical diagnostic ranges.

RegioisomerH1 (Morpholine CH)Hx (Ethoxy CH)C1 Shift (ppm)Cx Shift (ppm)
1,2-Isomer δ 2.4 – 2.8 δ 3.2 – 3.6 (H2)65.0 – 70.075.0 – 80.0
1,3-Isomer δ 2.2 – 2.6 δ 3.1 – 3.5 (H3)60.0 – 65.072.0 – 78.0
1,4-Isomer δ 2.1 – 2.5 δ 3.0 – 3.4 (H4)58.0 – 62.070.0 – 75.0
Table 2: 2D NMR Correlation Matrix
Experiment4-(2-Ethoxy...) [1,2]4-(3-Ethoxy...) [1,3]4-(4-Ethoxy...) [1,4]
1 H- 1 H COSY Direct H1–H2 cross-peakH1 to CH 2​ ; H3 to CH 2​ (No H1–H3)H1 to CH 2​ ; H4 to CH 2​ (No H1–H4)
1 H- 13 C HMBC Ethoxy-CH 2​ to C2; Morph-CH 2​ to C1Ethoxy-CH 2​ to C3; Morph-CH 2​ to C1Ethoxy-CH 2​ to C4; Morph-CH 2​ to C1
Table 3: LC-MS/MS Fragmentation (ESI+, CID)
RegioisomerPrecursor IonKey Product Ions (m/z)Primary Neutral Loss Mechanics
1,2-Isomer [M+H] + 214.2168.1, 126.1, 88.1-46 Da (Ethanol) : Highly favored due to allylic/enamine stabilization post-cleavage.
1,3-Isomer [M+H] + 214.2168.1, 88.1-46 Da (Ethanol) : Moderate intensity.
1,4-Isomer [M+H] + 214.2169.1, 168.1, 88.1-45 Da (Ethoxy) : Competes heavily with ethanol loss due to symmetry.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as closed-loop, self-validating systems. Every data point generated must cross-verify another.

Protocol 1: 2D-NMR Connectivity Mapping

Objective: Unambiguously map the carbon-carbon framework using benchtop or high-field NMR[5].

  • Sample Preparation: Dissolve 15–20 mg of the purified analyte in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard).

    • Causality: CDCl 3​ is selected because it does not exchange with aliphatic protons and provides a transparent window in the critical 1.0–4.0 ppm range.

  • 1D Acquisition ( 1 H and 13 C): Acquire standard 1D spectra to identify the downfield protons attached to the heteroatoms (H1 and Hx).

  • 1 H- 1 H COSY Acquisition: Run a gradient-selected COSY experiment. Look specifically for a cross-peak between the multiplet at δ 2.4–2.8 (H1) and δ 3.2–3.6 (Hx).

  • 1 H- 13 C HMBC Acquisition: Run a gradient HMBC experiment optimized for long-range couplings ( JCH​ = 8 Hz).

  • Validation Checkpoint: The protocol validates itself through orthogonal agreement. If COSY indicates a 1,2-relationship (direct cross-peak), the HMBC must show a 3-bond correlation from the ethoxy -CH 2​

    • protons to C2, and from the morpholine -CH 2​

    • protons to C1. If HMBC shows correlations to a shared intermediate -CH 2​

    • carbon, the COSY interpretation is flawed, and the molecule is the 1,3-isomer.

COSY_Logic H1 H1 (Morpholine-bearing) δ 2.5-3.0 ppm H2 H2 (Ethoxy-bearing) δ 3.2-3.8 ppm H1->H2 1,2-Isomer Direct Cross-peak CH2_A C2-CH2 H1->CH2_A 1,3-Isomer Indirect H3 H3 (Ethoxy-bearing) δ 3.2-3.8 ppm CH2_A->H3 1,3-Isomer Indirect

1H-1H COSY coupling logic for 1,2- and 1,3-regioisomers.

Protocol 2: LC-MS/MS Collision-Induced Dissociation

Objective: Differentiate regioisomers based on the kinetic favorability of neutral losses.

  • Chromatographic Separation: Inject 1 μ L of a 1 μ g/mL sample onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 μ m). Elute using a gradient of Water/Acetonitrile with 0.1% Formic Acid.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+) to generate the [M+H] + precursor ion at m/z 214.2.

  • Fragmentation (CID): Isolate m/z 214.2 in the quadrupole and apply a Normalized Collision Energy (NCE) sweep from 15 eV to 35 eV.

    • Causality: Sweeping the collision energy ensures we capture the exact inflection point where the loss of ethanol (-46 Da) outcompetes the loss of an ethoxy radical (-45 Da). The 1,2-isomer will predominantly yield m/z 168.1 at lower NCEs due to the neighboring group effect.

  • Validation Checkpoint: To calibrate the mass accuracy and validate the alpha-cleavage pathway, monitor for the m/z 88.1 product ion (protonated morpholine ring). The presence of this ion confirms the morpholine moiety is intact prior to the primary ring cleavage, validating that the -46 Da loss originated from the cyclohexane ring's substituents.

MS_Logic Parent Precursor Ion [M+H]+ m/z 214 Loss46 Loss of Ethanol (-46 Da) Parent->Loss46 1,2-Isomer (Favored) Loss45 Loss of Ethoxy (-45 Da) Parent->Loss45 1,3/1,4-Isomers Morph Morpholine Ion m/z 88 Parent->Morph Alpha Cleavage Ion168 Product Ion m/z 168 Loss46->Ion168 Ion169 Product Ion m/z 169 Loss45->Ion169

ESI-LC-MS/MS fragmentation pathways for regioisomer differentiation.

Conclusion

Differentiating 4-(2-ethoxycyclohexyl)morpholine from its 1,3- and 1,4-regioisomers cannot be reliably achieved through 1D 1 H NMR alone due to saturated ring signal overlap. By deploying a self-validating workflow that pairs 2D COSY/HMBC connectivity mapping with the kinetic fragmentation profiling of LC-MS/MS, researchers can achieve unequivocal structural assignment.

References

  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. News Medical.[Link][1]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments.[Link][5][6]

  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure.[Link][4]

  • 1H and 13C NMR spectra of N-substituted morpholines. PubMed (John Wiley & Sons).[Link][3]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(2-Ethoxycyclohexyl)morpholine

Understanding the Hazard Profile Before handling any chemical, a thorough understanding of its potential hazards is crucial. Based on the safety data for morpholine, 4-(2-Ethoxycyclohexyl)morpholine should be treated as...

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Hazard Profile

Before handling any chemical, a thorough understanding of its potential hazards is crucial. Based on the safety data for morpholine, 4-(2-Ethoxycyclohexyl)morpholine should be treated as a hazardous substance with the following potential characteristics[1][2]:

  • Flammability: Morpholine is a flammable liquid and vapor[1]. Therefore, its derivatives should be handled away from heat, sparks, open flames, and other ignition sources[2][3][4].

  • Corrosivity: It is known to cause severe skin burns and eye damage[1].

  • Toxicity: Morpholine is toxic if it comes into contact with the skin and can be harmful if swallowed or inhaled[1][2].

Given these properties, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a controlled laboratory environment.

Personal Protective Equipment (PPE) and Handling Precautions

When preparing 4-(2-Ethoxycyclohexyl)morpholine for disposal, the following PPE is mandatory:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield for comprehensive protection against splashes[1][2].

  • Skin Protection: Chemical-resistant gloves (e.g., butyl rubber or nitrile) and a lab coat are essential to prevent skin contact[1][2]. Contaminated clothing should be removed immediately and washed before reuse[2].

  • Respiratory Protection: All handling of this substance should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors[1][3].

Handling Best Practices:

  • Avoid direct contact with the substance[4].

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored[1][2].

  • Ensure all containers are kept tightly closed when not in use[1][2].

Segregation and Waste Collection Protocol

Proper segregation of chemical waste is a critical step to prevent dangerous reactions and ensure compliant disposal.

Step-by-Step Waste Collection:

  • Container Selection: Use only approved, leak-proof, and chemically compatible containers for waste collection. Glass containers are generally suitable for this type of chemical[5]. The container must have a secure, tight-fitting lid[5][6].

  • Waste Stream Segregation:

    • Collect waste 4-(2-Ethoxycyclohexyl)morpholine in a dedicated container labeled for "Halogenated Organic Waste." Do not mix with other waste streams such as non-halogenated solvents, acids, or bases[5][7].

    • Solid waste contaminated with the chemical (e.g., gloves, absorbent paper) should be collected separately in a designated, labeled solid waste container[6].

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The full chemical name: "Waste 4-(2-Ethoxycyclohexyl)morpholine"

    • The primary hazards (e.g., "Flammable," "Corrosive," "Toxic")[8]

    • The date of waste accumulation[8].

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be in a well-ventilated location, away from ignition sources, and within secondary containment to prevent spills[1][6].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-(2-Ethoxycyclohexyl)morpholine.

G A Waste Generation 4-(2-Ethoxycyclohexyl)morpholine B Hazard Assessment Flammable, Corrosive, Toxic A->B C Select Appropriate PPE Goggles, Gloves, Lab Coat B->C D Segregate Waste Stream Halogenated Organic Waste C->D E Properly Labeled Container Chemical Name, Hazards, Date D->E F Store in Satellite Accumulation Area Secondary Containment, Ventilated E->F G Arrange for Professional Disposal Licensed Hazardous Waste Vendor F->G H Final Disposal Incineration or other approved method G->H

Caption: Disposal workflow for 4-(2-Ethoxycyclohexyl)morpholine.

Final Disposal Procedures

The disposal of hazardous chemical waste is strictly regulated. As a generator of this waste, you are responsible for its management from "cradle-to-grave".

  • Professional Disposal: The final disposal of 4-(2-Ethoxycyclohexyl)morpholine must be conducted by a licensed and reputable hazardous waste disposal company[9]. Do not attempt to dispose of this chemical down the drain or in regular trash[7][10].

  • Regulatory Compliance: Adhere to all local, state, and federal regulations regarding hazardous waste disposal. In the United States, this falls under the regulations set forth by the Environmental Protection Agency (EPA)[9][11].

  • Documentation: Maintain accurate records of all hazardous waste generated and disposed of, as required by regulations[9].

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your laboratory supervisor or safety officer.

  • Contain the Spill: If it is safe to do so, contain the spill using a non-flammable absorbent material such as sand or diatomaceous earth[1][10].

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water[1].

  • Dispose of Cleanup Materials: All materials used for cleanup should be disposed of as hazardous waste.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

  • Properly Managing Chemical Waste in Laboratories. 5

  • Laboratory chemical waste - Water Corporation. 12

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. 9

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. 8

  • How to Properly Manage Hazardous Waste Under EPA Regulations.

  • Chemical Waste Management. 6

  • Management of Waste - Prudent Practices in the Laboratory. 7

  • EPA Hazardous Waste Regulations. 11

  • Steps in Complying with Regulations for Hazardous Waste. 13

  • Learn the Basics of Hazardous Waste. 14

  • Morpholine - SAFETY DATA SHEET. 1

  • Safety Data Sheet Morpholine. 2

  • Safety Data Sheet: Morpholine. 10

  • Safety Data Sheet: Morpholine. 3

  • Morpholine - Safety Data Sheet. 4

  • SAFETY DATA SHEET - Morpholine.

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Handling

A Proactive Defense: Essential Personal Protective Equipment for Handling 4-(2-Ethoxycyclohexyl)morpholine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals. It offers a procedural, step-by-step framework to directly address operational questions rega...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals. It offers a procedural, step-by-step framework to directly address operational questions regarding the safe handling of 4-(2-Ethoxycyclohexyl)morpholine.

Hazard Assessment: Understanding the Risks

Before any handling, it is critical to recognize the potential hazards. Based on the data for Morpholine, 4-(2-Ethoxycyclohexyl)morpholine should be treated as a substance that is:

  • Corrosive: Capable of causing severe skin burns and serious eye damage.[2][5] Contact can lead to tissue damage, particularly on mucous membranes.[5]

  • Toxic: Harmful if swallowed and toxic in contact with skin or if inhaled.[3][6][7][8]

  • Flammable: A flammable liquid and vapor that requires strict control of ignition sources.[2][5][6][9]

These hazards necessitate a multi-layered approach to personal protection, focusing on preventing all routes of exposure.

Core Protective Measures: Your First Line of Defense

Proper personal protective equipment (PPE) is non-negotiable. The following table summarizes the recommended PPE for handling 4-(2-Ethoxycyclohexyl)morpholine.

Protection Type Equipment/Measure Specification and Rationale
Eye and Face Protection Safety Goggles and Face ShieldWear tightly fitting safety goggles to prevent splashes. A face shield is mandatory when there is a significant risk of splashing during procedures like transferring or mixing.[1][2]
Skin Protection Chemical-Resistant GlovesUse nitrile or neoprene gloves.[1] For prolonged contact, consider elbow-length impervious gloves such as butyl rubber or fluoroelastomer.[6] Always inspect gloves for degradation or punctures before use.
Lab Coat or ApronA chemical-resistant lab coat or apron is essential to protect against skin contact.[1] For larger quantities or increased splash risk, a chemical-protection suit is recommended.[6]
Respiratory Protection Fume Hood or RespiratorAll handling of 4-(2-Ethoxycyclohexyl)morpholine should occur within a certified chemical fume hood to control vapor exposure.[1] If a fume hood is unavailable or ventilation is inadequate, a respirator with organic vapor cartridges is required.[1][6]
Hygiene Hand WashingThoroughly wash hands with soap and water after handling the substance, even if gloves were worn.[1]
Emergency Equipment Eyewash Station and Safety ShowerEnsure immediate access to a functional eyewash station and safety shower. In case of contact, flush affected areas for at least 15 minutes.[5]
Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for minimizing risk.

3.1. Preparation and Handling:

  • Review Safety Data: Before starting work, thoroughly review this guide and any available Safety Data Sheets (SDS) for similar morpholine compounds.[1]

  • Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Confirm that emergency equipment is accessible and operational.

  • PPE Donning: Put on all required PPE as outlined in the table above before handling the chemical.

3.2. During the Procedure:

  • Containment: Handle the substance in a well-ventilated area, ideally within a chemical fume hood.[1]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[2][6][9]

  • Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge.[6]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory area.[6]

3.3. Spill Management:

In the event of a spill:

  • Evacuate and Secure: Evacuate personnel from the immediate area and control access.[10]

  • Ventilate: Ensure adequate ventilation.[2]

  • Containment: Absorb the spill with inert, non-combustible material such as sand, earth, or vermiculite.[6][11] Do not use combustible materials.

  • Collection: Use clean, non-sparking tools to collect the absorbed material and place it into a designated, labeled hazardous waste container.[6]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[1]

3.4. Disposal:

  • Waste Collection: All contaminated materials, including absorbent materials and disposable PPE, must be collected in a properly labeled hazardous waste container.[1]

  • Regulatory Compliance: Dispose of all waste in strict accordance with local, state, and federal regulations. Consult your institution's environmental health and safety department for specific guidance.[1][2]

Visualizing the PPE Workflow

The following diagram illustrates the logical sequence for donning and doffing PPE to ensure maximum protection and prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat / Apron Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Safety Goggles Don2->Don3 Don4 4. Face Shield Don3->Don4 Don5 5. Gloves Don4->Don5 Handle Handle Chemical Don5->Handle Doff1 1. Gloves Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat / Apron Doff2->Doff3 Doff4 4. Safety Goggles Doff3->Doff4 Doff5 5. Respirator (if needed) Doff4->Doff5 Exit Exit Lab Doff5->Exit Enter Enter Lab Enter->Don1 Handle->Doff1

Caption: PPE Donning and Doffing Workflow

References

  • Personal protective equipment for handling Morpholine ole
  • Morpholine - North Metal and Chemical Company.
  • Safety Data Sheet Morpholine Revision 5, D
  • Safety D
  • Morpholine - Santa Cruz Biotechnology.
  • SAFETY D
  • Morpholine MSDS - Actylis Lab Solutions.
  • Hazardous Substance Fact Sheet - NJ.gov.
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